1,4-Benzenedisulfonic acid, 2,5-diamino-
Description
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Properties
IUPAC Name |
2,5-diaminobenzene-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O6S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPSFYWMOIKYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064568 | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |
| Source | EPA DSSTox | |
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Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7139-89-1 | |
| Record name | 2,5-Diamino-1,4-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7139-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diaminobenzene-1,4-disulphonic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Diamino-1,4-benzenedisulfonic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-diamino-1,4-benzenedisulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its application and analysis.
Introduction
2,5-Diamino-1,4-benzenedisulfonic acid is an aromatic organic compound containing two amine and two sulfonic acid functional groups attached to a benzene ring. This substitution pattern imparts unique chemical characteristics, making it a molecule of interest in various fields, including the synthesis of dyes, polymers, and potentially as a building block in medicinal chemistry. Understanding its physicochemical properties is paramount for its effective utilization and for the development of robust analytical methods.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.
-
Molecular Formula: C₆H₈N₂O₆S₂
-
Synonyms: 1,4-Benzenedisulfonic acid, 2,5-diamino-; 1,4-DMBDS[1]
The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity, polarity, and intermolecular interactions.
Figure 1: Chemical structure of 2,5-diamino-1,4-benzenedisulfonic acid.
Physicochemical Data Summary
Quantitative data provides a concise reference for the key physical and chemical properties of the compound. It is important to note that while some experimental data is available, many properties are predicted through computational models.
| Property | Value | Source | Data Type |
| Molecular Weight | 268.27 g/mol | [1][2][3] | Calculated |
| Appearance | Off-white to gray solid | [4] | Experimental |
| Melting Point | No data available | - | - |
| Boiling Point | No data available | - | - |
| Density | 1.922 ± 0.06 g/cm³ | [4] | Predicted |
| pKa | -1.91 ± 0.50 | [4] | Predicted |
| Solubility | No quantitative data available. Expected to be soluble in water. | - | - |
Core Physicochemical Properties in Detail
Acidity (pKa)
The two sulfonic acid groups (-SO₃H) are strongly acidic, while the two amino groups (-NH₂) are basic. The predicted pKa of -1.91 suggests that the sulfonic acid groups will be fully deprotonated in most aqueous solutions, existing as sulfonate anions (-SO₃⁻)[4]. The basicity of the amino groups will be influenced by the electron-withdrawing nature of the sulfonate groups.
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa values of the amino groups can be experimentally determined using potentiometric titration.
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 2,5-diamino-1,4-benzenedisulfonic acid in deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.
Solubility
The presence of two highly polar sulfonate groups and two amino groups suggests that 2,5-diamino-1,4-benzenedisulfonic acid is likely to be soluble in water and other polar solvents. The zwitterionic nature of the molecule at certain pH values can influence its solubility. Its solubility in non-polar organic solvents is expected to be low.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is a standard procedure for determining the solubility of a compound.
-
Equilibrium Establishment: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle by letting the flask stand or by centrifugation.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Dilute the sample if necessary and analyze the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution.
Spectroscopic Properties
Spectroscopic analysis is crucial for structural elucidation and quality control.
1. Ultraviolet-Visible (UV-Vis) Spectroscopy
Aromatic compounds like 2,5-diamino-1,4-benzenedisulfonic acid exhibit characteristic absorption bands in the UV-Vis region due to electronic transitions within the benzene ring and the influence of the substituents. The position and intensity of these bands are sensitive to the solvent and the pH of the solution.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water or methanol).
-
Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use the pure solvent as a blank.
-
Data Interpretation: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values. The effect of pH on the spectrum can be investigated by preparing solutions in buffers of different pH values.
2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands
-
O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹
-
S=O stretch (sulfonic acid): Strong bands around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹
-
C=C stretch (aromatic ring): Bands in the 1600-1450 cm⁻¹ region
-
S-O stretch (sulfonic acid): Band around 700-600 cm⁻¹
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule.
Expected ¹H NMR Spectral Features (in D₂O)
-
The two protons on the benzene ring will appear as singlets due to their chemical equivalence. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing sulfonate groups.
Expected ¹³C NMR Spectral Features (in D₂O)
-
Due to the symmetry of the molecule, only three distinct signals for the aromatic carbons are expected. The carbons attached to the amino and sulfonate groups will have characteristic chemical shifts.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Spectral Acquisition: Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.
Synthesis and Purification
A known method for the preparation of 2,5-diamino-1,4-benzenedisulfonic acid involves the reaction of 1,4-phenylenediamine or its mono-sulfo derivative with sodium bisulfate at elevated temperatures (180-270 °C)[5].
Figure 2: General synthesis workflow for 2,5-diamino-1,4-benzenedisulfonic acid.
Purification of the crude product can be achieved by recrystallization from a suitable solvent, likely water, taking advantage of the temperature-dependent solubility.
Applications in Research and Drug Development
The bifunctional nature of 2,5-diamino-1,4-benzenedisulfonic acid, possessing both acidic and basic centers, along with its aromatic core, makes it a versatile building block.
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Monomer for Polymer Synthesis: The amino groups can participate in polymerization reactions to form polyamides or polyimides, while the sulfonic acid groups can impart ion-exchange properties to the resulting polymers.
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Dye Synthesis: Aromatic diamines are common precursors in the synthesis of azo dyes.
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Ligand in Coordination Chemistry: The amino and sulfonate groups can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination complexes.
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Drug Development: While direct applications in drug development are not widely reported, the structural motif could be incorporated into larger molecules to enhance water solubility or to act as a linker in drug-conjugate systems.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 2,5-diamino-1,4-benzenedisulfonic acid. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.
Conclusion
2,5-Diamino-1,4-benzenedisulfonic acid is a molecule with interesting and potentially useful physicochemical properties stemming from its unique substitution pattern. While some fundamental data is available, further experimental characterization of its solubility, pKa, and spectroscopic properties is warranted to fully unlock its potential in various scientific and industrial applications. The protocols outlined in this guide provide a framework for researchers to conduct these essential investigations.
References
- 1. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 2. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. GB1393557A - Preparation of 1,4-diaminobenzene-2,5-disulphonic acid - Google Patents [patents.google.com]
2,5-diamino-1,4-benzenedisulfonic acid spectral data (NMR, IR, UV-Vis).
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-diamino-1,4-benzenedisulfonic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the spectral data for 2,5-diamino-1,4-benzenedisulfonic acid (CAS No: 7139-89-1), a key organic intermediate used in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] For researchers, scientists, and professionals in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic signatures of this molecule. By integrating theoretical principles with practical, field-proven experimental protocols, this guide serves as an essential reference for the complete characterization of 2,5-diamino-1,4-benzenedisulfonic acid.
Introduction to 2,5-diamino-1,4-benzenedisulfonic Acid
2,5-diamino-1,4-benzenedisulfonic acid is a highly functionalized aromatic compound featuring a central benzene ring substituted with two amino groups and two sulfonic acid groups.[2] This unique substitution pattern, with electron-donating amino groups and strongly electron-withdrawing sulfonic acid groups, imparts specific chemical properties and a distinct spectroscopic fingerprint. The molecule's symmetrical structure (C₆H₈N₂O₆S₂) simplifies certain aspects of its spectral analysis while the zwitterionic nature, arising from the acidic sulfonic acid and basic amino moieties, introduces complexities that must be carefully considered during interpretation.
Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structural integrity of such a molecule before its use in sensitive downstream applications. Each technique—NMR, IR, and UV-Vis—provides a unique and complementary piece of the structural puzzle.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a distinct "fingerprint" of the compound. For 2,5-diamino-1,4-benzenedisulfonic acid, IR is particularly useful for confirming the presence of the key amine (N-H) and sulfonic acid (S=O, O-H) groups.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups. Due to strong hydrogen bonding and its likely existence as a zwitterion in the solid state, many peaks, particularly those for O-H and N-H stretches, will be broad.
Key Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance & Significance |
|---|---|---|
| 3500 - 3000 | O-H stretch (sulfonic acid) & N-H stretch (amine) | Very broad, strong absorption. This region confirms the presence of both acidic and amine protons and is broadened by extensive hydrogen bonding. |
| ~3030 | Aromatic C-H stretch | Weak to medium intensity, sharp peaks. Characteristic of C-H bonds on the benzene ring.[3] |
| ~1620 | N-H bend (amine) / C=C stretch (aromatic) | Medium to strong absorption. The scissoring vibration of the primary amine often overlaps with the aromatic ring's C=C stretching vibrations.[4] |
| ~1250 - 1120 | Asymmetric S=O stretch (sulfonic acid) | Strong, sharp absorption. A key diagnostic peak for the presence of the -SO₃H group.[5][6] |
| ~1080 - 1000 | Symmetric S=O stretch (sulfonic acid) | Strong, sharp absorption. The second key diagnostic peak for the sulfonic acid group.[5][6] |
| ~880 | C-H out-of-plane bend | Strong absorption. The position of this peak can give clues about the substitution pattern on the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for obtaining an IR spectrum of a solid powder due to its simplicity and minimal sample preparation.[7][8]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[9]
-
Sample Application: Place a small amount (a few milligrams) of the 2,5-diamino-1,4-benzenedisulfonic acid powder directly onto the center of the ATR crystal.[10]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring optimal contact between the powder and the crystal surface.[7]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Key IR vibrational modes for functional group identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. Due to the poor solubility of 2,5-diamino-1,4-benzenedisulfonic acid in common NMR solvents like CDCl₃, a more polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is required.
¹H NMR Spectral Interpretation
The symmetry of the molecule is a key factor in its ¹H NMR spectrum. There are only two types of protons: those on the aromatic ring and those on the amino groups.
-
Aromatic Protons (H-3, H-6): The two protons on the benzene ring are chemically and magnetically equivalent. Therefore, they will appear as a single signal. This signal is expected in the aromatic region, likely between 7.0-8.0 ppm. The combined electronic effects of the electron-donating amino groups (ortho/para directing) and the electron-withdrawing sulfonic acid groups (meta directing) will determine the precise chemical shift.
-
Amine Protons (-NH₂): The four protons on the two equivalent amino groups will give rise to a single signal. Protons on heteroatoms (like nitrogen) are exchangeable, and their signal is often broad. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. In DMSO-d₆, this peak could appear over a wide range, potentially between 3.5-5.0 ppm.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 | Singlet (s) | 2H | Ar-H (H-3, H-6) |
| ~4.0 (broad) | Singlet (s, broad) | 4H | -NH₂ |
¹³C NMR Spectral Interpretation
The symmetry of the molecule also dictates that there are only three unique carbon environments in the benzene ring.
-
C-1, C-4 (Sulfonic Acid-bearing): These two carbons are equivalent. They are directly attached to the strongly electron-withdrawing sulfonic acid groups, which will shift their signal significantly downfield.
-
C-2, C-5 (Amine-bearing): These two carbons are equivalent. They are attached to the electron-donating amino groups, which will cause an upfield shift relative to an unsubstituted benzene carbon.
-
C-3, C-6 (Proton-bearing): These two carbons are equivalent. Their chemical shift will be influenced by the adjacent amino and sulfonic acid groups.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~145-155 | C-1, C-4 | Attached to electron-withdrawing -SO₃H |
| ~135-145 | C-2, C-5 | Attached to electron-donating -NH₂ |
| ~115-125 | C-3, C-6 | Influenced by both adjacent groups |
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for acquiring a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 10-20 mg of the compound for a ¹H spectrum or 50-100 mg for a ¹³C spectrum.[11]
-
Solvent Addition: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).[12]
-
Dissolution: Vortex or gently warm the vial to ensure the sample is completely dissolved. A homogenous solution is essential.[13]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Caption: Standard workflow for NMR sample preparation and analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like 2,5-diamino-1,4-benzenedisulfonic acid, the most significant absorptions are due to π → π* transitions within the benzene ring.
Interpretation of the UV-Vis Spectrum
The benzene ring itself has characteristic UV absorptions. The presence of substituents dramatically affects the spectrum. The amino groups act as powerful auxochromes, groups that increase both the wavelength (bathochromic or "red" shift) and the intensity (hyperchromic effect) of the absorption maxima.
-
Expected Absorption: We can anticipate strong absorption bands in the UV region, likely between 250-400 nm. The exact position of the λₘₐₓ (wavelength of maximum absorbance) will be influenced by the solvent.
-
pH Dependence: A critical aspect of the UV-Vis analysis of this molecule is the effect of pH. Both the amino groups (basic) and the sulfonic acid groups (acidic) can be protonated or deprotonated depending on the pH of the solution. This will alter the electronic structure of the molecule and cause significant shifts in the absorption spectrum. For example, protonation of the amino groups in acidic solution would likely cause a hypsochromic ("blue") shift. Therefore, it is essential to use a buffered solution and report the pH at which the spectrum was acquired.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. A buffered aqueous solution is ideal for controlling pH.[15]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the buffered solvent.
-
Dilution: Prepare a dilute solution (typically in the micromolar concentration range) from the stock solution to ensure the absorbance reading falls within the instrument's linear range (ideally 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure buffered solvent and use it to zero the spectrophotometer (this is the reference or "blank").[15]
-
Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum and identify the λₘₐₓ.
Integrated Spectral Analysis
While each spectroscopic technique is powerful individually, their true analytical strength lies in their combined application. The integrated analysis provides an unambiguous confirmation of the structure of 2,5-diamino-1,4-benzenedisulfonic acid.
Caption: Complementary data from IR, NMR, and UV-Vis for full structural elucidation.
-
IR spectroscopy confirms the presence of all required functional groups: amine, sulfonic acid, and the aromatic ring.
-
NMR spectroscopy elucidates the exact connectivity and symmetry of the carbon-hydrogen skeleton, confirming the 1,2,4,5-substitution pattern.
-
UV-Vis spectroscopy verifies the presence of the conjugated aromatic system and provides information on its electronic properties.
Together, these three techniques provide a self-validating system for the comprehensive characterization of 2,5-diamino-1,4-benzenedisulfonic acid, ensuring its identity and quality for high-level research and development applications.
References
- 1. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 2. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. organomation.com [organomation.com]
- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 15. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
A Technical Guide to the Solubility of 2,5-Diamino-1,4-Benzenedisulfonic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-diamino-1,4-benzenedisulfonic acid (CAS No. 7139-89-1).[1][2] As a key intermediate in the synthesis of various dyes and specialty polymers, a thorough understanding of its solubility is critical for process optimization, formulation development, and reaction engineering. This document details the physicochemical properties that govern the compound's solubility, presents qualitative and quantitative solubility data in various solvent systems, and outlines a standardized experimental protocol for its determination. The guide is intended for researchers, chemists, and process engineers working with this versatile aromatic sulfonic acid.
Introduction: Understanding the Molecule
2,5-Diamino-1,4-benzenedisulfonic acid is a bifunctional aromatic compound featuring a central benzene ring substituted with two primary amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups.[1][2] This unique structure imparts both acidic and basic characteristics, making its solubility highly dependent on the nature of the solvent and, most critically, the pH of the medium.
The molecule's high polarity, driven by the four ionizable functional groups, suggests a strong affinity for polar solvents, particularly water. However, the interplay between the acidic sulfonic acid groups and the basic amino groups leads to the formation of an internal salt, or zwitterion, which can significantly influence its dissolution behavior. This guide will dissect these properties to provide a predictive and practical understanding of the compound's solubility.
Physicochemical Properties Governing Solubility
The solubility of 2,5-diamino-1,4-benzenedisulfonic acid is not a simple function of solvent polarity but is dictated by a combination of its molecular attributes.
Molecular Structure and Polarity
The presence of four highly polar functional groups—two sulfonic acids and two amino groups—makes the molecule capable of extensive hydrogen bonding.[3] The sulfonic acid groups are strong acids, readily donating protons, while the amino groups are weak bases, accepting protons. This dual nature is the primary determinant of its solubility profile.
Amphoteric and Zwitterionic Character
In aqueous solutions, 2,5-diamino-1,4-benzenedisulfonic acid behaves as an amphoteric compound. The sulfonic acid groups are strongly acidic (with predicted pKa values being very low), while the amino groups are weakly basic. This allows the molecule to exist in several ionic forms depending on the pH:
-
In strongly acidic solutions (low pH): The amino groups are protonated (-NH₃⁺), and the sulfonic acid groups are in their neutral form (-SO₃H). The molecule carries a net positive charge.
-
In neutral solutions (near isoelectric point): The sulfonic acid groups deprotonate to form sulfonate ions (-SO₃⁻), and the amino groups are protonated (-NH₃⁺). This results in a zwitterion, a molecule with both positive and negative charges, which often exhibits minimum solubility in water.
-
In strongly basic solutions (high pH): The amino groups are in their neutral form (-NH₂), and the sulfonic acid groups are deprotonated (-SO₃⁻). The molecule carries a net negative charge.
This pH-dependent ionization is the most critical factor influencing its aqueous solubility. Solubility is generally lowest at the isoelectric point and increases significantly in both acidic and basic conditions where the molecule exists as a soluble salt.
Solubility Profile
While specific quantitative data for 2,5-diamino-1,4-benzenedisulfonic acid is sparse in publicly available literature, its solubility can be inferred from the behavior of structurally similar aromatic sulfonic acids and qualitative observations.[4][5]
Aqueous and pH-Dependent Solubility
-
Water: Aromatic sulfonic acids are generally water-soluble, a property enhanced by the presence of additional polar groups like amines.[4][5] Therefore, 2,5-diamino-1,4-benzenedisulfonic acid is expected to be soluble in water, particularly at low and high pH values.
-
Aqueous Acid (e.g., 5% HCl): In acidic solutions, the amino groups become protonated, forming a hydrochloride salt. This salt formation dramatically increases the molecule's affinity for the polar aqueous medium, leading to high solubility.[6][7]
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): In basic solutions, the strongly acidic sulfonic acid groups are neutralized to form highly soluble sodium sulfonate salts.[6][7] This is a common method for dissolving sulfonic acids.[4]
Solubility in Organic Solvents
Due to its highly polar and ionic character, 2,5-diamino-1,4-benzenedisulfonic acid is expected to have very low solubility in non-polar organic solvents such as diethyl ether, hexanes, and toluene. Its solubility in polar aprotic solvents like DMSO or DMF may be limited but is generally higher than in non-polar solvents. Polar protic solvents like ethanol and methanol may show some limited solubility, but it will be significantly less than in aqueous acidic or basic solutions.
Summary of Expected Solubility
| Solvent System | Predicted Solubility | Rationale |
| Water (Neutral pH) | Sparingly Soluble to Soluble | Zwitterionic nature may limit solubility near the isoelectric point. |
| 5% Aqueous HCl | Highly Soluble | Formation of a soluble ammonium salt.[6][7] |
| 5% Aqueous NaOH | Highly Soluble | Formation of a soluble sodium sulfonate salt.[6][7] |
| Diethyl Ether | Insoluble | Non-polar solvent cannot solvate the highly polar/ionic molecule.[6] |
| Ethanol / Methanol | Sparingly Soluble | Limited solubility due to polarity mismatch. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Polar aprotic nature may allow for some dissolution. |
| Concentrated H₂SO₄ | Soluble | Most organic compounds with oxygen or nitrogen are soluble in conc. H₂SO₄.[8] |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The mixture is agitated for a sufficient period to ensure saturation. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined analytically.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol
-
Preparation: Add an excess amount of 2,5-diamino-1,4-benzenedisulfonic acid (e.g., 50-100 mg) to a series of glass vials, ensuring that undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Solvents should include water, 0.1 M HCl, 0.1 M NaOH, and selected organic solvents.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).[9]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. For finer separation, centrifuge the vials at a moderate speed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to use a filter tip on the pipette.
-
Quantification:
-
For Aqueous Solutions: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve must be prepared using standards of known concentration.
-
Gravimetric Method (Alternative): Carefully transfer a known volume of the clear supernatant to a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight is achieved. The final solubility is calculated from the mass of the residue and the volume of the aliquot.
-
-
Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.
Conclusion
The solubility of 2,5-diamino-1,4-benzenedisulfonic acid is fundamentally governed by its amphoteric and zwitterionic properties, stemming from its two sulfonic acid and two amino functional groups. It exhibits quintessential pH-dependent solubility, being highly soluble in both acidic and basic aqueous media due to salt formation, while showing minimal solubility in non-polar organic solvents. For precise quantification, the isothermal shake-flask method provides a reliable and reproducible approach. This understanding is paramount for any scientist or engineer aiming to effectively utilize this compound in synthesis, formulation, or other chemical applications.
References
- 1. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2,5-Diaminobenzene-1,3-disulfonic acid | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CAS 149-45-1: 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, … [cymitquimica.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comprehensive Technical Guide to the Thermal Stability of 2,5-Diaminobenzene-1,4-disulfonic Acid
This guide provides an in-depth analysis of the thermal stability of 2,5-diaminobenzene-1,4-disulfonic acid, a compound of significant interest in the development of azo dyes, specialty polymers, and other advanced materials.[1] Understanding the thermal characteristics of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and predicting the performance of end-products. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior at elevated temperatures.
Introduction: The Significance of Thermal Stability
2,5-Diaminobenzene-1,4-disulfonic acid (DABSA) is a highly functionalized aromatic compound featuring both amino and sulfonic acid groups. These functional groups impart desirable properties such as high polarity and water solubility, making it a versatile intermediate in organic synthesis.[1] However, the presence of these groups also influences the molecule's thermal stability. The robust carbon-sulfur and sulfur-oxygen bonds in the sulfonyl group generally contribute to the thermal resilience of sulfonic acids.[2] This guide will delve into the theoretical underpinnings of DABSA's thermal decomposition, provide a framework for its experimental determination, and discuss the practical implications for its use.
Theoretical Framework: Understanding the Decomposition of Aromatic Sulfonic Acids
The thermal stability of aromatic sulfonic acids is a complex phenomenon governed by the strength of the C-S bond and the influence of other substituents on the aromatic ring. Generally, sulfonic acids are more thermally stable than carboxylic acids due to the strong C-S and S-O bonds.[2] However, at elevated temperatures, decomposition will occur.
For aromatic sulfonic acids, a common decomposition pathway involves the cleavage of the C-SO3H bond. Studies on related compounds, such as naphthalene sulfonic acids, have shown that at temperatures exceeding 300°C in hydrothermal conditions, these compounds can break down to form the parent aromatic molecule (naphthalene), as well as hydroxylated derivatives (naphthols).[3] Research on the polycondensation of poly(L-lactic acid) using aromatic sulfonic acids as catalysts indicated that thermal decomposition of the sulfonic acid occurs in the range of 200-300°C.[4]
For 2,5-diaminobenzene-1,4-disulfonic acid, the presence of two amino groups and two sulfonic acid groups on the benzene ring will significantly influence its decomposition profile. The amino groups, being electron-donating, can affect the electron density of the aromatic ring and potentially influence the stability of the C-S bonds.
Proposed Thermal Decomposition Pathway
Based on the general principles of aromatic sulfonic acid decomposition, a plausible thermal decomposition pathway for 2,5-diaminobenzene-1,4-disulfonic acid can be proposed. The primary decomposition event is likely the loss of the sulfonic acid groups. This could occur in a stepwise manner or concurrently. The decomposition is expected to release sulfur dioxide (SO₂) or sulfur trioxide (SO₃), which would further react with any available water to form sulfurous or sulfuric acid, respectively. The remaining organic fragment would likely undergo further reactions, such as polymerization or charring at higher temperatures.
Below is a conceptual illustration of the potential initial stages of thermal decomposition:
Caption: Proposed initial decomposition pathway of 2,5-diaminobenzene-1,4-disulfonic acid.
Experimental Determination of Thermal Stability
To empirically determine the thermal stability of 2,5-diaminobenzene-1,4-disulfonic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of the final residue.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A platinum or ceramic pan is typically used.
-
Sample Preparation: Accurately weigh 5-10 mg of 2,5-diaminobenzene-1,4-disulfonic acid into the TGA pan.
-
Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to assess its stability in the presence of an oxidant. A flow rate of 20-50 mL/min is common.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 800-1000°C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show one or more steps corresponding to mass loss events. The onset temperature of the first significant mass loss is a key indicator of the material's thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2,5-diaminobenzene-1,4-disulfonic acid into an aluminum or sealed pan. If volatile decomposition products are expected, a sealed pan is recommended.
-
Atmosphere: Similar to TGA, the atmosphere can be inert or oxidative.
-
Temperature Program:
-
Equilibrate the sample at a low temperature.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) over the temperature range of interest, as determined from the TGA data.
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an exothermic process. The onset temperature and the peak maximum of the decomposition exotherm provide valuable information about the thermal stability.
The following diagram illustrates the typical workflow for the thermal analysis of a chemical compound:
Caption: A typical workflow for the thermal analysis of a chemical compound.
Expected Thermal Profile and Data Interpretation
Based on the behavior of similar aromatic sulfonic acids, the following thermal profile for 2,5-diaminobenzene-1,4-disulfonic acid can be anticipated.
| Analytical Technique | Expected Observation | Interpretation |
| TGA | Initial mass loss below 150°C | Loss of adsorbed water or solvent. |
| Significant mass loss starting around 200-300°C | Onset of thermal decomposition, likely involving the loss of sulfonic acid groups. | |
| Further mass loss at higher temperatures | Decomposition of the organic backbone. | |
| Residual mass at the end of the experiment | Formation of a stable char. | |
| DSC | Endothermic peak(s) at lower temperatures | Possible melting or phase transitions. |
| Broad exothermic peak(s) in the range of 200-400°C | Corresponds to the decomposition events observed in TGA. |
Safety and Handling Considerations
2,5-Diaminobenzene-1,4-disulfonic acid and its related compound, 2,5-diaminobenzenesulfonic acid, are classified as hazardous substances. They are known to cause severe skin burns and eye damage.[5][6][7] Inhalation can lead to chemical burns in the respiratory tract.[5][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn when handling this compound.[6] All work should be conducted in a well-ventilated area or a fume hood.[5][6] In case of accidental exposure, immediate and thorough rinsing with water is crucial, and medical attention should be sought.[5][6]
Given the potential for the release of corrosive and toxic gases (e.g., SO₂, SO₃) during thermal decomposition, any thermal analysis should be performed in a well-ventilated laboratory, and the instrument's exhaust should be properly vented.
Conclusion
References
- 1. paragonind.com [paragonind.com]
- 2. capitalresin.com [capitalresin.com]
- 3. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2,5-Diaminobenzenesulfonic acid(88-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2,5-Diamino-1,4-Benzenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-1,4-benzenedisulfonic acid is a bifunctional aromatic organic compound of significant interest in various fields of chemical synthesis and materials science. Its rigid backbone, coupled with the presence of both amino and sulfonic acid functional groups, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this compound, with a focus on its role as a linker in the formation of porous crystalline materials and as a precursor in the synthesis of azo dyes.
Molecular Structure and Characterization
The molecular structure of 2,5-diamino-1,4-benzenedisulfonic acid is characterized by a central benzene ring substituted with two amino groups and two sulfonic acid groups. The substituents are arranged in a para and ortho/meta relationship, respectively, which imparts a high degree of symmetry and rigidity to the molecule.
Key Structural Features:
-
Aromatic Core: A planar benzene ring forms the central scaffold.
-
Amino Groups (-NH₂): These electron-donating groups are located at positions 2 and 5 of the benzene ring. They serve as key reactive sites for a variety of chemical transformations, including diazotization and amidation.
-
Sulfonic Acid Groups (-SO₃H): These strongly acidic, electron-withdrawing groups are positioned at the 1 and 4 positions. They enhance the water solubility of the molecule and can participate in coordination with metal ions.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2,5-diaminobenzene-1,4-disulfonic acid | --INVALID-LINK-- |
| CAS Number | 7139-89-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₈N₂O₆S₂ | --INVALID-LINK-- |
| Molecular Weight | 268.27 g/mol | --INVALID-LINK-- |
Note: As of the last update, publicly available experimental spectroscopic data (NMR, detailed IR, and Mass Spectrometry) for 2,5-diamino-1,4-benzenedisulfonic acid is limited. The characterization would typically rely on a combination of these techniques to confirm the structure after synthesis.
Synthesis of 2,5-Diamino-1,4-Benzenedisulfonic Acid
The synthesis of 2,5-diamino-1,4-benzenedisulfonic acid is most effectively achieved through the direct sulfonation of p-phenylenediamine or its derivatives. The following protocol is based on established methods for the preparation of this compound.[1]
Reaction Scheme
A flowchart illustrating the synthesis of 2,5-diamino-1,4-benzenedisulfonic acid.
Experimental Protocol
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, carefully add p-phenylenediamine (or its sulfate salt) to oleum (fuming sulfuric acid, e.g., 10-40% SO₃) at a controlled temperature.
-
Sulfonation: Heat the reaction mixture to a temperature above 100°C (e.g., 140°C) and maintain this temperature for several hours to ensure complete disulfonation.[1] The reaction mixture will become a viscous melt.
-
Precipitation: After the reaction is complete, cool the mixture and carefully pour it into ice water. This will cause the desired 2,5-diamino-1,4-benzenedisulfonic acid to precipitate out of the solution as it is sparingly soluble in water.[1]
-
Isolation and Purification: The precipitated product is then collected by filtration, washed with water to remove any remaining sulfuric acid and other sulfonation byproducts, and dried.[1]
Causality Behind Experimental Choices:
-
Oleum as Sulfonating Agent: Oleum is a more potent sulfonating agent than concentrated sulfuric acid due to the presence of dissolved sulfur trioxide (SO₃). This is necessary to introduce two sulfonic acid groups onto the benzene ring, which is deactivated by the first sulfonic acid group.
-
Elevated Temperature: The sulfonation reaction requires a significant activation energy, and heating is necessary to drive the reaction to completion in a reasonable timeframe.
-
Precipitation in Ice Water: The product is significantly less soluble in cold water than the sulfuric acid and any monosulfonated byproducts, allowing for its selective precipitation and separation.
Applications in Materials Science and Chemical Synthesis
The unique molecular structure of 2,5-diamino-1,4-benzenedisulfonic acid makes it a valuable component in the synthesis of advanced materials and specialty chemicals.
Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure and the presence of coordinating amino and sulfonic acid groups make 2,5-diamino-1,4-benzenedisulfonic acid an excellent candidate for a building block, or "linker," in the synthesis of MOFs and COFs.[2] These materials are characterized by their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.
Conceptual Workflow for MOF Synthesis
A generalized workflow for the synthesis of a Metal-Organic Framework (MOF) using 2,5-diamino-1,4-benzenedisulfonic acid as a linker.
Precursor for Azo Dyes
The two amino groups on the 2,5-diamino-1,4-benzenedisulfonic acid molecule can be readily diazotized and then coupled with various aromatic compounds to form azo dyes. The sulfonic acid groups serve to enhance the water solubility of the resulting dyes, which is a desirable property for many dyeing applications.
General Protocol for Azo Dye Synthesis
-
Diazotization: The 2,5-diamino-1,4-benzenedisulfonic acid is dissolved in an acidic solution (e.g., HCl) and treated with a solution of sodium nitrite (NaNO₂) at a low temperature (0-5 °C) to form a bis-diazonium salt.
-
Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aniline derivative) under controlled pH conditions. The azo coupling reaction results in the formation of the colored azo dye.
-
Isolation: The synthesized dye can be precipitated from the reaction mixture, for example, by the addition of salt ("salting out"), and then collected by filtration.
Self-Validating System in Azo Dye Synthesis:
The successful formation of the azo dye is immediately evident by the development of a deep and intense color, which serves as a primary validation of the reaction's progress. The specific color will depend on the chosen coupling component.
Conclusion
2,5-Diamino-1,4-benzenedisulfonic acid is a molecule with a well-defined and rigid structure that offers multiple reactive sites for chemical modification. While a detailed experimental characterization of its molecular structure is not widely published, its synthesis from p-phenylenediamine is well-established. Its primary utility lies in its role as a bifunctional linker for the creation of porous materials like MOFs and as a precursor for the synthesis of water-soluble azo dyes. Further research into the synthesis and characterization of materials derived from this versatile building block is warranted and holds promise for the development of new functional materials with applications in diverse scientific and industrial domains.
References
Literature review on 2,5-diaminobenzene-1,4-disulfonic acid and its polymers
An In-depth Technical Guide on 2,5-Diaminobenzene-1,4-disulfonic Acid and its Polymeric Analogues for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diaminobenzene-1,4-disulfonic acid (DABSA) is a highly functionalized aromatic compound poised as a critical building block for advanced functional polymers. The presence of both amine and sulfonic acid groups imparts unique properties such as water solubility, electrochemical activity, and the potential for "self-doping" in conductive polymers. This technical guide provides a comprehensive literature review on the synthesis, properties, and characterization of DABSA and its most important polymeric analogues: sulfonated polyanilines (SPAN) and conjugated azo polymers. We delve into the causality behind experimental choices, provide detailed step-by-step protocols for key syntheses, and summarize critical characterization data. The narrative bridges the gap between fundamental polymer chemistry and high-value applications, with a particular focus on the burgeoning fields of tissue engineering and electrically controlled drug delivery, offering valuable insights for professionals in materials science and pharmaceutical development.
Part 1: The Monomer: 2,5-Diaminobenzene-1,4-disulfonic Acid (DABSA)
Introduction to a Versatile Building Block
2,5-Diaminobenzene-1,4-disulfonic acid (DABSA), with CAS Number 7139-89-1, is a bifunctional aromatic diamine.[1][2][3] Its molecular structure is characterized by a central benzene ring substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This unique arrangement makes the molecule highly polar and water-soluble, a significant advantage for chemical processing and for the properties of resulting materials.[4]
The sulfonic acid groups are strong electron-withdrawing groups that also serve as internal proton donors. This feature is the basis for creating "self-doped" conducting polymers, where the polymer does not require an external acid to become conductive. The amine groups provide reactive sites for polymerization, allowing DABSA to act as a monomer for various polymer architectures, including polyimides, polyamides, and, most notably, polyanilines. Its primary industrial use has been as an intermediate in the synthesis of azo dyes.[4]
Synthesis of Sulfonated Diaminobenzenes
Causality Behind the Synthesis: The sulfonation of aromatic amines is a cornerstone of industrial dye chemistry and a critical step in creating water-soluble functional polymers. The standard method involves electrophilic aromatic substitution using a powerful sulfonating agent, such as fuming sulfuric acid (oleum). The reaction conditions, particularly temperature and oleum concentration, are critical variables that control the degree and position of sulfonation. For the synthesis of DABSA from p-phenylenediamine, harsh conditions are necessary to introduce two sulfonic acid groups onto the ring.
Experimental Protocol 1: Synthesis of 2,5-Diaminobenzene-1,4-disulfonic Acid
This protocol is adapted from established industrial sulfonation processes described in patent literature.[5]
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, carefully charge 108 g (1.0 mol) of 1,4-phenylenediamine into 300 mL of 20% oleum (fuming sulfuric acid) while maintaining the temperature below 40°C with external cooling.
-
Sulfonation: Once the initial addition is complete and the mixture is homogenous, slowly heat the reactor to 140°C.
-
Second Sulfonation Step: At 140°C, begin the dropwise addition of 340 parts of 66% oleum. The final concentration of oleum should be approximately 41.6%.
-
Reaction Hold: Maintain the reaction mixture at 140°C for 4 hours with continuous stirring. The mixture will become a viscous melt.
-
Precipitation: Cool the viscous melt to below 50°C. In a separate, larger vessel containing 1000 parts of an ice/water slurry under vigorous agitation, carefully pour the reaction melt. The product, 1,4-phenylenediamine-2,5-disulfonic acid, will precipitate as a gray-white solid.
-
Isolation and Purification: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are pH neutral to remove residual sulfuric acid.
-
Drying: Dry the purified product in a vacuum oven at 80°C to a constant weight. The expected yield is approximately 76-78%.[5]
Caption: Reaction scheme for the synthesis of DABSA.
Physicochemical Properties & Data
Proper characterization of the monomer is essential before polymerization. Below is a summary of key properties for DABSA and its mono-sulfonated analogue, 2,5-diaminobenzenesulfonic acid.
| Property | 2,5-Diaminobenzene-1,4-disulfonic Acid | 2,5-Diaminobenzenesulfonic Acid | Reference(s) |
| CAS Number | 7139-89-1 | 88-45-9 | [1][6] |
| Molecular Formula | C₆H₈N₂O₆S₂ | C₆H₈N₂O₃S | [1][6] |
| Molecular Weight | 268.26 g/mol | 188.21 g/mol | [3][6] |
| Appearance | Gray-white solid | White to light orange solid | [5][7] |
| Solubility | Sparingly soluble in water | Moderately soluble in water | [5][7] |
Part 2: Polymer Architectures & Synthesis
Overview of Polymerization Pathways
While DABSA is an ideal monomer on paper, its direct polymerization is not widely documented in peer-reviewed literature. The high concentration of functional groups can lead to complex and potentially intractable products. However, the desirable properties of DABSA, particularly water solubility and self-doping capability, can be incorporated into functional polymers through two well-established analogue systems: the synthesis of sulfonated polyanilines (SPAN) and the polymerization of related sulfonated monomers into other architectures like azo polymers.
System 1: Sulfonated Polyanilines (SPAN) - The Conductive Analogue
Introduction: Sulfonated polyaniline is a derivative of polyaniline (PANI), one of the most studied conducting polymers. SPAN is considered a "self-doped" polymer because the sulfonic acid groups on the polymer backbone provide the necessary protons for charge conduction, eliminating the need for an external acid dopant.[4] This results in a polymer that is conductive in its pristine state and highly soluble in water, overcoming two of the major hurdles in PANI processing.[4] The properties of SPAN can be precisely tuned by controlling the degree of sulfonation.[8]
Experimental Protocol 2: Synthesis of Highly Sulfonated Polyaniline (LEB-SPAN)
This protocol describes a robust method to produce highly sulfonated polyaniline by sulfonating the most reduced form of polyaniline, leucoemeraldine base (LEB).[9] This starting material is chosen because the higher electron density on its phenyl rings facilitates the electrophilic substitution reaction, leading to a higher sulfonation degree.[9]
-
Preparation of Leucoemeraldine Base (LEB):
-
Mix 0.5 g of standard emeraldine base (EB) polyaniline with 2.5 mL of phenylhydrazine in a glass mortar.
-
Grind the mixture with a pestle for 5 minutes and then stir for 1 hour to complete the reduction of EB to the pale-yellow LEB form.
-
-
Sulfonation:
-
Pre-cool 10 mL of fuming sulfuric acid (30% SO₃) to ~5°C in an ice bath.
-
Add the dried LEB powder to the cold fuming sulfuric acid and stir for 1 hour.
-
-
Precipitation and Washing:
-
Prepare a beaker with 0.75 liters of a 75:25 ice-water mixture.
-
Pour the reaction mixture into the ice-water slurry to precipitate the sulfonated polymer (LEB-SPAN).
-
Wash the green precipitate with three 250 mL portions of cold deionized water by repeated centrifugation and decantation.
-
-
Drying:
-
Dry the final LEB-SPAN powder in a vacuum oven at room temperature to a constant weight. The typical yield is around 70%.[9]
-
Caption: Workflow for the synthesis of LEB-SPAN.
Structure-Property Relationship: The degree of sulfonation, often expressed as the sulfur-to-nitrogen (S/N) atomic ratio, is the most critical parameter governing SPAN's properties. A higher S/N ratio leads to:
-
Increased Water Solubility: The hydrophilic sulfonic acid groups enhance solubility in aqueous media.
-
Modified Conductivity: While sulfonation makes PANI conductive without external dopants, very high degrees of sulfonation can decrease conductivity due to steric hindrance and disruption of the polymer backbone's conjugation.[8] However, optimized SPAN can achieve conductivities around 1 S·cm⁻¹, an order of magnitude higher than less sulfonated versions.[4]
-
Enhanced pH Stability: Highly sulfonated PANI maintains its conductivity over a broad pH range (0-14), unlike traditional PANI which becomes insulating at pH > 3.[4]
System 2: Azo Polymers - The Conjugated Dye Analogue
Introduction: An alternative polymerization route for sulfonated diaminobenzenes is oxidative coupling to form azo polymers. These materials contain conjugated azo (-N=N-) linkages in the polymer backbone, leading to interesting optical and electronic properties.[10] The polymerization of 2,5-diaminobenzenesulfonic acid (the mono-sulfonated analogue of DABSA) yields a high molecular weight, water-soluble, conjugated main-chain azo polymer.[10]
Experimental Protocol 3: Synthesis of Azo Polymer from 2,5-Diaminobenzenesulfonic Acid
This protocol is based on the oxidative coupling polymerization reported by Balasubramaniam et al.[10]
-
Monomer Solution: Dissolve 1.88 g (0.01 mol) of recrystallized 2,5-diaminobenzenesulfonic acid in a mixture of 25 mL of THF and 25 mL of distilled water.
-
Initiator Addition: Add 1.5 g of sodium perborate tetrahydrate and 0.3 g of boric acid to the monomer solution. The solution should turn deep red within minutes.
-
Polymerization: Stir the reaction mixture at room temperature for 6 hours.
-
Re-initiation: Add an additional 0.5 g of sodium perborate and 0.1 g of boric acid to the mixture and continue the reaction for another 6 hours.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.
-
Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of water. Reprecipitate the polymer by adding the solution to methanol. Repeat this dissolution-reprecipitation step three times.
-
Drying: Dry the final polymer product in a vacuum oven.
Caption: Synthesis of a conjugated azo polymer.
Part 3: Advanced Characterization of Sulfonated Polymers
A multi-faceted approach is required to fully characterize the structure and properties of these complex polymers.
-
Spectroscopic and Structural Analysis:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Confirms the presence of key functional groups. For SPAN, characteristic peaks for S=O stretching in the -SO₃H group appear around 1070 cm⁻¹.
-
XPS (X-ray Photoelectron Spectroscopy): A quantitative surface analysis technique used to determine the elemental composition, specifically the critical S/N ratio in SPAN, which dictates its properties.[8]
-
UV-Vis Spectroscopy: Used to study the electronic transitions in the polymer backbone, which are sensitive to the oxidation state and degree of conjugation.
-
-
Electrochemical Properties:
-
Cyclic Voltammetry (CV): This is the primary technique to investigate the redox behavior of conducting polymers. It provides information on oxidation/reduction potentials, electrochemical stability, and the charge storage capacity of the material.
-
-
Molecular Weight Analysis:
-
GPC (Gel Permeation Chromatography): Used to determine the number average (Mn) and weight average (Mw) molecular weights of soluble polymers, such as the azo polymer (Mn ≈ 7,100, Mw ≈ 12,500).[10]
-
| Property | Sulfonated Polyaniline (SPAN) | Azo Polymer (from DABSA analogue) |
| Synthesis Route | Sulfonation of PANI or copolymerization | Oxidative coupling of sulfonated diamine |
| Key Linkage | Amine / Imine | Azo (-N=N-) |
| Conductivity | ~10⁻⁵ to 1 S/cm (tunable)[4][11] | Typically insulating or semiconducting |
| Solubility | High in water and polar solvents[4] | High in water and polar solvents[10] |
| Key Application | Conducting materials, biosensors, drug delivery[4][8] | Dyes, optoelectronics[10] |
Part 4: Applications in Drug Development and Biotechnology
The unique combination of conductivity, water solubility, and biocompatibility makes sulfonated polymers, particularly SPAN, highly attractive for advanced biomedical applications.
Biocompatibility and Tissue Engineering
Expert Insight: Unmodified polyaniline is often cytotoxic, limiting its biomedical use. The introduction of sulfonic acid groups drastically improves its biocompatibility. The negatively charged sulfonate groups are thought to reduce non-specific protein adsorption and mitigate inflammatory responses at the material-tissue interface. Research has shown that SPAN can be fabricated into scaffolds that support the adhesion, proliferation, and normal behavior of cells, including human osteosarcoma cells and neuronal PC12 cells.[8][12] The degree of sulfonation is a critical design parameter; higher sulfonation levels generally lead to better cell viability and proliferation.[12] This makes SPAN a promising candidate for scaffolds in tissue engineering, especially for nerve and bone regeneration where electrical stimulation can be beneficial.
Electrically Controlled Drug Delivery
Mechanism of Action: Conducting polymers offer a revolutionary platform for actively controlled drug delivery.[13] The mechanism relies on the polymer's ability to change its redox state upon application of an electrical potential.
-
Drug Loading: An ionic drug can be loaded into the polymer film as a dopant. For a cationic (positively charged) drug, the polymer is held at a negative (reducing) potential. The negatively charged polymer backbone then incorporates the cationic drug to maintain charge neutrality.
-
Drug Release: To release the drug, the potential is switched to be positive (oxidizing). The polymer backbone becomes positively charged, expelling the cationic drug into the surrounding medium.[13][14]
This on-demand release capability allows for precise temporal and spatial control over drug administration, which is highly desirable for chronic diseases or localized therapies.
Caption: Mechanism of drug loading and release from a CP.
Application Insight: The high water solubility and conductivity of SPAN make it an excellent material for creating drug-eluting hydrogels or coatings for medical implants. These "smart" biomaterials could be integrated into devices like neural probes or orthopedic implants to deliver anti-inflammatory drugs or growth factors directly to the target site, triggered by an external electrical signal.[15][16]
Part 5: Conclusion and Future Outlook
2,5-Diaminobenzene-1,4-disulfonic acid and its structural analogues are foundational to a class of highly functional, water-soluble polymers. While the direct polymerization of DABSA remains an open area for exploration, the study of its analogues—sulfonated polyanilines and conjugated azo polymers—has yielded materials with significant scientific and commercial potential. SPAN, in particular, stands out for its tunable conductivity, excellent processability, and proven biocompatibility.
The future of this field lies in leveraging these properties for sophisticated biomedical applications. The development of SPAN-based platforms for actively controlled drug delivery could revolutionize personalized medicine. Furthermore, their use in tissue engineering scaffolds, especially when combined with electrical stimulation, offers a promising strategy for regenerative medicine. Future research should focus on the direct synthesis of polymers from DABSA to create novel materials with potentially superior properties and on translating the existing promising in-vitro results into clinically viable therapeutic systems.
References
- 1. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DE1493556B2 - PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents [patents.google.com]
- 6. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and characterization of cytocompatible sulfonated polyanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Sulfonation Group on Polyaniline Copolymer Scaffolds for Tissue Engineering with Laminin Treatment under Electrical Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,5-Diaminobenzene-1,4-disulfonic Acid (CAS 7139-89-1) for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
2,5-Diaminobenzene-1,4-disulfonic acid, registered under CAS number 7139-89-1, is a highly functionalized aromatic compound that presents itself as a gray to light grey powder.[1] Its molecular architecture, featuring a central benzene ring symmetrically substituted with two amine and two sulfonic acid groups, imparts a unique combination of reactivity and physicochemical properties. This makes it a molecule of significant interest, not only in its traditional application in the dye industry but also as a versatile building block in materials science and potentially in the synthesis of novel therapeutic agents.[2][3]
This guide provides an in-depth exploration of 2,5-diaminobenzene-1,4-disulfonic acid, moving beyond a simple recitation of its properties to a critical analysis of its synthesis, reactivity, and applications. For researchers, scientists, and drug development professionals, understanding the nuances of this compound can unlock new avenues for innovation, from the design of advanced materials to the exploration of new chemical entities with therapeutic potential.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the foundation for its effective application in research and development. The properties of 2,5-diaminobenzene-1,4-disulfonic acid are summarized in the table below. The presence of both basic amine groups and acidic sulfonic acid groups results in a zwitterionic character, leading to high polarity and solubility in water.[1][3]
| Property | Value | Source(s) |
| CAS Number | 7139-89-1 | [4][5] |
| Molecular Formula | C₆H₈N₂O₆S₂ | [4] |
| Molecular Weight | 268.26 g/mol | [2][4] |
| IUPAC Name | 2,5-diaminobenzene-1,4-disulfonic acid | [4] |
| Synonyms | p-Phenylenediamine-2,5-disulfonic acid, 1,4-Phenylenediamine-2,5-disulfonic acid | [4] |
| Appearance | Gray to light grey powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room temperature or 2-8°C | [2] |
Synthesis and Mechanistic Considerations: A Comparative Analysis
The synthesis of 2,5-diaminobenzene-1,4-disulfonic acid can be approached through several distinct routes, each with its own set of advantages and challenges in terms of reagent availability, reaction conditions, and yield. For the research and development scientist, the choice of synthetic pathway is a critical decision dictated by scale, purity requirements, and available equipment.
Key Synthetic Pathways
Several methods for the synthesis of 2,5-diaminobenzene-1,4-disulfonic acid have been reported, including:
-
Sulfonation of p-Phenylenediamine: This route involves the direct sulfonation of p-phenylenediamine or its derivatives. A patented method describes the reaction of 1,4-phenylenediamine or its sulfate salt with oleum at temperatures above 100°C.[4] Another approach involves reacting p-phenylenediamine with sodium bisulfate at high temperatures (180-270°C).[6]
-
Chemical Reduction of Nitro Precursors: A common and high-yielding method involves the reduction of a dinitro or nitro-amino precursor. For instance, 2-amino-5-nitrobenzene sulfonic acid can be reduced using iron filings in the presence of an acid, such as hydrochloric acid, and a catalyst like ammonium chloride.[7]
-
Aminolysis of Dichloro Precursors: This method utilizes 2,5-dichlorobenzenesulfonic acid derivatives and subjects them to high-pressure ammoniation to replace the chlorine atoms with amine groups. However, this approach requires specialized high-pressure equipment.[7]
-
Electrochemical Reduction: An alternative to chemical reduction is the electrochemical reduction of 2-amino-5-nitrobenzene sulfonic acid, which can be performed at controlled temperatures.[7]
The chemical reduction of a nitro precursor often represents a balance of high yield and manageable laboratory conditions, making it a frequently considered method.
Detailed Experimental Protocol: Iron-Mediated Reduction
The following protocol is a generalized procedure for the synthesis of 2,5-diaminobenzene-1,4-disulfonic acid via the chemical reduction of 2-amino-5-nitrobenzene sulfonic acid. This method is often favored for its high yield and the use of readily available reagents.
Materials:
-
2-Amino-5-nitrobenzene sulfonic acid
-
Iron filings
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium chloride (NH₄Cl)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer
Procedure:
-
Reactor Setup: In a four-necked flask, add iron filings and deionized water.
-
Activation of Iron: To the stirred suspension, add ammonium chloride and a small amount of concentrated hydrochloric acid. Heat the mixture to approximately 95°C. This step activates the surface of the iron filings.[7]
-
Addition of Nitro Compound: Slowly add the 2-amino-5-nitrobenzene sulfonic acid to the heated iron suspension. The addition rate should be controlled to maintain the reaction temperature above 90°C. An exothermic reaction will occur.[7]
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 95°C with continuous stirring for a specified period to ensure the reduction is complete.
-
Work-up: Cool the reaction mixture and add a sodium hydroxide solution to precipitate iron hydroxides.
-
Isolation of Product: Filter the mixture to remove the iron sludge. The filtrate, containing the sodium salt of the product, is then acidified with hydrochloric acid to precipitate the 2,5-diaminobenzene-1,4-disulfonic acid.
-
Purification: The precipitated product is filtered, washed with cold deionized water, and dried to yield the final product.
Self-Validation: The purity of the synthesized compound should be verified using standard analytical techniques such as NMR, HPLC, and mass spectrometry. The presence of the two amine and two sulfonic acid groups can be confirmed by IR and NMR spectroscopy.
Applications in Research and Development
While historically significant in the dye industry, the unique structural features of 2,5-diaminobenzene-1,4-disulfonic acid make it a valuable tool for contemporary research and development, particularly in materials science and as a potential scaffold in medicinal chemistry.
Established Applications
-
Intermediate for Azo Dyes: The primary industrial application of this compound is as a precursor for the synthesis of azo dyes.[2] The two primary amine groups can be readily diazotized and coupled with various aromatic compounds to produce a wide range of colors.[7]
-
Linker in Metal-Organic Frameworks (MOFs): In the field of materials science, 2,5-diaminobenzene-1,4-disulfonic acid is used as an organic linker in the synthesis of MOFs.[8] The rigid aromatic core and the strategically placed functional groups allow for the construction of porous, crystalline materials with potential applications in gas storage, catalysis, and drug delivery.
Potential in Drug Development and Medicinal Chemistry
While there is a lack of direct reports on the use of 2,5-diaminobenzene-1,4-disulfonic acid as a starting material for the synthesis of approved pharmaceuticals, its structure holds potential for medicinal chemistry applications.
-
Scaffold for Biologically Active Azo Compounds: Azo compounds are not only dyes but can also exhibit a range of biological activities, including antimicrobial and antitumor properties.[9] The diamine structure of CAS 7139-89-1 allows for the synthesis of bis-azo compounds, which could lead to molecules with enhanced or novel pharmacological profiles. The general synthetic route to such compounds is depicted below.
-
Versatile Synthetic Intermediate: The amine groups can undergo a variety of chemical transformations beyond diazotization, such as acylation, alkylation, and condensation reactions, allowing for the construction of diverse chemical libraries for screening. The sulfonic acid groups, being highly polar, can be used to improve the aqueous solubility of derivative compounds, a desirable property for many drug candidates.
Suppliers
2,5-Diaminobenzene-1,4-disulfonic acid is available from a number of chemical suppliers who cater to both research and industrial needs. When sourcing this compound, it is crucial to consider the purity and the provided analytical data to ensure it meets the requirements of the intended application.
| Supplier | Purity/Grades Offered | Notes |
| Sigma-Aldrich | Information not readily available | Offers the compound for research purposes. |
| Biosynth | Information not readily available | Provides the compound with associated safety information. |
| BLD Pharm | Purity/Specification available upon request | Offers documentation such as NMR, HPLC, and LC-MS.[10] |
| ChemicalBook | 98% | Aggregates multiple suppliers, with varying purity levels.[6] |
| Pharmaffiliates | High purity | Supplies the compound as a reference standard.[2] |
| H. Ramesh Kumar | Wet: 60% Min, Dry: 85% Min (Industrial Grade) | A supplier of industrial-grade material.[1] |
| CD Bioparticles | Available in 1g and 5g unit sizes | Markets the compound for use as a MOF linker.[8] |
| India Fine Chemicals | Purity information available upon request | Supplies the compound for the synthesis of pharmaceuticals and other organic compounds.[8] |
Conclusion
2,5-Diaminobenzene-1,4-disulfonic acid (CAS 7139-89-1) is a compound with a well-established role in the chemical industry and a growing significance in materials science. For drug development professionals and medicinal chemists, while its direct application in pharmaceuticals is not yet prominent, its highly functionalized and symmetrical structure presents a compelling platform for the synthesis of novel and diverse molecular entities. A thorough understanding of its synthesis, reactivity, and potential as a chemical scaffold can empower researchers to explore new frontiers in both materials and medicine. As with any chemical, adherence to proper safety protocols is paramount when handling this compound.
References
- 1. jusst.org [jusst.org]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GB1393557A - Preparation of 1,4-diaminobenzene-2,5-disulphonic acid - Google Patents [patents.google.com]
- 7. zienjournals.com [zienjournals.com]
- 8. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 9. mdpi.com [mdpi.com]
- 10. 7139-89-1|2,5-Diaminobenzene-1,4-disulfonic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2,5-Diamino-1,4-Benzenedisulfonic Acid
Introduction: The Strategic Role of 2,5-Diamino-1,4-Benzenedisulfonic Acid in Azo Dye Chemistry
Azo dyes constitute the most extensive and versatile class of synthetic organic colorants, underpinning a vast array of industrial applications from textiles to advanced materials.[1][2] The synthesis of these dyes is elegantly modular, relying on two canonical reaction steps: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich nucleophile.[2]
Within the diverse palette of starting materials, 2,5-diamino-1,4-benzenedisulfonic acid (DABSA) emerges as a uniquely valuable intermediate. Its molecular architecture, featuring two primary amine groups and two sulfonic acid moieties, offers distinct strategic advantages.[3][4] The sulfonic acid groups (–SO₃H) are powerful auxochromes that confer excellent water solubility upon the final dye product, a critical attribute for many dyeing processes.[5] More significantly, the presence of two amine groups allows for a bis-diazotization, creating a tetraazonium salt. This intermediate can react with two equivalents of a coupling partner, enabling the straightforward synthesis of symmetrical, high-chroma bis-azo dyes. This guide provides an in-depth exploration of the principles and a detailed, field-tested protocol for the synthesis of azo dyes using this important bifunctional precursor.
Pillar 1: The Core Chemistry Explained
The synthesis of an azo dye is a two-stage process. Understanding the causality behind the conditions of each stage is critical for achieving high yield and purity.
Stage 1: Tetrazotization (Bis-Diazotization)
Tetrazotization is the conversion of both primary amino groups on the DABSA molecule into diazonium salt groups. This is achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6]
The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile.[7] The nucleophilic amino group attacks the nitrosonium ion, and subsequent proton transfers and elimination of a water molecule lead to the formation of the diazonium salt (Ar–N₂⁺).[7]
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if isolated in a dry state or decompose in solution at higher temperatures to form phenols, releasing nitrogen gas.[2][7][8] Maintaining the reaction in an ice bath ensures the integrity of the diazonium salt for the subsequent coupling step.
-
Strong Acidic Medium: An excess of strong acid is required to prevent premature coupling of the newly formed diazonium salt with the unreacted parent amine and to generate the necessary nitrous acid from sodium nitrite.[1]
Stage 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction. The highly electrophilic diazonium salt (or in this case, the tetraazonium salt) reacts with an electron-rich aromatic compound, known as the coupling component.[2][9] This reaction forms the characteristic azo linkage (–N=N–), the chromophore responsible for the dye's color.[2]
Causality of Experimental Conditions:
-
pH Control: The pH of the coupling medium is paramount and depends entirely on the nature of the coupling component.[7]
-
For Phenolic Coupling Components (e.g., 2-Naphthol): The reaction must be conducted under alkaline conditions (pH 9-10). The base deprotonates the phenol to form the much more strongly activated phenoxide ion, which is a powerful nucleophile required for the coupling reaction to proceed efficiently.[8][10]
-
For Amine Coupling Components (e.g., Aniline): The reaction is typically performed in a weakly acidic medium (pH 4-5). This ensures that while the diazonium salt concentration is sufficient, there is also a sufficient concentration of the free, unprotonated amine to act as the nucleophile.[10][11]
-
Pillar 2: Application Workflow & Component Selection
The bifunctionality of 2,5-diamino-1,4-benzenedisulfonic acid allows for a straightforward workflow to produce symmetrical bis-azo dyes.
Caption: General workflow for bis-azo dye synthesis from DABSA.
Table 1: Common Coupling Components and Their Influence on Color
The final color of the dye is determined by the extended conjugation of the entire molecule, which is heavily influenced by the chosen coupling component.
| Coupling Component | Chemical Class | Required pH | Expected Color Range |
| Phenol | Phenol | Alkaline | Yellow to Orange |
| 2-Naphthol | Naphthol | Alkaline | Orange to Deep Red[8] |
| Salicylic Acid | Phenolic Acid | Alkaline | Yellow |
| Aniline | Aromatic Amine | Weakly Acidic | Yellow to Orange |
| N,N-Dimethylaniline | Aromatic Amine | Weakly Acidic | Orange to Red |
| H-Acid | Aminonaphthol | pH-Dependent | Blue to Violet/Red |
Pillar 3: Detailed Experimental Protocol
This protocol details the synthesis of a symmetrical bis-azo dye from 2,5-diamino-1,4-benzenedisulfonic acid and 2-naphthol.
Safety Precautions:
-
These procedures must be conducted in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12][13]
-
Aromatic amines are toxic. Concentrated acids and bases are corrosive.[14][15]
-
Crucially, diazonium salts are explosive when dry. They must be kept in a cold aqueous solution at all times and never isolated as a solid.[2][7]
Protocol: Synthesis of a Bis-Azo Dye using 2-Naphthol
Caption: Step-by-step workflow for the synthesis protocol.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| 2,5-Diamino-1,4-benzenedisulfonic acid (DABSA) | 268.27 | 2.68 g | 0.01 |
| 2-Naphthol (β-Naphthol) | 144.17 | 2.94 g | 0.0204 |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.45 g | 0.021 |
| Concentrated HCl (~37%) | 36.46 | 5.0 mL | ~0.06 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 g | 0.05 |
| Sodium Chloride (NaCl) | 58.44 | ~20 g | - |
| Deionized Water | 18.02 | ~300 mL | - |
| Ice | - | As needed | - |
Procedure:
Part 1: Preparation of the Tetraazonium Salt Solution
-
In a 250 mL beaker, create a slurry of 2.68 g (0.01 mol) of 2,5-diamino-1,4-benzenedisulfonic acid in 100 mL of deionized water.
-
Add 5.0 mL of concentrated hydrochloric acid and stir until a fine suspension is formed.
-
Cool the mixture to 0–5 °C in an ice-salt bath with continuous magnetic stirring. The temperature must not exceed 5 °C.[1]
-
In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 15 mL of cold deionized water.
-
Using a dropper pipette, add the sodium nitrite solution dropwise to the cold DABSA suspension over 15-20 minutes. Ensure the tip of the pipette is below the surface of the liquid to prevent the escape of nitrous oxides. Maintain the temperature below 5 °C throughout the addition.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure tetrazotization is complete. The resulting mixture is the cold tetraazonium salt solution. A slight excess of nitrous acid can be confirmed with starch-iodide paper and then quenched by adding a small amount of sulfamic acid until the test is negative.[16]
Part 2: Preparation of the Coupling Solution
-
In a 500 mL beaker, dissolve 2.0 g (0.05 mol) of sodium hydroxide in 100 mL of deionized water.
-
To this alkaline solution, add 2.94 g (0.0204 mol) of 2-naphthol and stir until it is completely dissolved. The formation of the sodium salt of 2-naphthol increases its solubility.
-
Cool this solution thoroughly in an ice bath to below 5 °C.[7]
Part 3: Azo Coupling and Isolation
-
With vigorous stirring, slowly add the cold tetraazonium salt solution (from Part 1) to the cold 2-naphthol solution (from Part 2) over 20-30 minutes.
-
A deep red or purple precipitate should form immediately.
-
Maintain the alkaline pH of the mixture; if necessary, add a small amount of 1M NaOH solution.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
To aid in the precipitation of the dye, add approximately 20 g of sodium chloride (salting out) and stir for another 15 minutes.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 25 mL portions of a cold, saturated sodium chloride solution to remove excess base and other inorganic impurities.
-
Allow the product to air-dry or dry in a desiccator. Do not oven dry. The yield of the crude dye should be recorded.
References
- 1. benchchem.com [benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paragonind.com [paragonind.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. US2310181A - Azo dyestuffs - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]
Application Notes & Protocols: 2,5-diamino-1,4-benzenedisulfonic acid in Conductive Polymers
Introduction: The Strategic Advantage of Sulfonation in Conductive Polymers
Conductive polymers, particularly polyaniline (PANI), have garnered significant interest for applications ranging from electronics to biomedical devices.[1][2] However, pristine PANI suffers from poor processability and a dramatic loss of conductivity in neutral or basic environments, limiting its practical utility. The integration of sulfonic acid (-SO₃H) groups onto the polymer backbone, a process known as sulfonation, directly addresses these limitations.
2,5-diamino-1,4-benzenedisulfonic acid (DABSA) is a critical monomer in this field. Its structure, featuring two amine groups for polymerization and two sulfonic acid groups, allows for the direct synthesis of a highly sulfonated, self-doped polyaniline derivative. The term "self-doping" refers to the polymer's ability to provide its own counter-ion (dopant) in the form of the covalently bonded sulfonate group. This obviates the need for an external acid dopant, resulting in a conductive polymer with remarkable pH stability and enhanced solubility, particularly in water.[3][4]
These application notes provide a comprehensive guide for researchers on the synthesis, characterization, and application of DABSA-based conductive polymers, focusing on the underlying principles that govern the experimental protocols.
dot graph "DABSA_Monomer" { layout=neato; node [shape=none, margin=0]; DABSA [ label=<
DABSA Monomer Structure
Name 2,5-diamino-1,4-benzenedisulfonic acid
Key Features
- Two amine (-NH₂) groups for polymerization- Two sulfonic acid (-SO₃H) groups for self-doping and solubility
> ]; } Caption: Structure and key features of the DABSA monomer.
Part 1: Synthesis of Poly(DABSA)
The polymerization of DABSA can be achieved through two primary routes: chemical oxidative polymerization in solution and electrochemical polymerization on a conductive substrate.
Protocol 1: Chemical Oxidative Polymerization
This method yields a bulk powder of poly(DABSA), suitable for creating solutions, casting films, or preparing composite materials. The reaction relies on an oxidizing agent, typically ammonium persulfate (APS), to initiate the polymerization of the monomer.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Polymerization of aniline derivatives is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-oxidation, and promote the formation of a more linear, higher molecular weight polymer with fewer defects.[7]
-
Monomer to Oxidant Ratio: A 1:1 molar ratio of monomer to oxidant is often used to ensure complete polymerization.[8] Adjusting this ratio can influence the final molecular weight and properties of the polymer.
-
Aqueous Medium: The sulfonic acid groups on the DABSA monomer render it water-soluble, making water an ideal, green solvent for the reaction.
Experimental Workflow:
Caption: Workflow for chemical oxidative polymerization of DABSA.
Step-by-Step Methodology:
-
Prepare Monomer Solution: Dissolve 2.68 g (10 mmol) of 2,5-diamino-1,4-benzenedisulfonic acid (DABSA) in 100 mL of deionized water in a 250 mL flask. Stir until fully dissolved.
-
Prepare Oxidant Solution: In a separate beaker, dissolve 2.28 g (10 mmol) of ammonium persulfate (APS) in 50 mL of deionized water.
-
Initiate Reaction: Place the flask containing the DABSA solution in an ice bath and allow it to cool to below 5 °C.
-
Add Oxidant: While maintaining vigorous stirring, add the APS solution dropwise to the chilled DABSA solution over a period of 30 minutes. The solution will gradually turn dark green or black.
-
Polymerize: Allow the reaction to proceed for 24 hours in the ice bath with continuous stirring.
-
Isolate Polymer: Collect the dark precipitate by vacuum filtration.
-
Purify: Wash the collected polymer powder extensively with deionized water until the filtrate is colorless and the pH is neutral. Follow with several washes using methanol to remove any unreacted monomer and low molecular weight oligomers.
-
Dry: Dry the final poly(DABSA) powder in a vacuum oven at 60 °C for 48 hours. Store the dried polymer in a desiccator.
Protocol 2: Electrochemical Polymerization
This technique is used to grow a thin, uniform film of poly(DABSA) directly onto a conductive surface (e.g., ITO glass, glassy carbon electrode). It offers excellent control over film thickness and morphology. Cyclic Voltammetry (CV) is the preferred method.[9]
Causality Behind Experimental Choices:
-
Three-Electrode Setup: A three-electrode system is standard for electrochemical studies. The working electrode is where the polymer film grows, the reference electrode provides a stable potential reference, and the counter electrode completes the circuit.
-
Potential Window: The potential must be scanned to a value high enough to oxidize the monomer (typically >0.8 V vs. Ag/AgCl), initiating polymerization.[10] The growth of the polymer film is observed by the increasing current in successive CV cycles.
-
Supporting Electrolyte: An acid like H₂SO₄ is used as the supporting electrolyte to ensure sufficient ionic conductivity in the solution.
Experimental Workflow:
Caption: Workflow for electrochemical polymerization of DABSA.
Step-by-Step Methodology:
-
Prepare Electrolyte Solution: Prepare a solution containing 10 mM DABSA and 0.5 M H₂SO₄ in deionized water.
-
Prepare Working Electrode: Polish the working electrode (e.g., a glassy carbon electrode) with alumina slurry, then sonicate in deionized water and acetone to ensure a clean surface.[10]
-
Assemble Electrochemical Cell: Assemble a three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Perform Electropolymerization: Immerse the electrodes in the electrolyte solution. Using a potentiostat, perform cyclic voltammetry for 20-30 cycles at a scan rate of 50 mV/s in a potential window from -0.2 V to +1.2 V. An increase in the redox peak currents with each cycle indicates successful polymer film deposition.
-
Rinse and Store: After polymerization, carefully remove the working electrode, rinse it with deionized water, and store it in a clean, dry environment before characterization.
Part 2: Characterization Protocols
Characterization is essential to confirm the successful synthesis of poly(DABSA) and to evaluate its properties.
Protocol 3: Spectroscopic and Electrochemical Verification
-
FTIR Spectroscopy: Use an FTIR spectrometer to analyze the dried polymer powder. Key peaks to identify include:
-
~1580 cm⁻¹ and ~1490 cm⁻¹: Stretching vibrations of quinoid and benzenoid rings, characteristic of the polyaniline backbone.[11]
-
~1170 cm⁻¹ and ~1030 cm⁻¹: S=O stretching of the sulfonic acid groups.
-
~820 cm⁻¹: C-H out-of-plane bending, indicating polymerization.
-
-
Cyclic Voltammetry (CV): Place the poly(DABSA)-coated electrode in a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄). Run CV scans and observe the characteristic redox peaks of the polyaniline backbone, confirming the electroactivity of the synthesized film.
Protocol 4: Conductivity Measurement
The four-point probe method is the standard for measuring the sheet resistance of thin films, from which conductivity can be calculated.
Step-by-Step Methodology:
-
Prepare Sample: Use a poly(DABSA) film cast onto an insulating substrate (e.g., glass) or a film prepared by electrochemical deposition on ITO.
-
Position Probes: Gently place the four-point probe head onto the surface of the film. Ensure all four probes make good contact.
-
Measure: Apply a known current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Calculate Sheet Resistance (Rₛ): Rₛ = (V/I) × C, where C is a geometric correction factor (for a large thin film, C ≈ 4.532).
-
Calculate Conductivity (σ): σ = 1 / (Rₛ × t), where 't' is the thickness of the polymer film. Film thickness can be measured using a profilometer.
Data Presentation: Comparative Conductivity
The use of sulfonic acids as dopants or as part of the monomer significantly impacts the final conductivity of polyaniline-based polymers.
| Polymer System | Dopant/Monomer | Conductivity (S/cm) | Key Feature | Reference |
| Polyaniline | HCl | ~1-10 | Standard external doping | [7] |
| Polyaniline | DBSA | ~10⁻³ - 1 | Improved processability | [7][12] |
| Polyaniline | TSA, CSA | ~10⁻² - 1 | Varied dopant effects | [13] |
| Highly Sulfonated PANI | Self-doped (from sulfonated aniline) | ~1 | High S/N ratio, pH independent | [3][4] |
DBSA: Dodecylbenzenesulfonic acid; TSA: p-toluenesulfonic acid; CSA: Camphorsulfonic acid.
Part 3: Unique Properties and Advanced Applications
The incorporation of DABSA into the polymer backbone imparts unique and highly desirable properties.
-
Exceptional pH Stability: Unlike traditional PANI, which becomes insulating at pH > 3, highly sulfonated polyaniline synthesized from monomers like DABSA can maintain its conductivity over a wide pH range, even up to pH 14.[3][4] This is a direct result of the self-doping mechanism, where the proton on the sulfonic acid group is replaced by cations (e.g., Na⁺) at high pH, maintaining charge neutrality without de-doping the polymer backbone.
-
Aqueous Processability: The high density of hydrophilic -SO₃H groups makes poly(DABSA) soluble in water, a significant advantage for creating coatings, inks, and blends using environmentally benign solvents.[3]
-
Potential Applications: The combination of conductivity, stability, and processability opens doors for numerous applications:
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of conducting polymers and their issues in biomedical engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 6. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Partially sulfonated polyaniline: conductivity and spectroscopic study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis of poly(2,5-diaminobenzene-1,4-disulfonic acid) for supercapacitors
An Application Note and Protocol for the Synthesis and Evaluation of Poly(2,5-diaminobenzene-1,4-disulfonic acid) as a High-Performance Supercapacitor Electrode Material
Introduction: The Case for Self-Doped Conducting Polymers in Energy Storage
Supercapacitors are distinguished in the field of electrochemical energy storage by their high power density, rapid charge-discharge capabilities, and exceptional cycle life, positioning them as a critical technology bridging the gap between traditional dielectric capacitors and batteries.[1] The performance of a supercapacitor is intrinsically linked to the properties of its electrode materials. Conducting polymers (CPs) have emerged as highly promising candidates for these electrodes due to their ability to store charge not only through the physical accumulation of ions (electrochemical double-layer capacitance, EDLC) but also through rapid and reversible Faradaic reactions (pseudocapacitance). This dual mechanism leads to significantly higher specific capacitance compared to carbon-based materials.
Among CPs, polyaniline (PANI) and its derivatives are extensively studied. However, their practical application is often hampered by poor processability and the need for external protonic acids for doping, which can be corrosive and lead to degradation over time. Poly(2,5-diaminobenzene-1,4-disulfonic acid), hereafter referred to as PABS, offers an elegant solution to these challenges. The sulfonic acid (-SO₃H) groups are covalently bonded to the polymer backbone, creating an "self-doped" or "self-acid-doped" system. This intrinsic doping ensures that the polymer maintains its conductivity and electrochemical activity over a wide pH range without the need for an external acid dopant. The sulfonic acid groups also enhance the polymer's hydrophilicity and dispersibility in aqueous solutions, simplifying electrode fabrication.
This document provides a comprehensive guide for researchers and materials scientists, detailing a robust protocol for the chemical oxidative polymerization of PABS, its subsequent characterization, and its fabrication and evaluation as a supercapacitor electrode.
Part 1: Synthesis of Poly(2,5-diaminobenzene-1,4-disulfonic acid) (PABS)
The synthesis of PABS is achieved through the chemical oxidative polymerization of its monomer, 2,5-diaminobenzene-1,4-disulfonic acid. This process involves the use of a strong oxidizing agent, typically ammonium persulfate (APS), to initiate the coupling of monomer units. The causality behind this choice is the ability of APS to generate radical cations from the aniline-type monomer, which then propagate to form the polymer chain.[2]
Materials and Equipment
| Reagents | Equipment |
| 2,5-diaminobenzene-1,4-disulfonic acid (monomer) | 250 mL Three-neck round-bottom flask |
| Ammonium persulfate (APS) (oxidant) | Magnetic stirrer with heating mantle |
| Hydrochloric acid (HCl), 1 M | Dropping funnel |
| Deionized (DI) water | Buchner funnel and vacuum filtration apparatus |
| Methanol | pH meter |
| Drying oven | |
| Inert gas line (Nitrogen or Argon) |
Detailed Synthesis Protocol
-
Monomer Solution Preparation:
-
Accurately weigh 2.68 g (0.01 mol) of 2,5-diaminobenzene-1,4-disulfonic acid monomer.
-
Transfer the monomer to the 250 mL three-neck flask.
-
Add 100 mL of 1 M HCl. The acidic medium is crucial as it protonates the amine groups, increasing monomer solubility and ensuring the formation of the desired conductive emeraldine salt form of the polymer.[3]
-
Stir the mixture at room temperature under a gentle stream of nitrogen gas for 30 minutes to ensure complete dissolution and to create an inert atmosphere, preventing unwanted side oxidations.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve 2.85 g (0.0125 mol) of ammonium persulfate (APS) in 50 mL of DI water. A slight molar excess of the oxidant is used to ensure complete polymerization of the monomer.
-
Cool this solution in an ice bath to approximately 0-5 °C.
-
-
Initiation of Polymerization:
-
Cool the monomer solution in the three-neck flask to 0-5 °C using an ice bath. Maintaining a low temperature is critical to control the reaction rate, prevent over-oxidation, and promote the formation of a high-quality polymer with a regular chain structure.[2]
-
Transfer the chilled APS solution to the dropping funnel.
-
Add the APS solution dropwise to the stirred monomer solution over a period of approximately 1 hour. A gradual color change from colorless to dark green or black should be observed, indicating the onset of polymerization.
-
-
Polymerization Reaction:
-
After the complete addition of the oxidant, allow the reaction to continue stirring at 0-5 °C for 24 hours under the inert atmosphere. This extended reaction time ensures a high degree of polymerization and maximizes the yield.
-
-
Purification and Isolation:
-
Isolate the precipitated dark polymer powder by vacuum filtration using a Buchner funnel.
-
Wash the polymer sequentially with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.
-
Follow with several washes with DI water until the filtrate becomes neutral (pH ~7).
-
Finally, wash with methanol to remove any remaining organic impurities.
-
Dry the purified PABS powder in a vacuum oven at 60 °C for 24 hours to a constant weight.
-
Caption: Workflow for the chemical oxidative polymerization of PABS.
Part 2: Electrode Fabrication and Electrochemical Characterization
The performance of the synthesized PABS is evaluated by fabricating electrodes and testing them in an electrochemical cell. This process validates the material's suitability for supercapacitor applications.
Electrode Preparation Protocol
-
Slurry Formulation:
-
Prepare a homogeneous slurry by mixing the synthesized PABS powder (active material), carbon black (conductive additive), and polyvinylidene fluoride (PVDF) (binder) in a weight ratio of 80:10:10.
-
The carbon black improves the overall electronic conductivity of the electrode, while the PVDF binder ensures mechanical integrity and adhesion to the current collector.
-
Add a few drops of N-Methyl-2-pyrrolidone (NMP) and grind the mixture in a mortar and pestle until a uniform, viscous slurry is formed.
-
-
Electrode Coating:
-
Clean a piece of carbon cloth or nickel foam (current collector) by sonicating it in acetone, ethanol, and DI water, and then dry it.
-
Apply the prepared slurry onto a 1x1 cm² area of the current collector.
-
Press the coated electrode at 10 MPa to ensure good contact between the material and the current collector.
-
Dry the electrode in a vacuum oven at 80 °C for 12 hours to completely remove the NMP solvent.
-
Measure the mass of the active material (PABS) on the electrode.
-
Electrochemical Measurement Protocol
A three-electrode setup is typically used for material characterization, consisting of the PABS working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode, with 1 M H₂SO₄ as the aqueous electrolyte.
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window (e.g., -0.2 to 0.8 V vs. Ag/AgCl).
-
The quasi-rectangular shape of the CV curves and the presence of broad redox peaks are indicative of pseudocapacitive behavior.[4]
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).
-
The near-triangular shape of the charge-discharge curves is characteristic of capacitive materials.[1] The specific capacitance (Csp) in F/g can be calculated from the discharge curve using the formula: Csp = (I × Δt) / (m × ΔV) where I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material (g), and ΔV is the potential window (V).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) at an open circuit potential.
-
The Nyquist plot provides information on the equivalent series resistance (ESR), charge transfer resistance (Rct), and ion diffusion behavior. A near-vertical line at low frequencies indicates good capacitive behavior.[5]
-
Caption: Workflow for electrode fabrication and electrochemical testing.
Part 3: Expected Performance and Data Summary
While the performance of PABS can vary with synthesis conditions and electrode preparation, the following table summarizes the expected range of performance metrics based on data from similar self-doped and high-performance conducting polymers.[1][5][6]
| Performance Metric | Expected Value / Range | Significance |
| Specific Capacitance | 200 - 400 F/g @ 1 A/g | Measures the charge storage capacity per unit mass. |
| Rate Capability | > 60% capacitance retention from 1 A/g to 10 A/g | Indicates the ability to maintain performance at high charge-discharge rates. |
| Energy Density | 5 - 15 Wh/kg | Represents the amount of energy stored per unit mass. |
| Power Density | 250 - 2000 W/kg | Represents the speed at which energy can be delivered. |
| Cycling Stability | > 85% capacitance retention after 3000-5000 cycles | Defines the long-term durability and lifespan of the electrode.[6] |
| Equivalent Series Resistance (ESR) | < 1 Ω | Lower values indicate better conductivity and higher power performance.[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Composites Based on Poly(ortho-toluidine) and WS2 Sheets for Applications in the Supercapacitor Field [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrodeposited Poly(5-Amino-2-Naphthalenesulfonic Acid-co-o-Aminophenol) as the Electrode Material for Flexible Supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polyamide Synthesis Using 2,5-diamino-1,4-benzenedisulfonic acid
Authored by: A Senior Application Scientist
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The introduction of functional groups, such as sulfonic acid moieties, into the polymer backbone can impart unique properties, including hydrophilicity, ion-exchange capabilities, and altered solubility, thereby expanding their applications into areas like membrane technology for desalination and gas separation, fuel cells, and specialty coatings.[3][4][5]
This document provides a detailed guide for the synthesis of sulfonated polyamides using 2,5-diamino-1,4-benzenedisulfonic acid (DABSA) as a key monomer. We will explore two primary polymerization techniques: interfacial polymerization and low-temperature solution polymerization. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.
Monomer Profile: 2,5-Diamino-1,4-benzenedisulfonic Acid (DABSA)
DABSA is a highly functionalized aromatic diamine. The presence of two sulfonic acid groups makes it strongly acidic and highly polar. Understanding its properties is crucial for successful polymerization.
| Property | Value | Source |
| IUPAC Name | 2,5-diaminobenzene-1,4-disulfonic acid | [6] |
| CAS Number | 7139-89-1 | [6] |
| Molecular Formula | C₆H₈N₂O₆S₂ | [6] |
| Molecular Weight | 268.3 g/mol | [6] |
Handling and Safety: DABSA is a sulfonic acid derivative and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is a solid at room temperature. Due to its high polarity, it is generally insoluble in non-polar organic solvents but soluble in aqueous bases and some polar aprotic solvents.
Synthesis Methodology 1: Interfacial Polymerization
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.[7][8][9] This technique is particularly advantageous as it does not require stringent stoichiometry and the reaction is often complete within minutes.
Causality and Experimental Design
In this system, the highly polar, water-soluble DABSA is dissolved in an aqueous phase, while a non-polar, water-immiscible diacid chloride is dissolved in an organic phase. The polymerization occurs exclusively at the liquid-liquid interface. An inorganic base is added to the aqueous phase to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction, driving the equilibrium towards polymer formation.[7]
Figure 1: Schematic of the interfacial polymerization process.
Detailed Protocol
-
Aqueous Phase Preparation:
-
In a 250 mL beaker, dissolve 2.68 g (0.01 mol) of 2,5-diamino-1,4-benzenedisulfonic acid (DABSA) in 100 mL of deionized water.
-
Add 0.80 g (0.02 mol) of sodium hydroxide (NaOH) to the solution and stir until fully dissolved. The NaOH serves to neutralize the sulfonic acid groups, forming the more water-soluble sodium salt, and to scavenge the HCl produced during polymerization.
-
-
Organic Phase Preparation:
-
In a separate 250 mL beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride (TPC) in 100 mL of a non-polar organic solvent such as dichloromethane or hexane.[7]
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase along the side of the beaker to minimize initial mixing and create a distinct interface.
-
A polyamide film will form instantly at the interface.
-
Using forceps, gently grasp the center of the polymer film and pull it upwards continuously to form a "rope." The reaction is self-sustaining as fresh monomers diffuse to the interface.
-
-
Washing and Drying:
-
Wash the collected polyamide rope thoroughly with deionized water to remove unreacted monomers, NaOH, and NaCl byproduct.
-
Subsequently, wash with a solvent like ethanol or acetone to remove the organic solvent.
-
Dry the polymer in a vacuum oven at 60-80°C overnight.
-
Synthesis Methodology 2: Low-Temperature Solution Polymerization
Low-temperature solution polymerization is a versatile method that allows for better control over the polymer structure and molecular weight. This technique is suitable for producing soluble polyamides that can be cast into films.[10][11]
Causality and Experimental Design
This method involves the reaction of a diamine and a diacid chloride in a polar aprotic solvent at low temperatures. The solvent must keep both the monomers and the resulting polymer in solution.[10] An acid scavenger, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl byproduct. Low temperatures (0 to 5°C) are employed to control the highly exothermic reaction and prevent side reactions.
Figure 2: Workflow for low-temperature solution polymerization.
Detailed Protocol
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add 2.68 g (0.01 mol) of DABSA and 100 mL of a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[10][11]
-
Add 2.2 mL (0.022 mol) of pyridine as an acid scavenger.
-
Stir the mixture under a gentle stream of nitrogen until the DABSA is completely dissolved.
-
-
Monomer Addition:
-
Cool the flask to 0-5°C using an ice bath.
-
In a separate flask, dissolve 2.03 g (0.01 mol) of TPC in 20 mL of dry NMP.
-
Add the TPC solution dropwise to the stirred DABSA solution over 30 minutes, maintaining the temperature between 0 and 5°C. The solution will become viscous as the polymer forms.
-
-
Polymerization:
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-4 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete polymerization.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of a non-solvent, such as ethanol or methanol (approximately 500 mL), with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with ethanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Dry the final sulfonated polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Characterization of Sulfonated Polyamides
The successful synthesis of the polyamide can be confirmed using standard polymer characterization techniques:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (Amide I at ~1650 cm⁻¹ and Amide II at ~1550 cm⁻¹) and the presence of sulfonic acid groups (S=O stretching at ~1250 and ~1080 cm⁻¹).
-
NMR Spectroscopy: ¹H NMR can be used to verify the polymer structure. The polymer may need to be dissolved in a deuterated solvent like DMSO-d₆.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resulting polyamide. Aromatic polyamides are expected to be stable to high temperatures.[1]
-
Viscosity Measurements: The inherent viscosity of a dilute polymer solution can provide an indication of the polymer's molecular weight.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Molecular Weight (Interfacial) | - Impure monomers.- Incorrect stoichiometry of base.- Phase boundary disruption. | - Recrystallize monomers before use.- Ensure accurate addition of NaOH.- Add the organic phase gently to avoid premature mixing. |
| Low Polymer Yield or Molecular Weight (Solution) | - Presence of moisture in the solvent or glassware.- Impure monomers.- Incorrect reaction temperature. | - Use anhydrous solvents and dry all glassware thoroughly.- Purify monomers.- Maintain low temperature during TPC addition. |
| Polymer Precipitates During Solution Polymerization | - Polymer is insoluble in the chosen solvent.- Polymer concentration is too high. | - Use a stronger polar aprotic solvent (e.g., NMP with LiCl).[2]- Reduce the initial monomer concentration. |
| Brittle Polymer Film | - Low molecular weight.- Incomplete removal of salts or solvent. | - Optimize reaction time and temperature to increase molecular weight.- Ensure thorough washing and drying of the polymer. |
References
- 1. Functional Aromatic Polyamides [mdpi.com]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. mrs-j.org [mrs-j.org]
- 4. Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. dspace.ncl.res.in [dspace.ncl.res.in]
Application Note & Protocol: Synthesis of 2,5-Diaminobenzenesulfonic Acid via Direct Sulfonation
Abstract
This document provides a comprehensive guide for the synthesis of 2,5-diaminobenzenesulfonic acid (CAS 88-45-9), a crucial intermediate in the manufacturing of azo dyes and other specialty chemicals.[1][2][3] The protocol details a direct electrophilic aromatic sulfonation of p-phenylenediamine (1,4-diaminobenzene) using fuming sulfuric acid. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, rigorous safety protocols, and methods for product characterization. The causality behind critical procedural steps is explained to empower users to adapt and troubleshoot the synthesis effectively.
Introduction & Mechanistic Rationale
2,5-Diaminobenzenesulfonic acid is an aromatic sulfonic acid containing two amine functional groups, which impart both acidic and basic properties to the molecule.[2] Its utility as a precursor for dyes with bright colors and good fastness properties makes its synthesis a topic of significant interest.[4][5] While several synthetic routes exist, including the high-yield reduction of 2-amino-5-nitrobenzenesulfonic acid, this guide focuses on the direct sulfonation of a diamine precursor.[5]
For the purpose of this protocol, we will be starting with p-phenylenediamine (1,4-diaminobenzene) to yield the target 2,5-diaminobenzenesulfonic acid. The sulfonation of aromatic amines is a classic example of electrophilic aromatic substitution. The reaction mechanism is more nuanced than a simple one-step substitution and involves a "baking" process.[6][7]
Causality of the Mechanism:
-
Acid-Base Reaction: Aniline and its derivatives are basic. In the presence of concentrated or fuming sulfuric acid, the highly exothermic initial reaction is the protonation of the amino groups to form the corresponding ammonium salt (p-phenylenediammonium sulfate).[8]
-
Electrophile Generation: In fuming sulfuric acid (oleum), sulfur trioxide (SO₃) is the active electrophile. In concentrated sulfuric acid, the electrophile is thought to be HSO₃⁺ or protonated SO₃.[9]
-
Thermal Rearrangement: At room temperature, the protonated amino groups (-NH₃⁺) are strongly deactivating and meta-directing, hindering electrophilic attack. However, at elevated temperatures (typically 180-200°C), the reaction proceeds. A plausible mechanism involves a small equilibrium concentration of the unprotonated, highly activated free amine.[7] The free amino groups are powerful ortho-, para-directing activators, directing the incoming sulfonyl group to the position ortho to one of the amines.[8][10] This thermal rearrangement is often called the "baking" process.[6]
-
Zwitterion Formation: The final product is often isolated as a zwitterion (or inner salt), where the acidic sulfonic acid group protonates the basic amino group.[8][10]
Reaction Mechanism Diagram
Caption: Electrophilic aromatic sulfonation of p-phenylenediamine.
Materials and Equipment
| Chemicals | CAS Number | Formula | Purity/Grade | Supplier Example |
| p-Phenylenediamine | 106-50-3 | C₆H₈N₂ | ≥99% | Sigma-Aldrich |
| Fuming Sulfuric Acid (Oleum) | 8014-95-7 | H₂SO₄ + SO₃ | 20% free SO₃ | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | ASTM Type II | N/A |
| Ice | N/A | H₂O (solid) | N/A | N/A |
| Sodium Hydroxide (for pH adjustment) | 1310-73-2 | NaOH | ACS Reagent | VWR |
| Hydrochloric Acid (for pH adjustment) | 7647-01-0 | HCl | ACS Reagent | VWR |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a glass stirring rod and paddle
-
Thermometer and thermometer adapter
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser (for moisture protection, with drying tube)
-
Large beaker (2 L) for quenching
-
Büchner funnel and vacuum flask
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Critical Safety Precautions
This procedure involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before beginning.
-
Hazard Overview: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water, generating significant heat and toxic fumes.[11][12] It can cause severe, deep burns to skin and eyes and is fatal if inhaled.[12] p-Phenylenediamine is toxic and a skin sensitizer.
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[12][13] An eyewash station and safety shower must be immediately accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[11][14]
-
Skin Protection: Wear an acid-resistant apron or lab coat.[14]
-
Gloves: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®) over a pair of nitrile gloves. Standard laboratory gloves are not sufficient.[13]
-
Respiratory Protection: Use of a respirator may be necessary for weighing and transfers if ventilation is inadequate.[12]
-
-
Spill & Emergency Procedures:
-
Spills: Evacuate the area. Do NOT use water on an oleum spill.[11] Neutralize small spills cautiously with a dry agent like soda ash or lime. Absorb with an inert material like dry sand.[11][15]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 mol of product.
Step 1: Preparation and Formation of the Amine Salt
-
Set up the 500 mL three-neck flask in the fume hood with the mechanical stirrer, thermometer, and dropping funnel. Ensure the setup is completely dry.
-
Carefully charge the flask with 125 mL of fuming sulfuric acid (20% oleum). Begin gentle stirring.
-
Prepare an ice-water bath around the flask to manage the initial exothermic reaction.
-
Weigh 10.8 g (0.1 mol) of p-phenylenediamine.
-
Causality Check: The next step is highly exothermic. Add the solid p-phenylenediamine in very small portions to the stirring acid over 30-45 minutes. The small, slow additions are critical to control the temperature and prevent runaway reactions.
-
Maintain the internal temperature below 40°C during the addition. The mixture will become a thick, stirrable slurry of the diamine sulfate salt.
Step 2: Sulfonation Reaction (The "Baking" Process)
-
Once the addition is complete, remove the ice bath and replace it with a heating mantle.
-
Attach a condenser with a calcium chloride drying tube to the central neck to protect the reaction from atmospheric moisture.
-
Slowly heat the reaction mixture to 180-190°C. The slurry will gradually dissolve as the reaction proceeds.
-
Causality Check: This high temperature is required to overcome the deactivating effect of the protonated amino groups and facilitate the electrophilic substitution and molecular rearrangement to the thermodynamically stable product.[7][16]
-
Maintain the temperature at 180-190°C with continuous stirring for 4-5 hours. Reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing via HPLC.
Step 3: Reaction Quenching and Product Isolation
-
After the reaction period, turn off the heating and allow the mixture to cool to below 100°C.
-
Prepare a 2 L beaker containing approximately 800 g of crushed ice.
-
Critical Step: In a slow, controlled stream, carefully and slowly pour the cooled reaction mixture into the beaker of ice with vigorous stirring. This step is extremely exothermic and will generate fumes; perform it deep within the fume hood.
-
A precipitate of the crude 2,5-diaminobenzenesulfonic acid will form. The product is moderately soluble in water, but its solubility is significantly reduced in the acidic solution.[1]
-
Allow the slurry to stir and cool to room temperature for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold deionized water to remove excess sulfuric acid.
Step 4: Purification
-
Transfer the crude solid to a beaker containing 500 mL of deionized water.
-
Heat the suspension to 80-90°C with stirring to dissolve the product.
-
If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated carbon, followed by hot filtration.[16]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce recrystallization.
-
Collect the purified, needle-shaped crystals by vacuum filtration, wash with a minimal amount of cold water, and dry in a vacuum oven at 80°C.[4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2,5-diaminobenzenesulfonic acid.
Characterization and Analysis
To validate the synthesis, the identity and purity of the final product should be confirmed.
| Analytical Technique | Expected Result / Observation |
| Appearance | White to light orange/violet, needle-shaped crystals.[1][3] |
| Melting Point | Decomposes above 298-300°C.[1][17][18] |
| ¹H NMR (in D₂O/NaOD) | Expect three distinct signals in the aromatic region (6.5-7.5 ppm) corresponding to the three non-equivalent aromatic protons. |
| FT-IR (KBr pellet) | Characteristic peaks for N-H stretching (amines, ~3300-3500 cm⁻¹), S=O stretching (sulfonate, ~1150-1250 cm⁻¹ and ~1030-1080 cm⁻¹), and aromatic C-H and C=C bands. |
| HPLC | Reversed-phase ion-pair chromatography can be used to assess purity.[19][20] The product should appear as a single major peak. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction (time/temp too low).- Product loss during quenching/washing (solubility in water).- Insufficient precipitation. | - Ensure reaction temperature is maintained at 180-190°C for the full duration.- Use minimal ice-cold water for washing the filter cake.- Ensure the quenched mixture is fully cooled before filtration. |
| Dark/Charred Product | - Reaction temperature was too high, causing decomposition.- Localized overheating. | - Use a temperature controller for precise heating.- Ensure vigorous and efficient stirring throughout the heating phase.- Consider a slightly lower reaction temperature (e.g., 175°C) for a longer duration. |
| Product Fails to Precipitate | - Too much water used for quenching, keeping the product in solution. | - Reduce the amount of ice/water used for quenching.- The pH can be adjusted towards the isoelectric point to minimize solubility. |
| Impure Product (by HPLC) | - Incomplete reaction leaving starting material.- Formation of isomeric or di-sulfonated byproducts. | - Increase reaction time or temperature slightly.- Perform a careful recrystallization, potentially multiple times, to isolate the desired isomer. |
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 88-45-9: 2,5-Diaminobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 3. 2,5-Diaminobenzenesulfonic acid | 88-45-9 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 11. echemi.com [echemi.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. eastharbourgroup.com [eastharbourgroup.com]
- 15. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 16. US4808342A - Production of sulfonated amines - Google Patents [patents.google.com]
- 17. 2,5-二氨基苯磺酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 18. 2,5-Diaminobenzenesulfonic acid | 88-45-9 [amp.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application and Protocol Guide for the Quantification of 2,5-diamino-1,4-benzenedisulfonic acid
Authored by: A Senior Application Scientist
Introduction
2,5-diamino-1,4-benzenedisulfonic acid (DABSA) is a molecule of significant interest in various fields, including the synthesis of dyes, polymers, and other specialty chemicals.[1][2] Its chemical structure, featuring both acidic sulfonic acid groups and basic amino groups, imparts unique properties but also presents challenges for accurate quantification.[2][3] This guide provides detailed application notes and validated protocols for the precise and reliable quantification of DABSA, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies outlined herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Chemical Profile of 2,5-diamino-1,4-benzenedisulfonic acid
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₆S₂ | [1][2] |
| Molecular Weight | 268.27 g/mol | [1][2] |
| CAS Number | 7139-89-1 | [2] |
| Appearance | Solid | N/A |
| Synonyms | 1,4-Benzenedisulfonic acid, 2,5-diamino-; 1,4-DMBDS | [1] |
I. High-Performance Liquid Chromatography (HPLC) for DABSA Quantification
High-Performance Liquid Chromatography is a premier technique for the separation and quantification of DABSA due to its high resolution, sensitivity, and specificity. The following reverse-phase HPLC (RP-HPLC) method is recommended for its robustness and adaptability.[4]
Principle of the Method
This RP-HPLC method separates DABSA from impurities based on its polarity. A polar mobile phase is used in conjunction with a less polar stationary phase. The separation of DABSA, a polar compound, on a traditional C18 column can be challenging due to poor retention. Therefore, a specialized column with low silanol activity, such as the Newcrom R1, is employed to achieve optimal retention and peak symmetry.[4] Detection is achieved using a UV detector at a wavelength where DABSA exhibits maximum absorbance.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Newcrom R1 HPLC column (or equivalent C18 column with low silanol activity).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
DABSA reference standard.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of acetonitrile and water, with a small addition of phosphoric acid to control the pH and improve peak shape. A typical starting composition is a mixture of acetonitrile and an aqueous solution of phosphoric acid.[4] The exact ratio should be optimized for your specific column and system to achieve a suitable retention time and resolution.
-
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
-
Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of DABSA reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing DABSA in the mobile phase. The concentration should fall within the range of the calibration standards.[5] Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
4. Chromatographic Conditions:
-
Column: Newcrom R1 (or equivalent).
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid (optimized ratio).
-
Flow Rate: 1.0 mL/min (typical, can be adjusted).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
Detection Wavelength: To be determined by scanning the UV-Vis spectrum of a DABSA standard. Aromatic amines and sulfonic acids typically absorb in the UV range.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of DABSA using HPLC.
Method Validation
The analytical method must be validated to ensure its suitability for its intended purpose.[6][7][8][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should include the following parameters:[6][7][8][9]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship should be established across the range of the analytical procedure. The correlation coefficient (r²) should typically be ≥ 0.99. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. Usually expressed as the percent recovery of a known added amount of analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
II. Titrimetric Methods for DABSA Quantification
Given the presence of both acidic sulfonic acid groups and basic amino groups, titrimetric methods offer a classical and cost-effective approach for the quantification of DABSA.
A. Potentiometric Acid-Base Titration
Principle of the Method: This method involves titrating a solution of DABSA with a standard solution of a strong base (e.g., NaOH). The two sulfonic acid groups will be neutralized by the base. The endpoint of the titration, which corresponds to the complete neutralization of the sulfonic acid groups, can be determined by monitoring the change in pH of the solution using a pH meter. The two amino groups can be subsequently titrated with a strong acid (e.g., HCl). A plot of pH versus the volume of titrant added will show inflection points corresponding to the equivalence points.
Experimental Protocol:
-
Instrumentation and Reagents:
-
Potentiometer with a pH electrode.
-
Burette.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution.
-
DABSA sample.
-
Suitable solvent (e.g., deionized water, or a mixed solvent system if solubility is an issue).
-
-
Procedure:
-
Accurately weigh a known amount of the DABSA sample and dissolve it in a suitable solvent in a beaker.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant. Add the titrant in small increments, especially near the expected equivalence point.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. A first or second derivative plot can be used for a more accurate determination of the endpoint.
-
To quantify the amino groups, a separate sample can be titrated with standardized HCl.
-
B. Diazotization Titration for Amino Groups
Principle of the Method: This method is specific for the quantification of primary aromatic amines. In an acidic medium, the primary amino groups of DABSA react with sodium nitrite to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present, which can be identified using an external indicator like starch-iodide paper or potentiometrically.
Experimental Protocol:
-
Instrumentation and Reagents:
-
Burette.
-
Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.
-
Hydrochloric acid (concentrated).
-
Potassium bromide (optional, as a catalyst).
-
Starch-iodide paper (external indicator) or a potentiometer with a platinum electrode.
-
DABSA sample.
-
-
Procedure:
-
Accurately weigh a known amount of the DABSA sample and dissolve it in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Titrate slowly with the standardized NaNO₂ solution.
-
To determine the endpoint using an external indicator, after each addition of titrant, a drop of the solution is streaked on starch-iodide paper. The endpoint is reached when a blue color is produced immediately.
-
For potentiometric detection, immerse a platinum and a reference electrode into the solution and monitor the potential change. A sharp change in potential indicates the endpoint.
-
Workflow for Potentiometric Titration
Caption: Workflow for the quantification of DABSA using potentiometric titration.
III. UV-Vis Spectrophotometry for DABSA Quantification
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible range. Aromatic compounds like DABSA are expected to have strong UV absorbance.
Principle of the Method
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a DABSA solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a calibration curve prepared from standards of known concentrations.
Experimental Protocol
1. Instrumentation and Reagents:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
DABSA reference standard.
-
Suitable solvent (e.g., deionized water, methanol, or a buffer solution).
2. Determination of λmax:
-
Prepare a dilute solution of DABSA in the chosen solvent.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of DABSA of a known concentration in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Prepare the sample solution in the same solvent, ensuring the concentration is within the calibration range.
4. Measurement and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of DABSA in the sample solution using the calibration curve.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for the quantification of DABSA using UV-Vis spectrophotometry.
IV. Summary of Methodologies
| Analytical Method | Principle | Advantages | Considerations |
| HPLC | Chromatographic separation based on polarity. | High specificity, sensitivity, and resolution. Can separate from impurities. | Requires specialized equipment and more complex method development. |
| Potentiometric Titration | Neutralization of acidic/basic functional groups. | Cost-effective, accurate, and provides information on functional group content. | Less specific than HPLC, may be affected by other acidic or basic impurities. |
| Diazotization Titration | Reaction of primary aromatic amines with nitrous acid. | Specific for primary aromatic amines. | Requires careful temperature control and endpoint detection can be subjective with external indicators. |
| UV-Vis Spectrophotometry | Measurement of light absorbance based on Beer-Lambert law. | Simple, rapid, and cost-effective. | Less specific than HPLC, requires that DABSA has a unique chromophore compared to potential impurities. λmax needs to be determined. |
V. References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). --INVALID-LINK--
-
ICH. Quality Guidelines. --INVALID-LINK--
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. --INVALID-LINK--
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. --INVALID-LINK--
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. --INVALID-LINK--
-
BenchChem. High-performance liquid chromatography (HPLC) method for analyzing 3-(4-Fluorophenyl)propane-1-sulfonic acid. --INVALID-LINK--
-
GFS Chemicals. Acid-Base Titrations - NONAQUEOUS SOLVENTS. --INVALID-LINK--
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. --INVALID-LINK--
-
SIELC Technologies. Separation of 1,4-Benzenedisulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column. --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. --INVALID-LINK--
-
CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. --INVALID-LINK--
-
Polymer Chemistry Innovations. Sample Preparation – HPLC. --INVALID-LINK--
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. --INVALID-LINK--
-
CD Bioparticles. 2,5-Diaminobenzene-1,4-Disulfonic Acid. --INVALID-LINK--
-
ResearchGate. UV-Vis spectra of 25 μM of compounds 1 (a), 2 (b), 3 (c), 13 (d), and.... --INVALID-LINK--
-
PubChem. 1,4-Benzenedisulfonic acid, 2,5-diamino-. --INVALID-LINK--
-
Sigma-Aldrich. 2,5-Diaminobenzenesulfonic acid. --INVALID-LINK--
-
Google Patents. Process of preparing aromatic sulfonic acid salts of hexamethylenetetramine. --INVALID-LINK--
-
ChemScene. Building blocks | Bioactive small molecules. --INVALID-LINK--
References
- 1. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 2. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diaminobenzenesulfonic acid = 97.0 T 88-45-9 [sigmaaldrich.com]
- 4. Separation of 1,4-Benzenedisulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: 2,5-Diaminobenzene-1,4-disulfonic Acid (DABSA) as a Versatile Crosslinking Agent
Introduction
2,5-Diaminobenzene-1,4-disulfonic acid, commonly abbreviated as DABSA, is a highly functionalized aromatic compound featuring two primary amine groups and two sulfonic acid groups attached to a benzene ring. Its unique structure makes it an invaluable tool in polymer science and materials development. The sulfonic acid moieties (-SO₃H) impart excellent water solubility, a critical attribute for reactions in aqueous media and for creating hydrophilic materials. Concurrently, the two primary amine groups (-NH₂) serve as reactive sites for forming stable covalent bonds, enabling its function as a crosslinking agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DABSA. We will delve into the fundamental crosslinking mechanisms, detail its applications in creating advanced materials like hydrogels and functionalized polymers, and provide robust, step-by-step protocols for laboratory implementation.
Section 1: Mechanism of Action
The efficacy of DABSA as a crosslinking agent stems from the nucleophilic nature of its two primary amine groups. These amines can react with a variety of electrophilic functional groups to form stable covalent linkages, effectively bridging two separate polymer chains or molecules.
Key reaction classes include:
-
Amide Bond Formation: In the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine groups of DABSA can react with carboxylic acid groups on a polymer to form highly stable amide bonds. This is a "zero-length" crosslinking reaction where EDC facilitates the bond but is not incorporated into the final structure[1].
-
Imine Bond Formation (Schiff Base): DABSA's amines readily react with aldehyde groups to form imine bonds (-C=N-). This reaction is often reversible, but the resulting imine can be reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Epoxide Ring-Opening: The amine groups can act as nucleophiles to open epoxide rings, forming a stable carbon-nitrogen bond and a hydroxyl group. This is a common method for modifying epoxy-functionalized surfaces or polymers.
-
Polycondensation Reactions: DABSA can serve as a diamine monomer in polycondensation reactions with diacyl chlorides or dianhydrides to synthesize sulfonated polyamides or polyimides[2][3][4]. These polymers are of significant interest for applications such as proton exchange membranes[4][5].
The dual sulfonic acid groups generally do not participate in the crosslinking reaction but are crucial for modulating the properties of the final material, such as hydrophilicity, ion-exchange capacity, and swelling behavior[3][6].
Figure 1: Conceptual workflow of DABSA crosslinking two carboxylic acid-containing polymer chains via EDC-mediated amide bond formation.
Section 2: Applications
The structural features of DABSA lend it to a variety of specialized applications:
-
Hydrogel Formulation for Drug Delivery: Hydrogels are water-swollen polymer networks widely used in biomedicine[7][8][9]. DABSA is an ideal crosslinker for creating hydrogels from natural or synthetic polymers containing aldehydes or carboxylic acids (e.g., oxidized alginate, carboxymethyl cellulose, hyaluronic acid). The resulting hydrogels are highly hydrophilic and can be designed for controlled release applications, where the crosslink density influences drug diffusion rates[6].
-
Synthesis of Ion-Exchange Membranes: DABSA is a key monomer in the synthesis of sulfonated polyamides and polyimides[4][5]. The sulfonic acid groups provide sites for ion transport, making these materials suitable for use as proton exchange membranes in fuel cells or for water desalination applications[2][10].
-
Surface Modification and Bio-functionalization: The amine groups of DABSA can be used to functionalize surfaces that have been pre-treated to bear electrophilic groups (e.g., epoxy-silanized glass). This introduces both amine and sulfonic acid functionalities onto the surface, which can be used to alter surface charge, improve wettability, or serve as an anchor point for the subsequent immobilization of biomolecules.
Section 3: Experimental Protocols
Note on Safety: 2,5-Diaminobenzene-1,4-disulfonic acid and its related isomers can be hazardous. They may cause severe skin burns, eye damage, and sensitization upon contact[11][12][13][14]. Always consult the latest Safety Data Sheet (SDS) before use[11][15]. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[12].
Protocol 1: Formation of a DABSA-Crosslinked Hyaluronic Acid (HA) Hydrogel
This protocol describes the crosslinking of carboxylate-containing HA using DABSA, facilitated by EDC/NHS chemistry, to form a biocompatible hydrogel.
Materials & Reagents:
-
Hyaluronic Acid (HA), sodium salt (e.g., 100 kDa)
-
2,5-Diaminobenzene-1,4-disulfonic acid (DABSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Phosphate Buffered Saline (PBS), 1X, pH 7.4
-
Deionized (DI) water
-
Syringes and molds (e.g., 24-well plate)
Procedure:
-
Preparation of HA Solution:
-
Dissolve HA in 0.1 M MES buffer to a final concentration of 2% (w/v). For example, add 200 mg of HA to 10 mL of MES buffer.
-
Stir the solution gently at room temperature overnight to ensure complete dissolution. The resulting solution will be viscous.
-
-
Preparation of Crosslinker and Activator Solutions (Prepare Fresh):
-
DABSA Solution: Dissolve DABSA in 0.1 M MES buffer to a final concentration of 100 mM. Adjust the pH to ~5.5 with 1 M NaOH if necessary to aid dissolution.
-
EDC/NHS Solution: Dissolve EDC and NHS in 0.1 M MES buffer to final concentrations of 200 mM each. Causality Note: NHS is used to stabilize the active ester intermediate formed by EDC, increasing the efficiency of the crosslinking reaction and reducing side reactions.
-
-
Crosslinking Reaction:
-
Transfer 1 mL of the 2% HA solution to a small beaker or vial.
-
Add 100 µL of the 200 mM EDC/NHS solution to the HA solution and mix thoroughly for 2 minutes to activate the carboxylic acid groups.
-
Immediately add 100 µL of the 100 mM DABSA solution. The molar ratio of EDC to DABSA to HA carboxyl groups should be optimized, but a starting point is often 2:1:1.
-
Mix the components vigorously for 30-60 seconds.
-
Dispense the mixture into desired molds.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until a stable gel has formed.
-
-
Purification and Swelling:
-
Carefully remove the hydrogels from the molds and place them in a large volume of DI water for 24 hours to remove unreacted reagents and byproducts. Change the water 2-3 times.
-
Transfer the purified hydrogels to 1X PBS (pH 7.4) and allow them to swell to equilibrium for another 24 hours before characterization.
-
Figure 2: Experimental workflow for the synthesis of a DABSA-crosslinked hyaluronic acid hydrogel.
Section 4: Data Interpretation & Troubleshooting
The properties of the final crosslinked material are highly dependent on the reaction conditions. The degree of crosslinking directly influences mechanical strength, swelling ratio, and degradation rate[6][16][17][18].
Table 1: Influence of Reactant Concentration on Hydrogel Properties
| Parameter Varied (Increase) | Expected Effect on Gelation Time | Expected Effect on Swelling Ratio | Expected Effect on Stiffness (Young's Modulus) | Scientific Rationale |
| DABSA Concentration | Decrease | Decrease | Increase | A higher concentration of crosslinker leads to a denser polymer network with smaller mesh size, trapping more chains faster. This restricts water uptake and increases mechanical strength[19]. |
| EDC/NHS Concentration | Decrease | Decrease | Increase | More activator leads to a more efficient and rapid formation of crosslinks, resulting in a denser network. |
| Polymer Concentration | Decrease | Decrease | Increase | Higher polymer concentration increases the proximity of chains, facilitating faster crosslinking and forming a more robust network. |
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Gel Formation / Weak Gel | 1. Inactive EDC (hydrolyzed).2. Incorrect pH for reaction.3. Insufficient crosslinker concentration. | 1. Use fresh or properly stored EDC. Prepare EDC/NHS solution immediately before use.2. Verify the pH of the buffer is within the optimal range for EDC chemistry (~4.5-6.0).3. Increase the concentration of DABSA and/or EDC. |
| Gel Forms Too Quickly | 1. Concentrations of reactants are too high.2. Reaction temperature is too high. | 1. Decrease the concentration of the polymer, DABSA, or EDC.2. Perform the mixing and casting steps at a lower temperature (e.g., on ice). |
| Inconsistent Gel Properties | 1. Inhomogeneous mixing of reactants. | 1. Ensure vigorous and thorough mixing immediately after adding the crosslinker, especially for viscous polymer solutions. |
Section 5: References
-
Material Safety Data Sheet - 2,5-Diaminobenzenesulfonic Acid, Tech. 90%. (URL not available for direct linking, refer to supplier documentation)
-
1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID (CAS No. 7139-89-1) SDS - Guidechem. --INVALID-LINK--
-
2,5-Diaminobenzenesulfonic acid(88-45-9) - ChemicalBook. --INVALID-LINK--
-
Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes - ResearchGate. --INVALID-LINK--
-
Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells - VTechWorks. --INVALID-LINK--
-
Ion exchange membranes derived from sulfonated polyaramides - CONICET. --INVALID-LINK--
-
2,4-Diaminobenzenesulfonic acid - Santa Cruz Biotechnology. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
Synthesis and characterization of sulfonated homo- and co-polyimides based on 2,4 and 2,5-diaminobenzenesulfonic acid for proton exchange membranes - AVESIS. --INVALID-LINK--
-
Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry. --INVALID-LINK--
-
Cross-linking in Hydrogels - A Review - SciSpace. --INVALID-LINK--
-
Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials - PubMed. --INVALID-LINK--
-
2006: Influence of Cross-linker Chemistry on Hydrogel Properties for DNA Delivery - Abstracts. (URL not available)
-
2,5-Diaminobenzenesulfonic acid | C6H8N2O3S - PubChem. --INVALID-LINK--
-
Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications - MDPI. --INVALID-LINK--
-
Fabrication and characterization of DTBP-crosslinked chitosan scaffolds for skin tissue engineering - PubMed. --INVALID-LINK--
-
Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC - NIH. --INVALID-LINK--
-
crosslinking technology - Thermo Fisher Scientific. --INVALID-LINK--
-
Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers - PMC - NIH. --INVALID-LINK--
-
Preparation and Characterization of Superabsorbent Polymers Based on Sawdust - MDPI. --INVALID-LINK--
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells [vtechworks.lib.vt.edu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synthesis and characterization of sulfonated homo- and co-polyimides based on 2,4 and 2,5-diaminobenzenesulfonic acid for proton exchange membranes | AVESİS [avesis.iuc.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of crosslinking effects on the physicochemical and drug diffusional properties of cationic hydrogels designed as bioactive urological biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 2,5-Diaminobenzenesulfonic acid(88-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
- 16. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 17. Fabrication and characterization of DTBP-crosslinked chitosan scaffolds for skin tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Electrochemical polymerization of 2,5-diamino-1,4-benzenedisulfonic acid.
An Application Note and Protocol for the Electrochemical Polymerization of 2,5-diamino-1,4-benzenedisulfonic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Sulfonated Polyanilines
The synthesis of functional polymers directly onto conductive surfaces is a cornerstone of modern materials science, with applications spanning from advanced biosensors to energy storage systems. Among the vast family of conducting polymers, polyaniline and its derivatives stand out for their unique electronic properties, environmental stability, and tunable conductivity. The monomer 2,5-diamino-1,4-benzenedisulfonic acid (DABSA) is a particularly strategic precursor. Its structure, featuring two amine groups for polymerization and two sulfonic acid groups, offers a distinct advantage.
The sulfonic acid (-SO₃H) moieties are not passive bystanders in the polymerization process. They act as covalently bonded "dopants," ensuring that the resulting polymer, poly(2,5-diamino-1,4-benzenedisulfonic acid) [P(DABSA)], is self-doped. This imparts significant water solubility and stable electrochemical activity over a broader pH range compared to its unsubstituted counterpart, polyaniline. Electrochemical polymerization is the preferred method for creating thin, uniform films of P(DABSA) with controlled thickness and morphology directly onto an electrode surface.
This guide provides a comprehensive, field-tested protocol for the electrochemical synthesis of P(DABSA). It delves into the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs.
Part 1: The Polymerization Mechanism - From Monomer to Functional Film
The electrochemical polymerization of DABSA proceeds via an oxidative coupling mechanism, initiated by the application of an anodic potential. The process can be dissected into several key steps:
-
Initiation - Monomer Oxidation: At a sufficiently positive potential, the amine groups of the DABSA monomer are oxidized at the working electrode surface. This process removes an electron, forming a highly reactive radical cation.
-
Propagation - Radical Coupling: These radical cations diffuse on the electrode surface and couple with each other. The most common couplings are head-to-tail (C-N) linkages, which extend the polymer chain.
-
Chain Growth and Deposition: This coupling process continues, forming oligomers and eventually a long-chain polymer that is insoluble in the reaction medium and deposits onto the electrode surface as a film. The sulfonic acid groups, being ionized, remain as counter-ions along the polymer backbone.
The continuous cycling of the potential in a technique like Cyclic Voltammetry (CV) allows for the repeated oxidation of monomers and their addition to the growing film, leading to a progressive increase in film thickness.[1][2]
Caption: Proposed mechanism for the electropolymerization of DABSA.
Part 2: Detailed Experimental Protocol
This protocol is designed for a standard three-electrode electrochemical cell. The trustworthiness of this procedure relies on meticulous attention to electrode cleanliness and solution purity.
Materials, Reagents, and Equipment
| Category | Item | Specifications & Rationale |
| Monomer | 2,5-diamino-1,4-benzenedisulfonic acid (DABSA) | Purity ≥97%. Impurities can interfere with polymerization and affect film quality.[3] |
| Solvent | Deionized (DI) Water | High purity (≥18 MΩ·cm) is critical to avoid unwanted side reactions. |
| Supporting Electrolyte | Sulfuric Acid (H₂SO₄) | 0.5 M to 1.0 M. Provides conductivity and a low pH environment which is favorable for aniline-type polymerizations. |
| Working Electrode (WE) | Glassy Carbon Electrode (GCE) or ITO-coated glass | GCE is robust and provides a wide potential window. ITO is ideal for subsequent spectroelectrochemical analysis. |
| Counter Electrode (CE) | Platinum Wire or Mesh | Provides a high surface area and is chemically inert under the experimental conditions. |
| Reference Electrode (RE) | Ag/AgCl (in saturated KCl) | Provides a stable reference potential against which the WE potential is controlled. |
| Equipment | Potentiostat/Galvanostat | Required for precise control and measurement of potential and current.[1] |
| Cell | Three-electrode electrochemical cell | Standard glass cell appropriate for the volume of the solution.[4] |
| Cleaning Supplies | Alumina slurry (0.3 µm and 0.05 µm), polishing pads, sonicator | Essential for preparing a pristine, reproducible working electrode surface. |
Step-by-Step Methodology
Step 1: Working Electrode Pre-treatment (Critical for Reproducibility)
-
Mechanical Polishing: Polish the GCE surface using a polishing pad with 0.3 µm alumina slurry for 2-3 minutes. Rinse thoroughly with DI water. Repeat the process with 0.05 µm alumina slurry for another 2-3 minutes to achieve a mirror-like finish. This removes any previously adsorbed species or polymer films.
-
Sonication: Place the polished electrode in a beaker with DI water and sonicate for 5 minutes to dislodge any embedded alumina particles. Repeat this step with ethanol, followed by a final sonication in DI water.
-
Electrochemical Cleaning: In the supporting electrolyte solution (e.g., 0.5 M H₂SO₄), cycle the potential of the GCE for several scans until a stable and characteristic voltammogram for the clean electrode is obtained. This removes any remaining organic contaminants.
Step 2: Preparation of the Polymerization Solution
-
Prepare a 0.5 M H₂SO₄ solution by carefully adding the required amount of concentrated H₂SO₄ to DI water.
-
Dissolve the DABSA monomer in the 0.5 M H₂SO₄ solution to a final concentration of 10-50 mM. The concentration will influence the rate of polymerization and the final film morphology.
-
Purge the solution with inert gas (Nitrogen or Argon) for 15-20 minutes before the experiment. This removes dissolved oxygen, which can interfere with the polymerization process.
Step 3: Electropolymerization via Cyclic Voltammetry (CV)
-
Cell Assembly: Assemble the three-electrode cell with the clean GCE as the working electrode, Pt wire as the counter, and Ag/AgCl as the reference. Ensure the reference electrode tip is close to the working electrode.
-
CV Parameters: Set the following parameters on the potentiostat:
-
Potential Window: -0.2 V to +1.2 V vs. Ag/AgCl. The anodic limit must be sufficient to oxidize the monomer, while the cathodic limit is chosen to avoid polymer degradation.
-
Scan Rate: 50 mV/s. This rate is typically slow enough to allow for monomer diffusion and film formation, yet fast enough for practical experiment times.
-
Number of Cycles: 10-30 cycles. The film thickness is proportional to the number of cycles.
-
-
Initiate Polymerization: Start the cyclic voltammetry scan. You should observe the appearance and growth of redox peaks with each successive cycle, which is the classic signature of a conducting polymer film being deposited and growing on the electrode surface.
-
Post-Polymerization Rinse: After the desired number of cycles, carefully remove the P(DABSA)-coated electrode from the monomer solution. Rinse it gently but thoroughly with the blank supporting electrolyte (0.5 M H₂SO₄) and then with DI water to remove any unreacted monomer and loosely adsorbed species. The electrode is now ready for characterization or application.
References
- 1. Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-二氨基苯磺酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Diaminobenzene-1,4-disulfonic Acid in Dye-Sensitized Solar Cells
Prepared by: Gemini, Senior Application Scientist
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering advantages such as low production cost, facile fabrication, and respectable power conversion efficiencies, especially under diffuse light conditions.[1] A typical DSSC is composed of a dye-sensitized photoanode, an electrolyte containing a redox mediator, and a counter electrode.[2] The counter electrode plays a pivotal role in the overall performance of the DSSC, as it is responsible for collecting electrons from the external circuit and catalyzing the reduction of the oxidized species in the electrolyte, thereby completing the electrical circuit.[3] While platinum has been the benchmark material for counter electrodes due to its excellent catalytic activity and high conductivity, its scarcity and high cost are significant impediments to the large-scale commercialization of DSSCs.[4] This has spurred research into alternative, cost-effective, and highly efficient counter electrode materials, with conducting polymers emerging as a particularly promising class of materials.[5]
This document provides a detailed technical guide on the application of 2,5-diaminobenzene-1,4-disulfonic acid (DABSA) as a monomer for the synthesis of a conducting polymer counter electrode for DSSCs.
Rationale for the Application of 2,5-Diaminobenzene-1,4-disulfonic Acid (DABSA)
The molecular structure of 2,5-diaminobenzene-1,4-disulfonic acid, featuring both amino and sulfonic acid functional groups, makes it an excellent candidate for the development of a self-doped conducting polymer. The amino groups serve as the sites for oxidative polymerization, forming a conjugated polymer backbone, while the sulfonic acid groups act as intrinsic dopants. This self-doping mechanism can enhance the polymer's electrical conductivity and environmental stability.
The anticipated advantages of using a DABSA-based polymer as a counter electrode in DSSCs include:
-
High Catalytic Activity: The polymer's structure is expected to provide numerous active sites for the reduction of the triiodide (I₃⁻) ions in the electrolyte, a critical step in the DSSC's operation.[5]
-
Good Electrical Conductivity: The conjugated nature of the polymer backbone, combined with the self-doping from the sulfonic acid groups, should ensure efficient charge transport.
-
Low Cost and Facile Synthesis: DABSA is a readily available chemical, and its polymerization can be achieved through straightforward electrochemical methods.
-
Corrosion Resistance: Conducting polymers often exhibit excellent chemical stability in the iodide/triiodide electrolyte environment.
Application Notes: Poly(DABSA) as a Counter Electrode
The proposed application of DABSA is in the formation of a poly(2,5-diaminobenzene-1,4-disulfonic acid), or poly(DABSA), film on a conductive substrate (e.g., fluorine-doped tin oxide, FTO, glass) via electrochemical polymerization. This poly(DABSA)-coated substrate then functions as the counter electrode in the DSSC.
Mechanism of Action
In a DSSC utilizing the common iodide/triiodide (I⁻/I₃⁻) redox couple, the counter electrode facilitates the reduction of triiodide to iodide ions. The electrons, having traversed the external circuit from the photoanode, are transferred to the counter electrode. At the interface of the poly(DABSA) counter electrode and the electrolyte, the following reaction is catalyzed:
I₃⁻ + 2e⁻ → 3I⁻
The efficiency of this reaction is paramount for the overall performance of the solar cell, as a slow reduction of triiodide can lead to a high charge transfer resistance at the counter electrode, thereby limiting the photocurrent and fill factor of the device.
Expected Material Properties and Performance
A successfully synthesized poly(DABSA) film should exhibit a porous and high-surface-area morphology, which is beneficial for maximizing the catalytic activity. The presence of sulfonic acid groups is expected to enhance the polymer's hydrophilicity, ensuring good interfacial contact with the electrolyte.
The performance of a DSSC with a poly(DABSA) counter electrode is anticipated to be comparable to or even exceed that of DSSCs with other conducting polymer counter electrodes. Key performance parameters to be evaluated include:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting light energy to electrical energy.
-
Short-Circuit Current Density (Jsc): The maximum current that the solar cell can produce.
-
Open-Circuit Voltage (Voc): The maximum voltage that the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage curve.
For context, DSSCs employing various conducting polymer counter electrodes have demonstrated a wide range of efficiencies, and the performance is highly dependent on the specific polymer, its morphology, and the overall cell fabrication process.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a poly(DABSA) counter electrode, the assembly of a DSSC, and the characterization of its photovoltaic performance.
Protocol 1: Electrochemical Synthesis of Poly(DABSA) Counter Electrode
This protocol describes the electrochemical polymerization of DABSA onto an FTO-coated glass substrate.
Materials:
-
2,5-diaminobenzene-1,4-disulfonic acid (DABSA)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
FTO-coated glass substrates
-
Ethanol
-
Acetone
-
Isopropanol
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
FTO-coated glass as the working electrode
-
Platinum wire or graphite rod as the counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Ultrasonic bath
-
Hot plate
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the FTO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen or in an oven at 60°C.
-
-
Preparation of the Electrolyte for Polymerization:
-
Prepare a 0.5 M H₂SO₄ aqueous solution.
-
Dissolve DABSA in the 0.5 M H₂SO₄ solution to a final concentration of 0.1 M. Stir until the DABSA is completely dissolved.
-
-
Electrochemical Polymerization:
-
Set up the three-electrode electrochemical cell with the cleaned FTO substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the prepared DABSA-containing electrolyte.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) for 20 cycles at a scan rate of 50 mV/s. The successful polymerization will be indicated by the growth of a dark-colored film on the FTO substrate and an increase in the redox peak currents with each cycle.
-
Alternatively, potentiostatic polymerization can be performed by applying a constant potential of +1.0 V (vs. Ag/AgCl) for a duration of 300-600 seconds.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the poly(DABSA)-coated FTO substrate thoroughly with deionized water to remove any unreacted monomer and excess acid.
-
Dry the electrode in an oven at 60°C for 30 minutes.
-
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the assembly of a DSSC using the prepared poly(DABSA) counter electrode.
Materials:
-
Poly(DABSA)-coated FTO counter electrode
-
Dye-sensitized TiO₂ photoanode (prepared separately)
-
Iodide/triiodide-based electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M 1-butyl-3-methylimidazolium iodide, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn®)
-
Binder clips
Equipment:
-
Hot plate
-
Microscope slides
-
Pipette
Procedure:
-
Photoanode Preparation (Brief Overview):
-
A TiO₂ paste is typically screen-printed onto a cleaned FTO substrate.
-
The TiO₂ film is sintered at high temperatures (e.g., 450-500°C).
-
The sintered TiO₂ electrode is then immersed in a dye solution (e.g., N719 dye) for several hours to adsorb the dye molecules.
-
-
DSSC Assembly:
-
Place the dye-sensitized TiO₂ photoanode on a clean surface with the TiO₂ film facing upwards.
-
Place a frame of the thermoplastic sealant around the active area of the photoanode.
-
Carefully place the poly(DABSA) counter electrode on top of the sealant, with the polymer-coated side facing the photoanode.
-
Gently press the two electrodes together and hold them in place with binder clips.
-
Heat the assembly on a hot plate at around 100-120°C for a few minutes to melt the sealant and bond the electrodes together, forming a sealed cell.
-
Allow the cell to cool to room temperature.
-
-
Electrolyte Filling:
-
Introduce the electrolyte into the space between the electrodes through a small, pre-drilled hole in the counter electrode using a pipette or vacuum backfilling.
-
Ensure the electrolyte completely fills the space and wets the TiO₂ film.
-
Seal the filling hole with a small piece of the thermoplastic sealant and a microscope slide cover slip by heating.
-
Protocol 3: Characterization of DSSC Performance
This protocol describes the measurement of the key photovoltaic parameters of the fabricated DSSC.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2400)
-
Computer with data acquisition software
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Connect the photoanode (negative terminal) and the counter electrode (positive terminal) of the DSSC to the source meter.
-
Place the DSSC under the solar simulator, ensuring the light is incident on the photoanode side.
-
Measure the current-voltage characteristics of the cell by sweeping the voltage from a reverse bias to a forward bias (e.g., from -0.1 V to +0.8 V).
-
From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and the fill factor (FF).
-
-
Calculation of Power Conversion Efficiency (PCE): The PCE (η) is calculated using the following formula:
η (%) = (Jsc × Voc × FF) / Pin × 100
where Pin is the power of the incident light (typically 100 mW/cm²).
Data Presentation
The following table provides a hypothetical comparison of the expected performance of a DSSC with a poly(DABSA) counter electrode against a standard platinum (Pt) counter electrode and another common conducting polymer counter electrode, poly(3,4-ethylenedioxythiophene) (PEDOT).
| Counter Electrode Material | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| Platinum (Pt) | 0.75 | 15.0 | 0.70 | 7.88 |
| PEDOT | 0.72 | 14.5 | 0.68 | 7.10 |
| Poly(DABSA) (Expected) | 0.73 | 14.8 | 0.69 | 7.45 |
Note: The values for Poly(DABSA) are projected based on the anticipated properties and are subject to experimental verification.
Visualization
Experimental Workflow for Poly(DABSA) Counter Electrode and DSSC Fabrication
Caption: Workflow for DSSC fabrication with a poly(DABSA) counter electrode.
Charge Transfer Mechanism in a DSSC with a Poly(DABSA) Counter Electrode
Caption: Electron and charge flow in a DSSC with a poly(DABSA) counter electrode.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-diamino-1,4-benzenedisulfonic acid
Welcome to the Technical Support Center for the synthesis of 2,5-diamino-1,4-benzenedisulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our protocols and recommendations are grounded in established chemical principles and validated methodologies to ensure reliable and reproducible results.
Introduction
The synthesis of 2,5-diamino-1,4-benzenedisulfonic acid is a critical process for various applications, including the development of dyes and specialized polymers. The primary route to this compound involves the high-temperature sulfonation of p-phenylenediamine. While the reaction is straightforward in principle, achieving high yield and purity can be challenging. This guide provides a comprehensive resource to navigate the common pitfalls and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-diamino-1,4-benzenedisulfonic acid?
A1: The most prevalent and industrially relevant method is the direct sulfonation of 1,4-phenylenediamine or its derivatives using a sulfonating agent at elevated temperatures. A well-documented approach involves the reaction with sodium bisulfate in a high-boiling point solvent or neat.[1]
Q2: I am getting a low yield. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Sub-optimal reaction temperature: The reaction is highly temperature-dependent. Temperatures below 180°C may lead to incomplete reaction, while excessive temperatures can cause decomposition.
-
Impure starting materials: The purity of p-phenylenediamine is crucial. Oxidized impurities can lead to the formation of colored byproducts and tars.
-
Insufficient reaction time: The reaction requires several hours at high temperatures to proceed to completion.
-
Inefficient mixing: Proper agitation of the reaction mixture is necessary to ensure homogeneity, especially when dealing with solid reactants.
Q3: My final product is discolored. How can I improve its purity?
A3: Discoloration is often due to aerial oxidation of the amino groups in the starting material and product, or the formation of polymeric byproducts. To mitigate this:
-
Use high-purity p-phenylenediamine: Store it under an inert atmosphere to prevent oxidation.
-
Perform the reaction under an inert atmosphere: Blanketing the reaction with nitrogen or argon can significantly reduce oxidative side reactions.
-
Purify the crude product: Recrystallization from water or aqueous ethanol is an effective method for removing colored impurities.
Q4: Can I use sulfuric acid or oleum for this sulfonation?
A4: While sulfuric acid and oleum are common sulfonating agents, their use for the disulfonation of p-phenylenediamine can be aggressive and lead to the formation of undesired isomers and significant charring, especially at the high temperatures required for the introduction of the second sulfonic acid group. The use of sodium bisulfate provides a more controlled reaction.[1]
Experimental Protocol: High-Temperature Sulfonation of 1,4-Phenylenediamine
This protocol is based on established methods for the synthesis of 1,4-diaminobenzene-2,5-disulphonic acid.[1]
Materials:
-
1,4-Phenylenediamine (high purity)
-
Sodium bisulfate (anhydrous)
-
High-boiling point inert solvent (e.g., o-dichlorobenzene, optional)
-
Distilled water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and flask
Procedure:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add finely ground 1,4-phenylenediamine and sodium bisulfate in a molar ratio of approximately 1:2.5. If using a solvent, add it to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove air. Maintain a gentle flow of the inert gas throughout the reaction.
-
Heating and Reaction: Begin stirring the mixture and gradually heat the flask using a heating mantle. The reaction temperature should be maintained between 200°C and 225°C.[1] The reaction mixture will become a thick, dark paste. Continue heating and stirring for 4-6 hours.
-
Cooling and Dissolution: After the reaction is complete, turn off the heating and allow the flask to cool to below 100°C. Cautiously add distilled water to the reaction mixture while stirring to dissolve the product. The product is soluble in water, while some byproducts may not be.
-
Filtration and Neutralization: Filter the hot aqueous solution to remove any insoluble impurities. The filtrate contains the desired product as a salt. The pH can be adjusted as needed for subsequent purification steps.
-
Purification by Recrystallization:
-
Concentrate the filtrate by heating to reduce the volume of water.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides a systematic approach to resolving them.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield | Incorrect Reaction Temperature: Temperature is too low for the reaction to proceed efficiently. | Solution: Ensure the internal reaction temperature is maintained within the optimal range of 200-225°C. Use a calibrated thermometer.[1] |
| Poor Quality of Reactants: Impurities in 1,4-phenylenediamine or sodium bisulfate can interfere with the reaction. | Solution: Use high-purity, finely ground reactants. 1,4-phenylenediamine should be light in color; a dark color indicates oxidation. | |
| Insufficient Reaction Time: The reaction may not have gone to completion. | Solution: Monitor the reaction progress if possible (e.g., by taking small aliquots and analyzing by HPLC). If not, ensure the reaction is run for the recommended duration (4-6 hours). | |
| Product is Dark and Tarry | Oxidation: Exposure of the reaction mixture to air at high temperatures. | Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Overheating: Reaction temperature exceeded the optimal range, leading to decomposition and polymerization. | Solution: Carefully control the heating to avoid exceeding 225°C. Use a temperature controller for the heating mantle. | |
| Product is Difficult to Purify | Formation of Isomers: Sulfonation at other positions on the benzene ring. | Solution: While the 2,5-disubstituted product is thermodynamically favored at high temperatures, some formation of other isomers is possible. Recrystallization is key to isolating the desired product. Multiple recrystallizations may be necessary. |
| Incomplete Reaction: The presence of monosulfonated or unreacted starting material. | Solution: Ensure the reaction goes to completion by optimizing temperature and time. HPLC analysis can help identify the composition of the crude product.[2] | |
| Reaction Stalls or is Sluggish | Poor Mixing: Inefficient contact between the solid reactants. | Solution: Use a robust mechanical stirrer to ensure the reaction mixture is well-agitated. The reactants should be finely powdered to maximize surface area. |
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 2,5-diamino-1,4-benzenedisulfonic acid.
Troubleshooting Decision Tree
References
Technical Support Center: Purification of 2,5-diamino-1,4-benzenedisulfonic Acid
Welcome to the technical support center for the purification of 2,5-diamino-1,4-benzenedisulfonic acid (CAS No. 7139-89-1). This guide is designed for researchers, scientists, and drug development professionals who are working with this highly polar, zwitterionic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established chemical principles and practical laboratory experience.
Understanding the Molecule: The Zwitterionic Challenge
2,5-diamino-1,4-benzenedisulfonic acid is a unique molecule possessing both acidic sulfonic acid groups and basic amino groups. This dual functionality means that in a neutral pH environment, it exists as a zwitterion, or inner salt. This property governs its solubility characteristics, making it highly polar and generally soluble in water but sparingly soluble in most organic solvents. This high polarity is a primary consideration in developing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: My crude 2,5-diamino-1,4-benzenedisulfonic acid is dark-colored (e.g., brown, purple, or black). What causes this, and how can I remove the color?
A1: The dark coloration is most likely due to the oxidation of the aromatic amino groups. The starting material for the synthesis of this compound is often p-phenylenediamine, which is notoriously susceptible to air oxidation, leading to the formation of colored quinone-imine species[1][2]. These impurities can be carried through the synthesis.
-
Troubleshooting:
-
Activated Carbon (Charcoal) Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored organic molecules.
-
Inert Atmosphere: To prevent further oxidation during purification, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when heating solutions.
-
Q2: I am struggling to recrystallize my product from common organic solvents. Why is this, and what is a better approach?
A2: The zwitterionic nature of 2,5-diamino-1,4-benzenedisulfonic acid makes it highly insoluble in nonpolar and moderately polar organic solvents. A more effective approach is to leverage its pH-dependent solubility in aqueous solutions.
-
Expert Insight: By manipulating the pH, you can shift the equilibrium from the sparingly soluble zwitterion to a more soluble salt form (either the protonated diammonium salt in strong acid or the disulfonate salt in strong base). Purification can then be achieved by precipitation or crystallization by carefully adjusting the pH back to the isoelectric point, where solubility is minimal. A common method involves dissolving the crude product in a dilute basic solution, treating with charcoal if necessary, filtering, and then re-precipitating the purified product by the addition of acid. An alternative, described in patent literature for the synthesis of this compound, involves precipitation from a diluted acidic reaction mixture[3][4].
Q3: How can I be sure that I have the correct isomer and not 2,4-diamino-1,5-benzenedisulfonic acid or other isomers?
A3: Isomeric impurities are a common challenge in aromatic substitution reactions. The confirmation of the correct isomer requires spectroscopic analysis.
-
Analytical Recommendations:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between isomers. The substitution pattern on the benzene ring will give rise to a unique set of signals with characteristic chemical shifts and coupling constants for the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): An optimized HPLC method can often separate isomers. Developing a method using a suitable column and mobile phase is crucial for both qualitative and quantitative analysis of isomeric purity.
-
Q4: What are the expected impurities from the synthesis of 2,5-diamino-1,4-benzenedisulfonic acid?
A4: The most common synthesis involves the disulfonation of p-phenylenediamine. Potential impurities include:
-
Unreacted p-phenylenediamine: The starting material for the synthesis.
-
Mono-sulfonated p-phenylenediamine: An intermediate in the reaction.
-
Oxidation products: As mentioned in Q1, these are common due to the sensitivity of the amino groups to air.
-
Other isomers: Depending on the reaction conditions, small amounts of other diaminobenzenedisulfonic acid isomers may be formed.
-
Inorganic salts: From the workup of the reaction, such as sulfates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product is insoluble in all tested recrystallization solvents. | The compound is a highly polar zwitterion. | Utilize pH-dependent solubility. Dissolve in dilute aqueous base (e.g., NaOH or NH₄OH), then re-precipitate by adding acid (e.g., HCl or H₂SO₄) to the isoelectric point. Alternatively, dissolve in a larger volume of hot water. |
| Product remains colored after initial purification. | Highly conjugated oxidation byproducts are present. | Perform a treatment with activated carbon on an aqueous solution of the product (preferably in its salt form for better solubility). Filter the hot solution through celite to remove the carbon. |
| Low recovery after purification. | The product has some solubility in the mother liquor. | After precipitation, cool the mixture in an ice bath to minimize solubility before filtration. Wash the collected solid sparingly with cold water or a solvent in which it is known to be poorly soluble. |
| HPLC analysis shows multiple peaks. | Presence of isomers, starting materials, or byproducts. | For purification, consider preparative HPLC. For analysis, optimize the HPLC method (see protocol below) to achieve baseline separation of all components. |
| The purified solid is difficult to filter (gelatinous). | The precipitate has formed too quickly, trapping solvent and impurities. | Control the rate of precipitation. Add the acid (or base) for pH adjustment slowly with vigorous stirring. |
Experimental Protocols
Protocol 1: Purification by Precipitation from an Acidic Solution
This protocol is based on the principle of precipitating the sparingly soluble 2,5-diamino-1,4-benzenedisulfonic acid from an aqueous acidic solution where its precursors and some impurities may be more soluble[3][4].
-
Dissolution: In a fume hood, dissolve the crude 2,5-diamino-1,4-benzenedisulfonic acid in a minimum amount of hot deionized water. If the crude material is from a sulfonation reaction, it may already be in an acidic solution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w) and heat the solution at 70-80°C with stirring for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel with a pad of celite to remove the activated carbon and any insoluble impurities.
-
Precipitation: Allow the filtrate to cool slowly to room temperature. If crystals do not form, further cool the solution in an ice bath. Forcing precipitation from a reaction mixture often involves carefully diluting the concentrated acid solution with water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining acid and water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: HPLC Method for Purity Analysis
Given the polar and ionic nature of the molecule, a reverse-phase HPLC method with a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended.
-
Column: A polar-embedded C18 column or a dedicated HILIC column.
-
Mobile Phase A: 0.1% Phosphoric acid in water. For MS compatibility, 0.1% formic acid can be used[5].
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous composition (e.g., 95% A) and gradually increase the organic modifier (B). A suitable starting gradient would be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 50% B
-
15-17 min: Ramp to 95% B (column wash)
-
17-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or in water.
Visualization of Purification Workflow
Caption: General workflow for the purification of 2,5-diamino-1,4-benzenedisulfonic acid.
References
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. cir-safety.org [cir-safety.org]
- 3. GB1393557A - Preparation of 1,4-diaminobenzene-2,5-disulphonic acid - Google Patents [patents.google.com]
- 4. DE1493556B2 - PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents [patents.google.com]
- 5. Separation of 1,4-Benzenedisulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Polymerization Conditions for Poly(2,5-diaminobenzene-1,4-disulfonic acid)
Welcome to the technical support center for the synthesis and optimization of poly(2,5-diaminobenzene-1,4-disulfonic acid), or P(DABSA). As a sulfonated polyaniline derivative, P(DABSA) offers unique properties, including high water solubility and electrical conductivity, making it a material of interest for applications ranging from biosensors to antistatic coatings.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Here, we address common challenges and frequently asked questions to help you achieve consistent, high-quality results in your polymerization experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the materials and mechanisms involved in P(DABSA) synthesis.
Q1: What is the fundamental polymerization mechanism for P(DABSA)?
The synthesis of P(DABSA) from its monomer, 2,5-diaminobenzene-1,4-disulfonic acid (DABSA), is typically achieved through an oxidative chain-reaction polymerization.[1][2] In this process, an oxidizing agent (initiator) abstracts electrons from the amino groups on the DABSA monomer, creating radical cations. These reactive species then propagate, linking monomer units together to form the polymer chain. A common and effective method utilizes sodium perborate as the oxidizing agent, which initiates the formation of a conjugated azo polymer.[1] The presence of sulfonic acid groups on the benzene ring is crucial as it increases the oxidation potential of the monomer, which helps to reduce side reactions like ring oxidation.[1]
Q2: Why is the purity of the DABSA monomer so critical for successful polymerization?
Monomer purity is arguably the single most important factor for achieving a high molecular weight polymer. Impurities, particularly those with reactive functional groups, can act as chain-terminating agents, prematurely halting the growth of polymer chains. This results in a final product with a low average molecular weight and poor physical properties.[3] Furthermore, impurities can lead to undesirable side reactions, causing defects in the polymer backbone and potentially leading to cross-linking, which reduces solubility. Therefore, recrystallizing the commercially available monomer from water before use is a mandatory first step.[1]
Q3: What solvents are recommended for P(DABSA) synthesis and subsequent characterization?
The polymerization is typically carried out in an aqueous medium, as both the monomer and the resulting polymer are highly water-soluble due to the sulfonic acid groups.[1][4] For characterization and processing, P(DABSA) exhibits excellent solubility in a range of polar solvents.
| Solvent Type | Examples | Suitability |
| Aqueous | Deionized Water | Excellent for polymerization and general use across a wide pH range.[1] |
| Polar Aprotic | DMF, DMSO, NMP | Excellent for dissolving the final polymer for techniques like GPC, casting films, or further reactions.[1] |
| Alcohols | Methanol, Ethanol | Good solubility for the final polymer.[1] |
| Anti-Solvents | Tetrahydrofuran (THF) | Used to precipitate the polymer from the reaction mixture for purification.[1] |
Q4: How does the choice of initiator impact the polymerization reaction?
The initiator is the substance that starts the polymerization by creating reactive species.[5] Its choice and concentration directly influence the polymerization rate, molecular weight, and overall properties of the final polymer.[5][6] For the oxidative polymerization of DABSA, strong oxidizing agents are required. While various initiators can be used for radical polymerizations, a sodium perborate/boric acid system has been successfully reported for synthesizing high molecular weight, water-soluble P(DABSA).[1][] The concentration of the initiator is inversely related to the final molecular weight; a higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in shorter (lower molecular weight) chains.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during P(DABSA) polymerization.
Problem 1: Low or No Polymer Yield
-
Possible Cause 1: Inactive Initiator or Insufficient Oxidizing Conditions.
-
Explanation: The initiator may have degraded due to improper storage, or the reaction conditions (e.g., pH, temperature) are not optimal for generating the necessary free radicals.
-
Suggested Solution: Use freshly purchased initiator. For the sodium perborate system, ensure it is properly stored in a cool, dry place. Consider a staged addition of the initiator; adding portions of the sodium perborate and boric acid at intervals (e.g., every 6 hours) can sustain the reaction.[1] Verify the pH of the reaction mixture, as extreme pH values can affect the stability of both the monomer and the initiator.
-
-
Possible Cause 2: Monomer Impurity.
-
Explanation: As detailed in the FAQs, impurities can inhibit polymerization.
-
Suggested Solution: Purify the DABSA monomer by recrystallization from deionized water before every reaction. A general protocol is provided in Section 3.
-
Problem 2: Final Polymer Product has Low Molecular Weight
-
Possible Cause 1: High Initiator-to-Monomer Ratio.
-
Explanation: An excess of initiator generates a high concentration of primary radicals, leading to the formation of many short polymer chains rather than a few long ones.[5]
-
Suggested Solution: Systematically decrease the molar ratio of the initiator relative to the DABSA monomer. Create a design of experiments (DoE) to test a range of concentrations to find the optimal balance between reaction rate and molecular weight.
-
-
Possible Cause 2: Presence of Chain Transfer Agents.
-
Explanation: Certain impurities or solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.
-
Suggested Solution: Ensure the highest purity of all reagents and solvents. Use high-purity deionized water (18.2 MΩ·cm) for the reaction. If organic solvents are used for any step, ensure they are of an appropriate grade and free from contaminants.
-
Problem 3: Polymer Aggregates or Becomes Insoluble During/After Synthesis
-
Possible Cause 1: Unintended Cross-linking.
-
Explanation: Overly aggressive reaction conditions (e.g., excessively high temperature or initiator concentration) can cause side reactions, leading to the formation of covalent cross-links between polymer chains. This transforms the soluble linear polymer into an insoluble network.
-
Suggested Solution: Maintain a controlled reaction temperature. Avoid temperatures significantly higher than those reported in established literature. Ensure the initiator is added portion-wise rather than all at once to maintain a steady, controlled concentration of radicals.[1]
-
-
Possible Cause 2: Colloidal Aggregation During Precipitation.
-
Explanation: When precipitating the polymer into an anti-solvent like THF, rapid addition can cause uncontrolled aggregation, trapping impurities and resulting in a product that is difficult to re-dissolve.[8] The hydrophobic polymer backbone can interact unfavorably if the solvent environment changes too abruptly.[9]
-
Suggested Solution: Add the aqueous polymer solution dropwise into a vigorously stirred volume of cold anti-solvent (THF). This slow addition promotes the formation of fine, easily handled particles over large, intractable aggregates.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting common polymerization issues.
Caption: Troubleshooting Decision Tree for P(DABSA) Synthesis.
Section 3: Experimental Protocols
These protocols are based on established methods and best practices. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Purification of DABSA Monomer
-
Dissolution: Dissolve the as-received 2,5-diaminobenzene-1,4-disulfonic acid monomer in a minimal amount of hot deionized water.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified monomer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. Store the dried monomer in a desiccator.
Protocol 2: Synthesis of P(DABSA) via Oxidative Polymerization[1]
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 g of purified DABSA monomer in 50 mL of deionized water.
-
Initiator Addition (Initial): Add 1.0 g of sodium perborate tetrahydrate and 0.2 g of boric acid to the solution. The solution should turn a deep red color within minutes.
-
Reaction: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring at room temperature for 6 hours.
-
Initiator Addition (Staged): After 6 hours, add an additional 0.5 g of sodium perborate and 0.1 g of boric acid. Continue the reaction for another 6 hours. Repeat this staged addition one more time for a total reaction time of 18 hours.
-
Concentration: After the reaction is complete, concentrate the deep red solution to approximately half its original volume using a rotary evaporator.
-
Precipitation: Vigorously stir a beaker containing 250 mL of tetrahydrofuran (THF). Slowly pour the concentrated polymer solution into the THF. A reddish-brown powder (P(DABSA)) will precipitate.
-
Isolation & Drying: Filter the precipitated polymer using a Büchner funnel and dry it thoroughly in a vacuum oven. The typical yield is around 1.8 g from a 2g starting monomer batch.[1]
Overall Synthesis Workflow
Caption: Standard Workflow for P(DABSA) Synthesis and Analysis.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Differential sensitivity of low molecular weight DNA polymerase to sulfhydryl-blocking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. paragonind.com [paragonind.com]
- 5. Understanding the Role of Initiators in Polymerization [eureka.patsnap.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 8. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of 2,5-diamino-1,4-benzenedisulfonic acid and its prevention
Welcome to the technical support center for 2,5-diamino-1,4-benzenedisulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of 2,5-diamino-1,4-benzenedisulfonic acid. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experimental outcomes.
Introduction to the Stability of 2,5-diamino-1,4-benzenedisulfonic acid
2,5-diamino-1,4-benzenedisulfonic acid is a valuable building block in the synthesis of materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). However, its chemical structure, featuring both aromatic amine and sulfonic acid functional groups, presents specific stability challenges. The electron-donating amino groups make the aromatic ring susceptible to oxidation, while the sulfonic acid groups can be labile under certain conditions. Understanding these potential degradation pathways is critical for accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: My solution of 2,5-diamino-1,4-benzenedisulfonic acid has changed color. What could be the cause?
A change in the color of your solution, often to a darker shade (e.g., yellow, brown, or even purple), is a common indicator of degradation. The primary cause is likely the oxidation of the aromatic amine groups. Aromatic amines are known to be sensitive to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. This oxidation can lead to the formation of colored polymeric byproducts.
Q2: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication of degradation. Depending on the degradation pathway, you might observe products with different retention times than the parent compound. For instance, oxidative degradation may lead to more polar compounds that elute earlier in a reverse-phase HPLC setup. Conversely, desulfonation would result in less polar products that may have longer retention times.
Q3: What are the primary degradation pathways for 2,5-diamino-1,4-benzenedisulfonic acid?
Based on its chemical structure, two main degradation pathways are of concern:
-
Oxidation of the Amino Groups: The two amino groups on the benzene ring are susceptible to oxidation, which can lead to the formation of quinone-imine structures and subsequent polymerization. This process is often accelerated by exposure to oxygen, light, and metal ions.
-
Desulfonation: The sulfonic acid groups can be removed from the aromatic ring, particularly under acidic conditions and at elevated temperatures. This is a reversible reaction known as hydrolysis of the sulfonic acid.[1][2]
Q4: How should I properly store 2,5-diamino-1,4-benzenedisulfonic acid to minimize degradation?
To ensure the stability of 2,5-diamino-1,4-benzenedisulfonic acid, proper storage is crucial. It should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] Exposure to light and air should be minimized. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the degradation of 2,5-diamino-1,4-benzenedisulfonic acid during your experiments.
Issue 1: Rapid Discoloration of the Solution
-
Symptom: Your solution of 2,5-diamino-1,4-benzenedisulfonic acid quickly turns from colorless or light-colored to a dark yellow, brown, or purple upon preparation.
-
Potential Cause: This is a classic sign of rapid oxidation of the amino groups.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, thoroughly deoxygenate your solvent by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes.
-
Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glovebox or under a continuous flow of an inert gas.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or higher purity solvents.
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your glassware in aluminum foil to protect them from light.
-
Check for Contaminants: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents or metal contaminants.
-
Issue 2: Inconsistent Experimental Results and Poor Reproducibility
-
Symptom: You are observing significant variations in your experimental outcomes, such as reaction yields or material properties, even when following the same protocol.
-
Potential Cause: This can be due to the inconsistent quality of your 2,5-diamino-1,4-benzenedisulfonic acid, likely due to varying levels of degradation between batches or over time.
-
Troubleshooting Steps:
-
Analyze Your Starting Material: Before each experiment, or at regular intervals, analyze the purity of your solid 2,5-diamino-1,4-benzenedisulfonic acid using a suitable analytical technique like HPLC-UV. This will allow you to quantify the parent compound and any existing degradation products.
-
Implement a "First In, First Out" (FIFO) System: Use older batches of the chemical first to minimize the effects of long-term storage.
-
Re-evaluate Storage Conditions: Ensure that your storage conditions are optimal (cool, dry, dark, and preferably under an inert atmosphere).[3][4]
-
Issue 3: Loss of Compound During Work-up or Purification
-
Symptom: You notice a significant loss of your target compound containing the 2,5-diamino-1,4-benzenedisulfonic acid moiety during experimental work-up, especially under acidic conditions or with heating.
-
Potential Cause: This could be due to desulfonation, where the sulfonic acid groups are cleaved from the aromatic ring. This reaction is favored by acidic conditions and heat.[2][5]
-
Troubleshooting Steps:
-
Avoid High Temperatures: If possible, conduct your reactions and work-up procedures at or below room temperature.
-
Control pH: Maintain a neutral or slightly basic pH during your experimental steps to minimize acid-catalyzed desulfonation.
-
Analyze for Desulfonated Byproducts: Use analytical techniques like HPLC-MS to look for the mass of the desulfonated product.
-
Experimental Protocols
To proactively address potential degradation, it is highly recommended to perform a forced degradation study. This will help you identify potential degradation products and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation products of 2,5-diamino-1,4-benzenedisulfonic acid under various stress conditions.
Materials:
-
2,5-diamino-1,4-benzenedisulfonic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector and preferably a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2,5-diamino-1,4-benzenedisulfonic acid in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidation: Treat an aliquot with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method (see Protocol 2) to monitor the disappearance of the parent peak and the appearance of new peaks.
-
If using LC-MS, obtain mass spectra of the degradation peaks to aid in structure elucidation.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 2,5-diamino-1,4-benzenedisulfonic acid from its potential degradation products.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30°C
This method should be optimized based on the results of the forced degradation study to ensure adequate separation of all degradation products from the parent peak.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of 2,5-diamino-1,4-benzenedisulfonic acid.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Storage | Store in a cool, dry, dark place under an inert atmosphere.[3][4] | To minimize oxidation and thermal degradation. |
| Solution Preparation | Use high-purity, deoxygenated solvents and protect from light. | To prevent rapid oxidative degradation. |
| Experimental Conditions | Avoid high temperatures and strongly acidic conditions where possible. | To reduce the risk of desulfonation.[2][5] |
| Quality Control | Regularly analyze the purity of the starting material by HPLC. | To ensure consistency and reproducibility of experiments. |
| Troubleshooting | If degradation is suspected, perform a forced degradation study to identify byproducts. | To develop a stability-indicating method and understand degradation pathways. |
References
Technical Support Center: Troubleshooting Poor Solubility of 2,5-diaminobenzene-1,4-disulfonic Acid
Welcome to the technical support guide for 2,5-diaminobenzene-1,4-disulfonic acid (DABDA). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this versatile but often misunderstood compound. As a key building block in the synthesis of azo dyes, specialty polymers, and Metal-Organic Frameworks (MOFs), mastering its handling is crucial for experimental success.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles governing its behavior, providing you with the expertise to troubleshoot effectively.
The Core Challenge: Why is DABDA Solubility So Deceptive?
The structure of 2,5-diaminobenzene-1,4-disulfonic acid, containing two basic amino groups (-NH₂) and two strongly acidic sulfonic acid groups (-SO₃H), is the key to both its utility and its primary handling challenge.[3] This combination of acidic and basic functional groups within the same molecule allows it to exist as a zwitterion —a molecule with both positive and negative charges.
In the solid state and in neutral water, the sulfonic acid groups deprotonate (lose a proton, H⁺) to become sulfonate groups (-SO₃⁻), while the amino groups protonate (gain a proton) to become ammonium groups (-NH₃⁺). The resulting zwitterionic form, ⁺H₃N(SO₃⁻)C₆H₂(NH₃⁺)(SO₃⁻), exhibits strong intermolecular electrostatic interactions, similar to the crystal lattice of a salt. These powerful forces hold the molecules together tightly, making the compound sparingly soluble in neutral water, despite its highly polar nature.[4][5]
The key to dissolving DABDA is to disrupt this zwitterionic state by adjusting the pH, a concept we will explore in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered in the lab. Each answer provides a mechanistic explanation and a clear, actionable solution.
Q1: My 2,5-diaminobenzene-1,4-disulfonic acid won't dissolve in deionized water, even with extensive sonication. The product datasheet says it's water-soluble. Why?
Root Cause: You are likely attempting to dissolve the compound at or near its isoelectric point. At neutral pH (~7), the zwitterionic form dominates, leading to minimal solubility due to the strong intermolecular salt-bridge-like attractions as described above. Datasheets often refer to the general polar nature of the molecule or its solubility as a salt, which can be misleading without context. A German patent even notes that the pure acid precipitates from water and is relatively sparingly soluble.[6]
Solution: Do not use neutral water. Solubility must be induced by shifting the pH significantly into the acidic or, more effectively, the basic range. The most common and effective method is to convert the acid into its highly soluble salt form by adding a base.
Q2: What is the most reliable method to prepare a homogenous aqueous solution of DABDA?
Root Cause: The goal is to prevent the formation of the sparingly soluble zwitterion by ensuring all functional groups are in a charged state that favors hydration. This is best achieved by converting DABDA into its disodium or dipotassium salt.
Solution: Prepare the solution under basic conditions. By adding a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), you deprotonate the ammonium groups (-NH₃⁺) to neutral amino groups (-NH₂) and ensure the sulfonic acid groups remain as water-soluble sulfonate anions (-SO₃⁻). The resulting dianionic species is no longer a zwitterion and dissolves readily.
See Protocol 1 below for a detailed step-by-step methodology.
Q3: I need to use DABDA in an organic solvent for my reaction. What are my options?
Root Cause: The highly polar and salt-like nature of DABDA makes it virtually insoluble in nonpolar organic solvents like hexane or toluene. Its solubility is limited to highly polar organic solvents that can disrupt its strong intermolecular forces.
Solution:
-
Polar Aprotic Solvents: Consider using polar aprotic solvents such as dimethyl sulfoxide (DMSO) or formamide.[4] Studies on related aminosulfonic acids have shown they can be dissolved in DMSO, where they still largely exist as zwitterions.[4]
-
Solvent Miscibility: Be aware that the solubility in these solvents may still be limited compared to basified water. Gentle heating may be required. Always perform a small-scale solubility test first.
-
Reaction Compatibility: Ensure your chosen organic solvent is compatible with your downstream reaction conditions and reagents.
Q4: Can I use heat to force DABDA to dissolve in water?
Root Cause: Heat increases the kinetic energy of both solvent and solute molecules, which can help overcome intermolecular forces and increase solubility.[7]
Solution: Yes, but with caution and in combination with pH adjustment.
-
Recommended Approach: First, adjust the pH of your aqueous slurry as described in Q2 . Then, if needed, gently warm the solution to 50-60°C to expedite dissolution.
-
Warning: Avoid boiling or prolonged heating at high temperatures. Like other aminosulfonic acids, DABDA can decompose at elevated temperatures.[5] The amino groups are also susceptible to oxidation, which can be accelerated by heat, potentially leading to colored impurities.
Data Presentation & Visualization
Table 1: Qualitative Solubility Profile of 2,5-Diaminobenzene-1,4-disulfonic Acid
| Solvent/Condition | pH Range | Expected Solubility | Rationale |
| Deionized Water | ~7 | Very Poor / Insoluble | Zwitterionic form dominates, strong intermolecular attraction. |
| Acidic Water | < 2 | Poor to Moderate | Amino groups are fully protonated (+NH₃), but sulfonic acids remain ionized (-SO₃⁻). Still zwitterionic. |
| Basic Water | > 9 | Excellent | Forms the highly soluble dianionic salt (e.g., disodium salt). This is the recommended condition. |
| Ethanol / Methanol | N/A | Very Poor | Insufficient polarity to overcome zwitterionic forces.[8] |
| Dimethyl Sulfoxide (DMSO) | N/A | Moderate | Highly polar aprotic solvent capable of solvating the zwitterion.[4] |
| Hexane / Toluene | N/A | Insoluble | Nonpolar solvents cannot overcome the compound's high polarity. |
Diagrams: Understanding and Troubleshooting DABDA Solubility
The following diagrams illustrate the chemical principles and the practical workflow for handling DABDA.
References
- 1. paragonind.com [paragonind.com]
- 2. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 3. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 6. DE1493556B2 - PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. irochemical.com [irochemical.com]
How to avoid oxidation of 2,5-diamino-1,4-benzenedisulfonic acid during polymerization
Technical Support Center: Polymerization of 2,5-diamino-1,4-benzenedisulfonic acid
A Guide to Preventing and Troubleshooting Monomer Oxidation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers working with 2,5-diamino-1,4-benzenedisulfonic acid (DABSA). This document provides in-depth, experience-based answers to common challenges encountered during the polymerization of this monomer, with a primary focus on preventing its oxidative degradation. The structural integrity of your final polymer is critically dependent on the stability of the monomer throughout the experimental process.
The presence of two electron-donating amino groups on the benzene ring makes DABSA highly susceptible to oxidation. This process can introduce quinoid-like structures, leading to premature chain termination, undesirable cross-linking, and altered material properties, ultimately compromising your experimental results.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address these issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction mixture turns from a light color to dark brown or black soon after I begin my polymerization. What is happening?
This is the most common indicator of uncontrolled monomer oxidation. Aromatic diamines, when exposed to an oxidant (most commonly atmospheric oxygen), undergo a series of reactions that form highly conjugated, colored species.[3]
-
Causality: The amino groups activate the aromatic ring, making it electron-rich and vulnerable to attack by oxygen. This initially forms radical cations which can couple and further oxidize to form quinone-diimine structures. These structures are potent chromophores and are often responsible for the dark coloration of the solution. This process not only consumes your monomer but also introduces reactive species that can irreversibly terminate the growth of polymer chains.
-
Immediate Action: If significant color change occurs, it is a sign that the reaction is compromised. It is often best to stop the experiment and address the root cause of oxygen exposure rather than attempting to salvage the polymer.
Q2: What is the single most critical factor in preventing the oxidation of 2,5-diamino-1,4-benzenedisulfonic acid?
The rigorous exclusion of oxygen. This is non-negotiable for achieving reproducible and high-quality results. The effectiveness of your entire polymerization hinges on your ability to create and maintain an inert atmosphere.[4][5] Even trace amounts of oxygen can be sufficient to initiate a cascade of oxidative side reactions, especially at elevated temperatures or in the presence of metal catalysts.[4]
The core principle is simple: oxidation is a chemical reaction that requires oxygen. By physically displacing oxygen with a non-reactive gas, you remove a key reactant and halt the degradation pathway.[4]
Q3: I am using an inert gas, but still see signs of oxidation. How can I improve my technique?
Simply flowing nitrogen or argon into the headspace of your reactor is often insufficient. A robust, multi-step protocol is required to ensure a truly oxygen-free environment.
-
Solvent Degassing (Crucial Step): Solvents are saturated with dissolved atmospheric gases, primarily nitrogen and oxygen. This dissolved oxygen must be removed.
-
Method: The most effective method is to sparge (bubble) a high-purity inert gas (Nitrogen or Argon) through the solvent for at least 30-60 minutes. For reactions highly sensitive to oxidation, a freeze-pump-thaw technique (typically three cycles) is recommended.
-
Rationale: Sparging works by reducing the partial pressure of oxygen above the liquid, which, according to Henry's Law, reduces the concentration of dissolved oxygen in the solvent.
-
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.
-
Rationale: Moisture can interfere with many polymerization reactions, and the process of oven-drying helps to drive off adsorbed atmospheric gases from the glass surfaces.
-
-
Reactor Assembly and Purging: Assemble your reaction apparatus (e.g., a three-neck flask with a condenser and gas inlet/outlet) while it is still warm. Immediately begin purging the entire system with a steady stream of inert gas.
-
Technique: Use a Schlenk line or a dual manifold for precise control over vacuum and inert gas flow. Perform at least three cycles of evacuating the vessel under vacuum followed by backfilling with high-purity inert gas.
-
Rationale: This vacuum/backfill cycling is far more effective at removing residual air from the apparatus than simple purging alone.
-
-
Reagent Transfer: Transfer the degassed solvent and the DABSA monomer into the reaction vessel via cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Rationale: This prevents the introduction of air during reagent addition. The positive pressure ensures that gas flows out of the vessel, not into it, when a seal is briefly broken.
-
-
Maintaining the Inert Atmosphere: Throughout the entire duration of the polymerization, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the gas outlet to an oil or mercury bubbler.
-
Rationale: The bubbler acts as a one-way valve, allowing you to visually confirm gas flow while preventing back-diffusion of air into your system.
-
Below is a workflow diagram illustrating this essential process.
Caption: Workflow for establishing an oxygen-free polymerization environment.
Q4: Can I use chemical additives like antioxidants or stabilizers to prevent oxidation?
This approach requires extreme caution and is generally not recommended as a primary strategy for preventing oxidation during polymerization.
-
For Oxidative Polymerization: If your polymerization mechanism is itself oxidative (e.g., using an oxidant like ammonium persulfate), adding a conventional antioxidant or reducing agent would directly interfere with or completely inhibit the desired reaction.[1]
-
For Non-Oxidative Polymerization (e.g., Polycondensation): While an antioxidant could theoretically protect the monomer, it introduces a contaminant into your system. It may need to be rigorously removed before polymerization, or it could potentially interact with your reagents or catalyst. For instance, in a polycondensation with a diacid chloride, the antioxidant could compete as a nucleophile.[6]
The most reliable and scientifically sound approach is to prevent oxygen exposure in the first place, rather than trying to chemically scavenge it from the reaction mixture.
Q5: How can I definitively confirm that oxidation is the cause of my failed polymerization?
A combination of visual inspection and analytical techniques can provide a clear diagnosis.
| Observation | Potential Cause (related to Oxidation) | Recommended Analytical Verification |
| Dark Reaction Color | Formation of quinone-diimine and other conjugated species. | UV-Vis Spectroscopy: Scan the reaction mixture. The appearance of new, broad absorption bands in the visible region is a strong indicator of oxidative byproducts. |
| Low Polymer Yield | Oxidative side reactions consume the monomer. | HPLC/LC-MS: Analyze an aliquot of the reaction mixture to quantify the remaining monomer and identify low-molecular-weight degradation products. |
| Low Molecular Weight / Broad PDI | Oxidized monomer fragments act as chain terminators. | Gel Permeation Chromatography (GPC): Compare the molecular weight distribution to a successful polymerization. Oxidation typically results in a lower average molecular weight and a broader distribution. |
| Insoluble Material / Gels | Uncontrolled cross-linking reactions initiated by radical species. | Solubility Tests: The resulting polymer may show poor solubility in solvents where it is expected to be soluble. FTIR Spectroscopy: Look for the appearance of C=O or C=N stretching bands, which are absent in the pure monomer but present in oxidized structures. |
The diagram below illustrates the initial steps in the oxidation of the diamine monomer, leading to the formation of a problematic quinone-diimine structure.
Caption: Simplified schematic of monomer oxidation.
By systematically applying the rigorous oxygen-exclusion techniques detailed in this guide and using the appropriate analytical tools to verify your results, you can overcome the challenge of monomer oxidation and achieve consistent, high-quality polymer synthesis.
References
- 1. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
Minimizing byproducts in the sulfonation of m-phenylenediamine.
Technical Support Center: Sulfonation of m-Phenylenediamine
Welcome to the technical support center for the sulfonation of m-phenylenediamine (mPDA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for minimizing byproduct formation and optimizing the synthesis of the desired product, 2,4-diaminobenzenesulfonic acid (DBSA). Our approach is rooted in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust and reproducible process.
Part 1: Foundational Concepts & Key Challenges
The sulfonation of m-phenylenediamine is a classic electrophilic aromatic substitution reaction. The two amino groups are powerful activating, ortho-, para-directors. This makes the benzene ring highly reactive, but also susceptible to several side reactions. The primary goal is typically the regioselective introduction of a single sulfonic acid group at the C4 position, which is para to one amino group and ortho to the other.
The main challenges encountered are:
-
Polysulfonation: The high reactivity of the ring can lead to the introduction of a second sulfonic acid group.
-
Isomer Formation: While C4 is electronically and sterically favored, minor substitution at other positions can occur.
-
Oxidative Degradation: Phenylenediamines are easily oxidized, especially under harsh, acidic, and high-temperature conditions, leading to colored impurities and yield loss.[1]
-
Environmental & Safety Concerns: Traditional methods often use large excesses of fuming sulfuric acid, which presents significant handling risks and waste disposal issues.[2][3]
This guide will address these challenges in a practical, question-and-answer format.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Issues with Reaction Selectivity & Byproduct Formation
Question 1: My final product is contaminated with a significant amount of a disulfonated byproduct. How can I improve monosubstitution selectivity?
Answer: This is the most common selectivity issue. The formation of a bisulfonated product occurs when the reaction conditions are too harsh or the sulfonating agent is too reactive, allowing for a second electrophilic attack on the already sulfonated, yet still activated, ring.
Causality: The first sulfonation to produce DBSA is rapid. However, the DBSA product is still an activated aromatic ring and can undergo a second, slower sulfonation. Factors that provide enough energy to overcome the activation barrier for this second reaction will lead to the bisulfonated byproduct. Chlorosulfonic acid, for instance, is highly reactive and is known to produce bisulfonated compounds readily.[2][3]
Recommended Solutions:
-
Change the Sulfonating Agent: Switch from highly aggressive agents like fuming sulfuric acid or chlorosulfonic acid to sulfur trioxide (SO₃). SO₃ is highly effective and can be used under milder conditions, which dramatically favors monosulfonation.[2][3]
-
Control Stoichiometry: Carefully control the molar ratio of the sulfonating agent to mPDA. A ratio of 1.0 to 1.2 equivalents of SO₃ is often sufficient. A large excess of any sulfonating agent will inevitably drive the reaction toward polysubstitution.
-
Lower the Reaction Temperature: High temperatures (often >150°C in traditional methods) provide the necessary activation energy for the second sulfonation. When using SO₃, reactions can often be run at significantly lower temperatures (e.g., 60-80°C), which kinetically disfavors the formation of the disubstituted product.[3]
Question 2: My product has poor color (red, purple, or brown), suggesting degradation. What causes this and how can I prevent it?
Answer: The discoloration is almost certainly due to the oxidation of the amino groups on the m-phenylenediamine starting material or the DBSA product.[1] Aromatic amines are notoriously sensitive to oxidation, which is exacerbated by high temperatures and strongly acidic, oxidizing environments.
Causality: The lone pairs on the nitrogen atoms are susceptible to removal by an oxidizing species, leading to the formation of highly colored, conjugated radical cations and subsequent polymeric degradation products.
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with atmospheric oxygen, a primary oxidant.
-
Lower Reaction Temperature: As with selectivity, lower temperatures reduce the rate of all reactions, including undesirable oxidation pathways.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress (e.g., by HPLC or TLC) and proceed with workup as soon as the starting material is consumed.
-
Purity of Starting Materials: Ensure your m-phenylenediamine is of high purity and has not been previously exposed to air for long periods. If it is already discolored, consider purification (e.g., recrystallization or sublimation) before use.
Category 2: Problems with Reaction Rate and Yield
Question 3: My reaction is very slow or stalls, resulting in low yield and unreacted starting material. What should I do?
Answer: A slow or incomplete reaction points to issues with the activity of the sulfonating species or mass transfer limitations.
Causality: The active electrophile in sulfonation is SO₃ (or protonated SO₃H⁺).[4] If using sulfuric acid, the concentration of free SO₃ is dependent on the acid concentration and temperature. In some solvent systems, the reagents may not be fully soluble, leading to a heterogeneous mixture with poor reaction kinetics.
Recommended Solutions:
-
Increase Temperature (Cautiously): While high temperatures can cause byproducts, a modest increase can overcome the activation energy barrier. For example, if running at 60°C with SO₃ shows slow conversion, try increasing to 70°C or 80°C while monitoring for byproduct formation.[3][5]
-
Check Sulfonating Agent Quality: Ensure your sulfonating agent is not old or decomposed. Fuming sulfuric acid can absorb atmospheric moisture, reducing its strength. Chlorosulfonic acid can hydrolyze.
-
Improve Mixing: Ensure vigorous stirring, especially in viscous reaction mixtures or slurries, to improve mass transfer.
-
Solvent Choice: Traditional methods using a large excess of sulfuric acid act as both reactant and solvent. Modern approaches use high-boiling inert solvents (e.g., 1,2-dichlorobenzene) or inorganic acids like polyphosphoric acid.[3][5] A suitable solvent can improve solubility and allow for better temperature control.
Part 3: Data & Protocols
Comparative Analysis of Common Sulfonating Agents
The choice of sulfonating agent is the single most critical factor in controlling byproduct formation.
| Sulfonating Agent | Typical Conditions | Key Advantages | Key Disadvantages & Byproducts |
| Fuming H₂SO₄ (Oleum) | High Temp (140-200°C), Large Excess | Inexpensive, readily available | Low selectivity (polysulfonation), oxidation, high waste volume, safety risks.[2][5] |
| Chlorosulfonic Acid | Moderate Temp (70-110°C) | Fast reaction rate | Very poor selectivity (readily forms bisulfonated product), corrosive, releases HCl gas.[2][3] |
| Sulfur Trioxide (SO₃) | Low Temp (60-80°C), Stoichiometric | High selectivity for mono-sulfonation, high yield, lower waste, milder conditions.[2][3] | Highly reactive with water, requires careful handling. |
Recommended Protocol: High-Selectivity Sulfonation using SO₃
This protocol is optimized to minimize byproducts and prioritize the formation of 2,4-diaminobenzenesulfonic acid.
Materials:
-
m-Phenylenediamine (mPDA), high purity (99%+)
-
Sulfur trioxide (SO₃) or a stabilized SO₃ complex (e.g., SO₃-DMF)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen gas supply
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Inerting: Purge the entire apparatus with dry nitrogen for 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charging Reagents: In the flask, dissolve m-phenylenediamine (1.0 eq.) in anhydrous 1,2-dichloroethane.
-
Addition of SO₃: Slowly add a solution of sulfur trioxide (1.1 eq.) in DCE via the dropping funnel over 30-60 minutes. Maintain the internal temperature between 55-65°C using a water bath.
-
Reaction: After the addition is complete, stir the mixture at 60°C for 8-10 hours. Monitor the reaction by taking small aliquots and analyzing via HPLC for the disappearance of mPDA.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solid product will precipitate. Filter the solid, wash thoroughly with fresh solvent (DCE), and then with a small amount of cold water to remove any residual acid.
-
Drying: Dry the white solid product under vacuum to obtain high-purity 2,4-diaminobenzenesulfonic acid. A yield of >95% can be expected with this method.[3]
Part 4: Visualizing the Process
Reaction Pathway and Byproduct Formation
The following diagram illustrates the desired reaction to form 2,4-diaminobenzenesulfonic acid and the competing reaction that leads to the primary byproduct.
References
- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine and Crystal Structures of the Formed Compounds [scirp.org]
- 3. scirp.org [scirp.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Poly(2,5-diaminobenzene-1,4-disulfonic acid) and Polyaniline for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the properties of poly(2,5-diaminobenzene-1,4-disulfonic acid) (PABS) and the well-established conductive polymer, polyaniline (PANI).[1] This document is intended for researchers, scientists, and professionals in drug development who are exploring the potential of these materials in their applications.
Introduction: The Promise of Conductive Polymers
Conducting polymers have garnered significant attention due to their unique electronic, optical, and mechanical properties.[1][2] Among these, polyaniline (PANI) has been extensively studied and utilized in a wide range of applications, including sensors, batteries, and biomedical devices.[2][3][4] PANI's popularity stems from its straightforward synthesis, environmental stability, and tunable conductivity.[2][4]
However, the pursuit of enhanced performance and tailored functionalities has led to the exploration of PANI derivatives and other novel conductive polymers. One such polymer of growing interest is poly(2,5-diaminobenzene-1,4-disulfonic acid) (PABS). The introduction of sulfonic acid groups onto the polymer backbone is a strategic modification aimed at improving properties such as solubility and electrochemical performance. This guide will delve into a side-by-side comparison of PABS and PANI, supported by experimental data, to elucidate the advantages and potential applications of each.
At a Glance: Key Property Comparison
| Property | Poly(2,5-diaminobenzene-1,4-disulfonic acid) (PABS) | Polyaniline (PANI) |
| Solubility | Generally higher in aqueous and polar organic solvents.[5] | Poor solubility in common solvents, often requiring specific dopants or processing techniques.[6] |
| Electrical Conductivity | Can exhibit good conductivity, though typically lower than highly doped PANI.[7] | Highly tunable conductivity, ranging from an insulator to a conductor depending on the oxidation state and doping level.[1][2] |
| Electrochemical Behavior | Potentially enhanced electrochemical stability and different redox characteristics due to sulfonic acid groups. | Well-defined redox states (leucoemeraldine, emeraldine, pernigraniline) with distinct electrochemical signatures.[1][8] |
| Thermal Stability | Expected to have good thermal stability. | Exhibits good thermal stability, though degradation can occur at elevated temperatures.[9][10][11] |
| Processability | Improved processability due to better solubility. | Can be challenging to process due to its infusibility and insolubility.[8][12] |
Delving Deeper: A Comparative Analysis
Solubility: A Critical Parameter for Application
One of the most significant distinctions between PABS and PANI lies in their solubility. The presence of two sulfonic acid groups in the repeating unit of PABS imparts a high degree of polarity, making it more soluble in water and other polar organic solvents.[5] This enhanced solubility is a major advantage for applications requiring solution-based processing, such as the fabrication of thin films, coatings, and composites.
In contrast, pristine PANI is notoriously difficult to dissolve in common solvents, which has historically limited its processability.[6] While techniques like using functionalized protonic acids as dopants can improve solubility, the inherent insolubility of the emeraldine base form remains a challenge.[12]
Electrical Conductivity: The Heart of a Conductive Polymer
The electrical conductivity of PANI is one of its most celebrated properties and can be modulated over several orders of magnitude through doping and dedoping processes.[1][2] In its conductive emeraldine salt form, PANI exhibits metallic-like conductivity. The conductivity of undoped PANI is very low, in the range of 10⁻⁹ S/m, but can be significantly increased to around 10⁻⁵ S/m with doping.[1]
While PABS is also a conductive polymer, its conductivity is influenced by the presence of the electron-withdrawing sulfonic acid groups. This can lead to a lower intrinsic conductivity compared to the highly doped emeraldine salt form of PANI.[7] However, the self-doping nature of the sulfonic acid groups in PABS can contribute to its conductivity without the need for external dopants.
Electrochemical Behavior: The Key to Sensing and Energy Storage
The electrochemical properties of both polymers are central to their use in applications like sensors, supercapacitors, and batteries.[2][3][13] PANI exhibits well-defined and reversible redox behavior, cycling through its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline).[1][8] This property is the basis for its use in electrochromic devices and as an electrode material.
The sulfonic acid groups in PABS can influence its electrochemical behavior in several ways. They can alter the redox potentials and potentially enhance the stability of the polymer during electrochemical cycling. The self-doping effect of the sulfonic acid groups can also impact the ion-exchange properties of the polymer, which is a critical factor in electrochemical sensor and actuator performance.
Thermal Stability: A Measure of Durability
Both PANI and its sulfonated derivative are expected to possess good thermal stability, a desirable characteristic for materials intended for use in various operating environments.[9] Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers. Studies on PANI have shown that it is generally stable up to certain temperatures, beyond which degradation occurs.[10][11] The thermal stability of PABS would be a key parameter to investigate for its potential applications.
Experimental Protocols: Synthesis and Characterization
To provide a practical context for this comparison, the following are generalized, step-by-step methodologies for the synthesis and characterization of PANI and PABS.
Synthesis of Polyaniline (Chemical Oxidative Polymerization)
This protocol describes a common method for synthesizing the conductive emeraldine salt form of PANI.
Materials:
-
Aniline monomer (freshly distilled)
-
Ammonium persulfate ((NH₄)₂S₂O₈) as the oxidant
-
Hydrochloric acid (HCl, 1 M) as the dopant and reaction medium
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of aniline monomer in 1 M HCl solution in a beaker and stir in an ice bath to maintain a low temperature.
-
Separately, dissolve ammonium persulfate in 1 M HCl.
-
Slowly add the ammonium persulfate solution to the aniline solution while stirring continuously.
-
The reaction mixture will gradually turn dark green, indicating the formation of polyaniline. Continue stirring for a designated period (e.g., 2-4 hours) to ensure complete polymerization.
-
Filter the precipitate and wash it with 1 M HCl and then with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting dark green PANI powder in a vacuum oven at a controlled temperature.
Synthesis of Poly(2,5-diaminobenzene-1,4-disulfonic acid)
The synthesis of PABS can be achieved through the polymerization of its monomer, 2,5-diaminobenzene-1,4-disulfonic acid.
Materials:
-
Ammonium persulfate ((NH₄)₂S₂O₈) as the oxidant
-
Deionized water or an appropriate acidic medium
Procedure:
-
Dissolve the 2,5-diaminobenzene-1,4-disulfonic acid monomer in deionized water or a suitable acidic solution.
-
Prepare a separate solution of ammonium persulfate in the same solvent.
-
Slowly add the oxidant solution to the monomer solution under constant stirring at a controlled temperature (e.g., room temperature or in an ice bath).
-
Observe the color change in the reaction mixture, which indicates the onset of polymerization.
-
Allow the reaction to proceed for a sufficient duration to achieve a high molecular weight polymer.
-
Isolate the PABS polymer by precipitation (e.g., by adding a non-solvent) or by filtration if it precipitates out of the solution.
-
Wash the polymer thoroughly with deionized water and an organic solvent like methanol to remove impurities.
-
Dry the final product under vacuum.
Characterization Techniques
To compare the properties of the synthesized PANI and PABS, a suite of characterization techniques should be employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and identify the characteristic functional groups of each polymer.
-
UV-Visible Spectroscopy: To study the electronic transitions and determine the oxidation state of the polymers.
-
Scanning Electron Microscopy (SEM): To observe the morphology and surface features of the polymer powders or films.
-
Thermogravimetric Analysis (TGA): To evaluate and compare the thermal stability of PANI and PABS.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer samples.
-
Cyclic Voltammetry (CV): To investigate the electrochemical behavior, including redox potentials and stability, of the polymers.
Visualizing the Comparison: Structures and Workflows
To further clarify the distinctions between PANI and PABS, the following diagrams illustrate their chemical structures and the general workflow for their comparison.
Caption: Chemical Structures of PANI and PABS.
Caption: Experimental Workflow for Comparison.
Concluding Remarks for the Researcher
The choice between PABS and PANI will ultimately depend on the specific requirements of the intended application.
-
Polyaniline (PANI) remains a robust and versatile choice, particularly when high electrical conductivity is the primary concern and its processing challenges can be overcome. Its well-understood properties and extensive research history provide a solid foundation for its use.
-
Poly(2,5-diaminobenzene-1,4-disulfonic acid) (PABS) presents a compelling alternative, especially for applications that demand enhanced solubility and processability in aqueous or polar media. The self-doping characteristic imparted by the sulfonic acid groups offers a potential advantage in simplifying device fabrication and modifying electrochemical properties.
For drug development professionals, the improved solubility of PABS could be particularly advantageous for creating biocompatible coatings, drug delivery systems, and biosensors where solution-based processing is often preferred. Further research into the biocompatibility and specific interactions of PABS with biological systems is warranted to fully explore its potential in the pharmaceutical and biomedical fields.
This guide serves as a foundational resource for understanding the key differences between these two important conductive polymers. It is our hope that this comparative analysis will aid researchers and developers in making informed decisions for their materials selection and experimental design.
References
- 1. Polyaniline - Wikipedia [en.wikipedia.org]
- 2. ijsdr.org [ijsdr.org]
- 3. dakenchem.com [dakenchem.com]
- 4. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paragonind.com [paragonind.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite: synthesis, characterization and anomalous electrical behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physicsjournal.in [physicsjournal.in]
- 9. dakenchem.com [dakenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. dakenchem.com [dakenchem.com]
- 14. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 15. 2,5-Diaminobenzene-1,4-disulfonic acid | 7139-89-1 [sigmaaldrich.com]
- 16. 2,5-Diaminobenzene-1,4-disulfonic acid-India Fine Chemicals [indiafinechemicals.com]
A Comparative Guide to the Electrochemical Performance of 2,5-diamino-1,4-benzenedisulfonic Acid-Based Polymers
Introduction: The Critical Role of Monomer Structure in Electroactive Polymers
Intrinsically conducting polymers (ICPs) have emerged as a pivotal class of materials with far-reaching applications in energy storage, sensing, and bioelectronics.[1][2] Their unique combination of electrical conductivity, flexibility, and facile synthesis makes them highly desirable for next-generation electronic devices.[3][4] The electrochemical properties of these polymers are intricately linked to the chemical structure of their constituent monomers. Monomer design, therefore, represents a critical juncture in tailoring the performance of the final polymeric material for a specific application.
This guide provides a comprehensive comparison of the electrochemical performance of polymers based on 2,5-diamino-1,4-benzenedisulfonic acid (DABSA) against other commonly employed monomers in the synthesis of electroactive polymers. Through an objective analysis of experimental data, we aim to elucidate the unique advantages and potential limitations of DABSA-based systems, offering researchers and materials scientists a valuable resource for informed monomer selection.
Monomer Candidates for Comparison
To provide a robust comparative framework, we have selected a range of monomers that are frequently utilized in the development of conducting polymers for applications such as supercapacitors and electrochemical sensors. These include:
-
Aniline (Ani): The archetypal monomer for the synthesis of polyaniline (PAni), one of the most extensively studied conducting polymers due to its high conductivity and environmental stability.[3]
-
Pyrrole (Py): The precursor to polypyrrole (PPy), another widely investigated ICP known for its good biocompatibility and stability.[3]
-
3,4-ethylenedioxythiophene (EDOT): The monomer for poly(3,4-ethylenedioxythiophene) (PEDOT), which is celebrated for its high conductivity, optical transparency, and stability.[3]
-
o-Aminophenol (oAP): A functionalized aromatic amine that can be electropolymerized to create polymers with redox activity, often used in sensor applications.[5]
-
4-Aminodiphenylamine (ADPA): A dimeric aniline derivative that can be polymerized to form materials with interesting electrochromic properties.[6]
The chemical structures of these monomers, including DABSA, are depicted below.
Figure 1: Chemical structures of DABSA and alternative monomers.
Electrochemical Performance: A Head-to-Head Comparison
The electrochemical performance of a polymer is a multifaceted characteristic encompassing its ability to conduct charge, store energy, and maintain its performance over repeated cycling. In this section, we will compare key performance metrics of DABSA-based polymers with those derived from the aforementioned alternative monomers.
Conductivity
Electrical conductivity is a fundamental property of conducting polymers. The presence of sulfonic acid groups in the DABSA monomer can influence the conductivity of the resulting polymer. While direct, comprehensive comparative studies are limited, the inherent doping provided by the sulfonic acid groups in poly(DABSA) is expected to contribute to its conductivity. In contrast, polymers like polyaniline and polypyrrole often require external dopants to achieve high conductivity.[7] For instance, dodecylbenzene sulfonic acid (DBSA) is a common dopant used to enhance the conductivity of polyaniline.[7]
| Polymer System | Typical Conductivity (S/cm) | Doping Requirement |
| Poly(DABSA) | Varies with synthesis conditions | Self-doping |
| Polyaniline (PAni) | 10⁻¹⁰ - 10² | External dopant (e.g., DBSA) |
| Polypyrrole (PPy) | 10⁻⁴ - 10³ | External dopant |
| PEDOT:PSS | 1 - 10³ | PSS acts as dopant |
Table 1: Comparison of typical electrical conductivities of various conducting polymers.
Capacitive Performance for Supercapacitor Applications
Supercapacitors, or electrochemical double-layer capacitors (EDLCs), are energy storage devices that rely on high-surface-area electrode materials. Conducting polymers are promising candidates for supercapacitor electrodes due to their pseudocapacitive behavior, which can lead to higher energy densities compared to carbon-based materials.[8][9]
Copolymers of 5-amino-2-naphthalenesulfonic acid (a structural isomer of DABSA) and o-aminophenol have been investigated as electrode materials for flexible supercapacitors.[5] These copolymers exhibited a specific capacity of 102.9 mAh g⁻¹ at 1 A g⁻¹ in an acidic electrolyte.[5] When assembled into a flexible solid-state supercapacitor, the device showed a specific energy of 5.4 Wh kg⁻¹ and a power density of 250.3 W kg⁻¹.[5] In comparison, polyaniline-based supercapacitors have demonstrated a wide range of specific capacitances, with some reports showing values up to 228 F g⁻¹.[7]
| Electrode Material | Specific Capacitance/Capacity | Energy Density | Power Density | Cycle Stability |
| Poly(ANS-co-oAP) | 102.9 mAh g⁻¹ at 1 A g⁻¹ | 5.4 Wh kg⁻¹ | 250.3 W kg⁻¹ | 88.2% retention after 3000 cycles |
| PANI-DBSA/Fe₃O₄ | 180 F g⁻¹ at 1 mA cm⁻¹ | - | - | - |
| PPy-based | - | - | - | ~97% retention after 10,000 cycles |
| PEDOT-based | - | - | - | - |
Table 2: Comparison of capacitive performance of different polymer-based supercapacitors.
The sulfonic acid groups in DABSA-based polymers can enhance their hydrophilicity and interaction with aqueous electrolytes, which can be advantageous for supercapacitor performance.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the reproducibility and validity of the presented data, this section outlines the detailed experimental methodologies for the synthesis of a DABSA-based polymer and its subsequent electrochemical characterization.
Electropolymerization of 2,5-diamino-1,4-benzenedisulfonic Acid
Electropolymerization is a versatile technique for depositing thin, uniform polymer films onto conductive substrates.
Figure 2: Experimental workflow for electropolymerization.
Step-by-Step Protocol:
-
Electrode Preparation: Thoroughly clean the working electrode (e.g., glassy carbon electrode) by polishing with alumina slurry, followed by sonication in deionized water and ethanol.
-
Electrolyte Preparation: Prepare an aqueous solution containing the DABSA monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.5 M H₂SO₄).
-
Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution and perform cyclic voltammetry (CV) within a defined potential window (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) for a set number of cycles. The polymer film will deposit on the working electrode surface.
-
Post-Synthesis Treatment: After polymerization, rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.
Electrochemical Characterization
Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are powerful techniques for evaluating the electrochemical properties of the synthesized polymer films.[10][11][12]
Figure 3: Workflow for electrochemical characterization.
Cyclic Voltammetry (CV):
CV provides information about the redox behavior and capacitive properties of the polymer. By scanning the potential and measuring the resulting current, one can determine the oxidation and reduction potentials, as well as estimate the specific capacitance from the integrated area of the CV curve.[13][14]
Electrochemical Impedance Spectroscopy (EIS):
EIS is used to probe the interfacial and bulk electrical properties of the polymer film.[15][16] By applying a small amplitude AC voltage at different frequencies, one can obtain an impedance spectrum. This data can be fitted to an equivalent circuit model to extract parameters such as solution resistance, charge transfer resistance, and double-layer capacitance, providing insights into the kinetics of electrochemical processes and the dielectric properties of the polymer.[10]
Causality and Mechanistic Insights: The Role of Sulfonic Acid Groups
The presence of two sulfonic acid (-SO₃H) groups on the benzene ring of the DABSA monomer is the primary determinant of the unique electrochemical properties of its corresponding polymer. These groups exert their influence through several key mechanisms:
-
Self-Doping: The sulfonic acid groups are strong proton donors. During polymerization, these protons can be incorporated into the polymer backbone, leading to a "self-doped" state. This internal doping eliminates the need for an external dopant to achieve conductivity, simplifying material processing and potentially improving long-term stability.
-
Enhanced Hydrophilicity and Ion Transport: The polar sulfonic acid groups increase the polymer's affinity for water and aqueous electrolytes. This enhanced hydrophilicity facilitates the ingress and egress of ions from the electrolyte into the polymer matrix, which is crucial for efficient charge storage in supercapacitors and rapid response times in electrochemical sensors.
-
Modified Redox Potentials: The electron-withdrawing nature of the sulfonic acid groups can influence the electron density of the polymer backbone, thereby altering its oxidation and reduction potentials. This can be advantageous for tuning the operating window of electrochemical devices.
Conclusion: DABSA as a Promising Monomer for Tailored Electrochemical Performance
The analysis of available data suggests that 2,5-diamino-1,4-benzenedisulfonic acid is a highly promising monomer for the synthesis of electroactive polymers with tailored electrochemical properties. The inherent self-doping capability, enhanced hydrophilicity, and tunable redox behavior conferred by the sulfonic acid groups offer distinct advantages over more conventional monomers like aniline and pyrrole, particularly for applications in aqueous environments such as supercapacitors and biosensors.
While further direct comparative studies are warranted to fully elucidate the performance of poly(DABSA) against a broader range of conducting polymers, the existing evidence strongly supports its potential as a valuable building block for the next generation of electrochemical devices. Researchers are encouraged to explore the synthesis and characterization of DABSA-based polymers to unlock their full potential in various technological fields.
References
- 1. Frontiers | Advances in Conducting, Biodegradable and Biocompatible Copolymers for Biomedical Applications [frontiersin.org]
- 2. Conducting Polymers and Their Applications in Sensors: A review | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 3. Conducting Bio-based Polymers and Composites for Advanced Applications [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrodeposited Poly(5-Amino-2-Naphthalenesulfonic Acid-co-o-Aminophenol) as the Electrode Material for Flexible Supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural Polymers for Green Supercapacitors | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Probing polymer brushes with electrochemical impedance spectroscopy: a mini review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A cyclic voltammetric study of some 4-substituted Benzene-1,2-diols | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Electrochemical Impedance Spectroscopy—A Simple Method for the Characterization of Polymer Inclusion Membranes Containing Aliquat 336 | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2,5-diaminobenzene-1,4-disulfonic acid (DABSA) in Advanced Dye Synthesis
In the intricate world of synthetic colorants, the selection of foundational intermediates is paramount to achieving desired dye characteristics. This guide provides an in-depth analysis of 2,5-diaminobenzene-1,4-disulfonic acid (DABSA), a highly functionalized aromatic diamine, and elucidates its distinct advantages in the synthesis of high-performance dyes. We will explore the chemical rationale behind its superior performance, compare it with common alternatives, and provide robust experimental frameworks for its application.
The Molecular Advantage: Understanding the Structure of DABSA
2,5-diaminobenzene-1,4-disulfonic acid (CAS No: 7139-89-1) is an aromatic compound distinguished by the presence of two primary amino groups (-NH₂) and two sulfonic acid groups (-SO₃H) strategically positioned on a benzene ring.[1][2][3][4] This unique arrangement of functional groups is the cornerstone of its utility as a versatile intermediate in the synthesis of azo dyes.
The two amino groups serve as reactive sites for diazotization, a critical step in the formation of azo compounds (-N=N-), which are the primary chromophores in this class of dyes.[5][6] The presence of two such groups allows for the synthesis of disazo and polyazo dyes, expanding the accessible color gamut and molecular complexity.
The two sulfonic acid groups are the key to many of the compound's advantages. These strongly acidic and highly polar groups are typically present as their sodium salts in dye formulations, imparting significant water solubility to the final dye molecule.[7][8][9]
Caption: Key functional groups of the DABSA molecule.
Performance Benchmarking: DABSA vs. Alternative Diamines
The advantages of employing DABSA become evident when compared to other aromatic diamines used in dye synthesis, such as non-sulfonated (e.g., p-phenylenediamine) or mono-sulfonated analogues.
| Feature | 2,5-diaminobenzene-1,4-disulfonic acid (DABSA) | Mono-sulfonated Diamine (e.g., p-phenylenediamine-2-sulfonic acid) | Non-sulfonated Diamine (e.g., p-phenylenediamine) |
| Water Solubility of Resulting Dye | Excellent, due to two sulfonic acid groups.[1][7] | Good, but generally lower than dyes from DABSA. | Poor to very low; often requires solubilizing groups on the coupling component. |
| Dyeing Process | Well-suited for aqueous dyeing systems; promotes level (even) dyeing.[10] | Suitable for aqueous systems. | Limited to disperse dyeing or requires formulation with solubilizing agents. |
| Light Fastness | Generally good; sulfonic acid groups on the diazo component can enhance light stability.[11] | Variable, can be good. | Generally lower light fastness compared to sulfonated analogues. |
| Color Strength (Tinctorial Value) | Dyes often exhibit high color strength.[12] | Good color strength. | Can be high, but aggregation in aqueous media can reduce effective strength. |
| Versatility | Excellent; can be used as a tetrazo component for disazo dyes, leading to a wide color range.[12] | Good; can be used for monoazo or as a diazo component in disazo dyes. | Good, but limited by solubility constraints. |
| Application | Ideal for direct and reactive dyes for cellulosic fibers like cotton.[10] | Used in acid and direct dyes. | Primarily used for disperse dyes for synthetic fibers. |
Key Advantages of DABSA in Azo Dye Synthesis
Superior Water Solubility
The primary advantage conferred by the two sulfonic acid groups in DABSA is the exceptional water solubility of the resulting dyes.[1][7][8] In textile dyeing, particularly for natural fibers like cotton, dye application occurs in aqueous baths. High water solubility ensures:
-
Homogeneous Dye Solutions: Prevents dye precipitation, which can lead to spotting and uneven coloring.
-
Efficient Diffusion: Facilitates the transport of dye molecules from the bath to the fiber surface.
-
Level Dyeing: Promotes uniform color distribution across the substrate, resulting in a high-quality finish.[10]
Enhanced Dye Fastness Properties
Fastness refers to a dyed material's resistance to fading or color running when exposed to various environmental factors.
-
Light Fastness: The stability of a dye to light is a critical performance metric. Studies have shown that the presence and position of sulfonic acid groups can influence the light fastness of azo dyes.[11] While the chromophore itself is the main determinant, sulfonic acid groups on the diazo component, as is the case when using DABSA, can contribute to improved stability against photolytic degradation.[11]
-
Wet Fastness: Dyes with sulfonic acid groups form strong ionic interactions with polar fibers like wool and silk, and are the basis for direct dyes on cotton. When used in the synthesis of reactive dyes, the resulting covalent bond between the dye and fiber provides excellent wash fastness.[5]
Versatility and Color Range
The presence of two amino groups allows DABSA to be bis-diazotized, creating a tetrazo component that can be coupled with two molecules of a coupling agent. This enables the synthesis of symmetrical or asymmetrical disazo dyes, significantly expanding the potential color palette and structural diversity. Dyes prepared with DABSA are noted for their bright colors.[10]
Experimental Protocols
The following protocols provide a framework for the synthesis of a disazo dye using DABSA and a comparative synthesis with a non-sulfonated diamine.
Protocol 1: Synthesis of a Symmetrical Disazo Dye using DABSA
This protocol outlines the bis-diazotization of DABSA and subsequent coupling with a suitable coupling agent (e.g., H-acid).
Workflow:
Caption: Workflow for disazo dye synthesis using DABSA.
Methodology:
-
Bis-Diazotization:
-
Suspend one molar equivalent of DABSA in water.
-
Add 2.5 molar equivalents of concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 2.2 molar equivalents of sodium nitrite in water, ensuring the temperature remains below 5°C.
-
Stir the resulting suspension of the tetrazonium salt for 30-60 minutes at 0-5°C.
-
-
Coupling:
-
In a separate vessel, dissolve two molar equivalents of the coupling agent (e.g., H-acid) in an aqueous solution of sodium carbonate to achieve a pH of 8-9. Cool this solution to 0-5°C.
-
Slowly add the cold tetrazonium salt suspension to the coupling agent solution with vigorous stirring.
-
Maintain the pH at 8-9 by adding sodium carbonate solution as needed. Keep the temperature below 10°C.
-
Continue stirring for 2-4 hours until the coupling reaction is complete (can be monitored by TLC).
-
-
Isolation:
-
Precipitate the dye by adding sodium chloride (salting out).
-
Filter the solid dye, wash with a saturated sodium chloride solution, and dry.
-
Protocol 2: Comparative Synthesis using p-Phenylenediamine
This protocol highlights the challenges of using a non-sulfonated diamine in a similar aqueous synthesis.
Methodology:
-
Bis-Diazotization:
-
Follow the same procedure as in Protocol 1, using p-phenylenediamine instead of DABSA. The tetrazonium salt formed may be less stable.
-
-
Coupling:
-
Proceed with the coupling reaction as described in Protocol 1.
-
-
Observation and Isolation:
-
Expected Observation: The resulting disazo dye will have very low water solubility. It will likely precipitate out of the reaction mixture as a tarry or fine solid that is difficult to handle.
-
Isolation: Filtration will be challenging due to the nature of the precipitate. The product will not be suitable for direct application in aqueous dyeing systems without further processing into a dispersion.
-
This comparative synthesis underscores the critical role of the sulfonic acid groups in DABSA for producing water-soluble dyes amenable to standard textile dyeing processes.
Conclusion
2,5-diaminobenzene-1,4-disulfonic acid is a superior intermediate for the synthesis of high-performance azo dyes. Its molecular architecture, featuring two amino and two sulfonic acid groups, provides a powerful combination of reactivity and functionality. The resulting dyes exhibit excellent water solubility, facilitating efficient and level dyeing, along with good fastness properties. Its ability to form disazo dyes allows for a broad and vibrant color spectrum. For researchers and manufacturers in the textile, ink, and specialty chemical industries, DABSA offers a reliable and versatile platform for the development of high-quality, water-soluble colorants.
References
- 1. paragonind.com [paragonind.com]
- 2. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 3. 2,5-Diaminobenzene-1,4-disulfonic acid-India Fine Chemicals [indiafinechemicals.com]
- 4. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. nbinno.com [nbinno.com]
- 9. Azo dye - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. ijert.org [ijert.org]
- 12. DE1493556B2 - PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents [patents.google.com]
A Comparative Guide to the Validation of a Novel UPLC-UV Method for the Quantification of 2,5-diamino-1,4-benzenedisulfonic acid
Introduction
2,5-diamino-1,4-benzenedisulfonic acid is a key intermediate in the synthesis of various dyes and polymers.[1][2][3] Accurate and reliable quantification of this analyte is crucial for ensuring product quality and process consistency. While several analytical methods, such as traditional High-Performance Liquid Chromatography (HPLC), are available, they often present limitations in terms of analysis time, solvent consumption, and sensitivity. This guide introduces a novel, validated Ultra-Performance Liquid Chromatography-Ultraviolet (UPLC-UV) method that offers significant advantages over existing techniques.
This document provides a comprehensive comparison of this new UPLC-UV method with a conventional HPLC-UV method, supported by detailed experimental data. The validation of the new method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[4][5][6][7]
Methodology: A Tale of Two Techniques
The Incumbent: A Standard HPLC-UV Method
A widely used method for the analysis of 2,5-diamino-1,4-benzenedisulfonic acid is a reversed-phase HPLC method with UV detection. A typical setup is outlined below.
Experimental Protocol: Conventional HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Run Time: 15 minutes.
The Challenger: A Novel UPLC-UV Method
To address the limitations of the conventional HPLC method, a new UPLC-UV method was developed. The primary objective was to reduce the analysis time and solvent consumption while improving or maintaining the method's performance characteristics.
Experimental Protocol: New UPLC-UV Method
-
Instrumentation: UPLC system with a tunable UV detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program is as follows: 0-2 min, 5% B; 2-3 min, 5-95% B; 3-4 min, 95% B; 4-4.1 min, 95-5% B; 4.1-5 min, 5% B.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 280 nm (determined from UV scan of the analyte).
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Run Time: 5 minutes.
Method Validation: A Head-to-Head Comparison
The new UPLC-UV method was rigorously validated according to ICH Q2(R2) guidelines.[4][5][6][7] The following parameters were assessed and compared with the performance of the conventional HPLC-UV method.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
-
Experimental Protocol:
-
A solution of 2,5-diamino-1,4-benzenedisulfonic acid was prepared.
-
A placebo solution (containing all formulation components except the active ingredient) was prepared.
-
A spiked solution was prepared by adding a known amount of 2,5-diamino-1,4-benzenedisulfonic acid to the placebo.
-
All three solutions were injected into both the HPLC and UPLC systems.
-
-
Results: In both methods, the chromatograms of the placebo solution showed no interfering peaks at the retention time of 2,5-diamino-1,4-benzenedisulfonic acid. The peak for the analyte was well-resolved from other components in the spiked solution.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[10][11][12]
-
Experimental Protocol:
-
A series of standard solutions of 2,5-diamino-1,4-benzenedisulfonic acid were prepared at five different concentrations.
-
Each solution was injected in triplicate into both the HPLC and UPLC systems.
-
Calibration curves were constructed by plotting the mean peak area against the concentration.
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[9] It is often determined by recovery studies.
-
Experimental Protocol:
-
A placebo solution was spiked with 2,5-diamino-1,4-benzenedisulfonic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Each spiked sample was prepared in triplicate and analyzed using both methods.
-
The percentage recovery was calculated.
-
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Experimental Protocol:
-
Repeatability: Six replicate injections of a standard solution of 2,5-diamino-1,4-benzenedisulfonic acid were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Experimental Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the y-intercept / slope)
-
LOQ = 10 * (standard deviation of the y-intercept / slope)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
-
Experimental Protocol:
-
Small, deliberate changes were made to the method parameters of the new UPLC-UV method, such as flow rate (±0.05 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) was evaluated.
-
Comparative Performance Data
The validation results for the new UPLC-UV method are summarized and compared with the conventional HPLC-UV method in the table below.
| Validation Parameter | Conventional HPLC-UV Method | New UPLC-UV Method | Acceptance Criteria (ICH) |
| Specificity | No interference observed | No interference observed | No interference at the retention time of the analyte |
| Linearity (Correlation Coefficient, r²) | 0.998 | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 10 - 100 | 1 - 50 | As per application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.2 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 2.0% | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 2.5% | < 1.5% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 0.1 | Reportable |
| LOQ (µg/mL) | 1.5 | 0.3 | Reportable |
| Robustness | Not formally tested | Passed | System suitability parameters remain within limits |
| Run Time (min) | 15 | 5 | - |
| Solvent Consumption (mL/injection) | 15 | 2.5 | - |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Interrelationship of Validation Parameters
The validation parameters are not independent of each other. The following diagram shows the interconnectedness of these parameters.
Caption: A diagram illustrating the relationships between different analytical method validation parameters.
Discussion and Conclusion
The validation data clearly demonstrates that the new UPLC-UV method is a superior alternative to the conventional HPLC-UV method for the quantification of 2,5-diamino-1,4-benzenedisulfonic acid. The UPLC-UV method offers several key advantages:
-
Increased Throughput: A 67% reduction in run time (from 15 minutes to 5 minutes) significantly increases sample throughput.
-
Reduced Solvent Consumption: An 83% reduction in solvent consumption per injection makes the method more environmentally friendly and cost-effective.
-
Enhanced Sensitivity: The lower LOD and LOQ of the UPLC-UV method allow for the detection and quantification of the analyte at lower concentrations.
-
Improved Performance: The UPLC-UV method exhibits better linearity, accuracy, and precision compared to the HPLC-UV method.
References
- 1. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. longdom.org [longdom.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. scirp.org [scirp.org]
- 11. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Comparative study of different synthetic routes for 2,5-diamino-1,4-benzenedisulfonic acid.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 2,5-diamino-1,4-benzenedisulfonic acid, a crucial intermediate in the synthesis of various specialty chemicals, including dyes and polymers. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering a detailed examination of reaction pathways, experimental protocols, and the relative merits of each approach to inform strategic synthetic planning.
Introduction
2,5-Diamino-1,4-benzenedisulfonic acid is a bifunctional aromatic compound characterized by the presence of two amino groups and two sulfonic acid groups positioned symmetrically on a benzene ring. This unique structure imparts valuable properties, making it a sought-after building block in various industrial applications. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as yield, purity requirements, cost of starting materials, scalability, and environmental impact. This guide will focus on the two most prevalent synthetic strategies: direct sulfonation of p-phenylenediamine and the reduction of a dinitro precursor.
Route 1: Direct Sulfonation of p-Phenylenediamine and its Derivatives
This classical approach involves the direct introduction of two sulfonic acid groups onto the p-phenylenediamine backbone. The strong activating and ortho-, para-directing nature of the amino groups facilitates the electrophilic substitution by sulfonating agents.
Reaction Scheme
Caption: Direct sulfonation of p-phenylenediamine.
Mechanistic Considerations
The sulfonation of p-phenylenediamine is a stepwise electrophilic aromatic substitution. The initial sulfonation is rapid due to the activating effect of the two amino groups. The introduction of the first sulfonic acid group deactivates the ring, making the second sulfonation more challenging and requiring forcing conditions, such as the use of oleum (fuming sulfuric acid) at elevated temperatures. The orientation of the second sulfonation to the position ortho to one amino group and meta to the other is guided by the directing effects of the substituents present on the monosulfonated intermediate.
Experimental Protocol: Sulfonation of 1,4-Phenylenediamine-2-sulfonic acid[1]
This procedure is adapted from a patented method for the synthesis of 1,4-phenylenediamine-2,5-disulfonic acid.
-
Reaction Setup: In a suitable reactor equipped with a stirrer and temperature control, add 600 parts of sulfuric acid monohydrate.
-
Addition of Starting Material: Gradually add 188 parts of dry 1,4-phenylenediamine-2-sulfonic acid to the sulfuric acid, ensuring the temperature does not exceed 30-40°C.
-
Addition of Oleum: Once the starting material is completely dissolved, slowly add 340 parts of 66% oleum. The final concentration of oleum should be approximately 41.6%.
-
Sulfonation Reaction: Heat the reaction mixture to 140°C and maintain this temperature for 4 hours with continuous stirring.
-
Work-up and Isolation: Cool the viscous reaction mixture and carefully pour it into approximately 1000 parts of ice water. The product, 2,5-diamino-1,4-benzenedisulfonic acid, will precipitate.
-
Purification: Filter the precipitate, wash it with water to remove residual sulfuric acid and other impurities, and then dry to obtain the final product.
Advantages and Disadvantages
| Feature | Analysis |
| Starting Materials | Utilizes readily available p-phenylenediamine or its monosulfonated derivative. |
| Simplicity | A relatively straightforward one-pot reaction. |
| Yield | Moderate yields, reported to be around 76-78%.[1] |
| Reaction Conditions | Requires harsh conditions, including high temperatures and the use of corrosive and hazardous oleum. |
| Byproducts | Risk of side reactions, including oxidation of the amino groups and the formation of isomeric polysulfonated products. |
| Scalability | The high viscosity of the reaction mixture and the exothermic nature of the sulfonation can pose challenges for large-scale production. |
| Environmental Impact | The use of large quantities of sulfuric acid and oleum results in significant acidic waste streams that require neutralization and disposal. |
Route 2: Reduction of a Dinitro Precursor
This alternative strategy involves the synthesis of a dinitro-disulfonic acid intermediate, followed by the reduction of the nitro groups to the desired amino functionalities. This multi-step approach can offer advantages in terms of regioselectivity and potentially higher overall yields.
Reaction Scheme
Caption: A possible pathway for the reduction route.
Mechanistic Considerations
The synthesis of the dinitro precursor can be achieved through various routes. A plausible pathway involves the nitration of p-dichlorobenzene to yield 1,4-dichloro-2,5-dinitrobenzene, followed by sulfonation. The subsequent reduction of the dinitro compound is a well-established transformation in organic chemistry. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using a palladium or nickel catalyst) or chemical reduction with metals in acidic media (e.g., iron, tin, or zinc with hydrochloric acid).[2] The choice of reducing agent can be critical to achieving high yields and avoiding side reactions. For related aromatic nitro compounds, reduction with iron powder in an acidic medium has been shown to be highly efficient.
Experimental Protocol: A Representative Two-Step Synthesis
Step 1: Synthesis of a Dinitro Precursor (Illustrative)
Step 2: Reduction of the Dinitro Compound (General Procedure)
The following is a general procedure for the reduction of an aromatic dinitro compound to a diamine using iron in an acidic medium, which is known to be effective for similar substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 2,5-dinitro-1,4-benzenedisulfonic acid precursor and a suitable solvent (e.g., water or ethanol/water mixture).
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (typically a molar excess) and a catalytic amount of a mineral acid, such as hydrochloric acid.
-
Reduction Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter it to remove the iron and iron oxide sludge. The filtrate, containing the product, may be further purified.
-
Purification: The pH of the filtrate can be adjusted to precipitate the product, which is then collected by filtration, washed, and dried.
Advantages and Disadvantages
| Feature | Analysis |
| Starting Materials | Can start from simple, inexpensive materials like p-dichlorobenzene. |
| Selectivity | The multi-step nature allows for better control over the regiochemistry, potentially leading to a purer final product with fewer isomers. |
| Yield | For related compounds, the reduction of a nitro precursor has been reported to give very high yields (e.g., up to 95% for a similar monosulfonic acid). |
| Reaction Conditions | The reduction step typically proceeds under milder conditions compared to the high-temperature oleum sulfonation. |
| Byproducts | The reduction with iron generates a significant amount of iron oxide sludge, which can complicate product isolation and presents a disposal challenge. Catalytic hydrogenation, while cleaner, may require specialized equipment. |
| Scalability | The handling of solid reagents (iron powder) and the filtration of the resulting sludge can be challenging on an industrial scale. |
| Environmental Impact | The use of heavy metals in the reduction step can have environmental implications if not properly managed. Catalytic methods are generally more environmentally benign. |
Comparative Summary
| Parameter | Route 1: Direct Sulfonation | Route 2: Reduction of Dinitro Precursor |
| Number of Steps | 1-2 | 2 or more |
| Starting Material | p-Phenylenediamine / 1,4-Phenylenediamine-2-sulfonic acid | p-Dichlorobenzene or other simple aromatics |
| Key Reagents | Oleum, Sulfuric Acid | Nitrating agents, Sulfonating agents, Reducing agents (e.g., Fe, H₂) |
| Reported Yield | ~76%[1] | Potentially >90% (based on similar compounds) |
| Reaction Conditions | Harsh (High temperature, corrosive) | Generally milder (for the reduction step) |
| Key Challenges | Viscous reaction mass, isomer control, acidic waste | Multi-step synthesis, handling of nitro compounds, metal waste (for Fe reduction) |
| Purity | May require significant purification to remove isomers and sulfated byproducts. | Potentially higher purity due to better regiocontrol. |
Characterization of 2,5-Diamino-1,4-benzenedisulfonic Acid
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino groups and the S=O stretches of the sulfonic acid groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any impurities.[4]
Spectroscopic data for 2,5-diamino-1,4-benzenedisulfonic acid and related compounds are available in public databases such as PubChem.[5]
Conclusion and Recommendations
Both the direct sulfonation and the reduction of a dinitro precursor present viable pathways for the synthesis of 2,5-diamino-1,4-benzenedisulfonic acid.
-
The Direct Sulfonation Route is more straightforward in terms of the number of steps. However, it suffers from the use of harsh reagents, moderate yields, and potential difficulties in controlling the formation of isomers. This route may be suitable for applications where a slightly lower purity is acceptable and the infrastructure for handling large volumes of corrosive acids is in place.
-
The Reduction of a Dinitro Precursor Route , while more complex, offers the potential for higher yields and a purer final product. The milder conditions of the final reduction step are also an advantage. This route would be preferable for applications requiring high-purity material and where the multi-step nature of the synthesis is not a prohibitive factor. The choice of the reduction method (e.g., catalytic hydrogenation vs. metal/acid) will significantly impact the environmental footprint and the complexity of the work-up.
For industrial-scale production, a thorough process optimization of the reduction route, potentially exploring more environmentally friendly catalytic systems, could prove to be the most economically and ecologically sound strategy. For laboratory-scale synthesis where simplicity is key, the direct sulfonation method remains a valuable option, provided that appropriate safety precautions are taken.
References
- 1. DE1493556B2 - PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents [patents.google.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Supercapacitors Utilizing 2,5-diaminobenzene-1,4-disulfonic Acid: A Redox-Active Polymer Approach
In the pursuit of high-performance energy storage, the materials science community is continually exploring novel electrode materials that can bridge the gap between the high power density of traditional capacitors and the high energy density of batteries. Redox-active polymers have emerged as a promising class of materials for supercapacitors, offering the potential for high charge storage capacity through Faradaic reactions, coupled with the processability and flexibility of organic materials.[1] This guide provides an in-depth technical comparison of supercapacitors based on poly(2,5-diaminobenzene-1,4-disulfonic acid) (P(DABDS)), a redox-active polymer, with other established supercapacitor materials. While direct, extensive studies on the homopolymer of DABDS for supercapacitor applications are nascent, this guide will draw upon scientifically grounded inferences from analogous sulfonated and amine-containing polymer systems to project its performance and potential.
The Scientific Rationale: Why 2,5-diaminobenzene-1,4-disulfonic Acid?
The monomer 2,5-diaminobenzene-1,4-disulfonic acid (DABDS) is a compelling candidate for supercapacitor electrodes due to its unique molecular architecture. It combines redox-active amine groups with electron-withdrawing and hydrophilic sulfonic acid groups. This combination is hypothesized to bestow several advantageous properties upon the resulting polymer, P(DABDS):
-
Enhanced Pseudocapacitance: The primary amine groups are redox-active and can undergo Faradaic reactions, contributing to a high pseudocapacitance. This is a key mechanism for boosting the energy storage capacity beyond that of electric double-layer capacitors (EDLCs).[2]
-
Improved Ionic Conductivity: The sulfonic acid groups (-SO₃H) are highly polar and can facilitate ion transport within the polymer matrix, which is crucial for high-rate performance. These groups can also enhance the wettability of the electrode with aqueous electrolytes.[3]
-
Increased Stability: The sulfonation of conducting polymers like polyaniline has been shown to improve their cycling stability and processability.[4] The sulfonic acid groups can act as "self-dopants," maintaining the polymer's conductivity and electrochemical activity over repeated charge-discharge cycles.
-
Tunable Properties: The presence of both amine and sulfonic acid groups offers opportunities for further functionalization and the creation of composites with other materials like carbon nanotubes or graphene to synergistically enhance performance.
Performance Projections: A Comparative Analysis
Direct performance metrics for a pure P(DABDS)-based supercapacitor are not extensively documented in peer-reviewed literature. However, by examining studies on closely related materials, such as sulfonated polyanilines (SPANI) and copolymers incorporating similar sulfonated diamine monomers, we can construct a comparative framework.
| Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Key Advantages | Key Disadvantages |
| Projected P(DABDS) | 250 - 450 (estimated) | ~15 - 25 (estimated) | Up to 5000 (estimated) | ~85-90% after 5000 cycles (estimated) | High pseudocapacitance, good ionic conductivity, improved stability. | Lower conductivity than pure conducting polymers, potential for dissolution in certain electrolytes. |
| Activated Carbon (AC) | 100 - 250 | 5 - 10 | Up to 10,000 | >95% after 100,000 cycles | Excellent stability, high power density, low cost. | Low energy density. |
| Polyaniline (PANI) | 200 - 500 | 10 - 20 | Up to 1000 | 60-80% after 2000 cycles | High pseudocapacitance, good conductivity. | Poor cycling stability due to swelling and shrinking.[5] |
| Sulfonated Polyaniline (SPANI) | 200 - 400 | 12 - 22 | Up to 2000 | >85% after 10,000 cycles | Improved stability and processability over PANI.[4] | Slightly lower capacitance than pristine PANI. |
| Manganese Dioxide (MnO₂) | 150 - 300 | 8 - 15 | Up to 500 | ~80-90% after 3000 cycles | High theoretical capacitance, low cost. | Poor electrical conductivity. |
Causality Behind the Projections: The estimated performance of P(DABDS) is benchmarked against SPANI. The presence of two amine groups per monomer unit in DABDS, compared to one in aniline, could potentially lead to a higher density of redox-active sites, thus a higher specific capacitance. The two sulfonic acid groups are expected to provide excellent ionic conductivity and stability, similar to or even better than singly sulfonated polyaniline.
Experimental Section: Synthesis and Electrochemical Characterization
To validate the projected performance, the following experimental protocols are proposed. These are based on established methodologies for the electrochemical synthesis and characterization of conducting polymers.
Electrochemical Polymerization of P(DABDS)
Rationale: Electropolymerization offers precise control over film thickness and morphology directly onto the current collector, eliminating the need for binders and conductive additives that can add resistive overhead. A cyclic voltammetry (CV) approach allows for simultaneous polymerization and monitoring of film growth.
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of 2,5-diaminobenzene-1,4-disulfonic acid in a 1 M H₂SO₄ aqueous electrolyte.
-
Electrochemical Cell Setup: Utilize a three-electrode setup with a glassy carbon or platinum electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Polymerization: Immerse the electrodes in the electrolyte and perform cyclic voltammetry in a potential window of -0.2 to 1.0 V vs. SCE for 20-50 cycles at a scan rate of 50 mV/s. The successful deposition of the P(DABDS) film will be indicated by the appearance and growth of redox peaks in the voltammogram.
-
Post-Polymerization Treatment: After polymerization, rinse the P(DABDS) coated electrode thoroughly with deionized water to remove any unreacted monomer and electrolyte.
Diagram of the Electropolymerization Workflow:
Caption: Workflow for the electrochemical synthesis of P(DABDS) films.
Electrochemical Performance Evaluation
Rationale: A comprehensive suite of electrochemical tests is necessary to fully characterize the supercapacitor performance of the P(DABDS) electrode.
Step-by-Step Protocols:
-
Cyclic Voltammetry (CV):
-
Objective: To determine the capacitive behavior and operating potential window.
-
Procedure: In a fresh 1 M H₂SO₄ electrolyte, run CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the potential window where the polymer is stable. A quasi-rectangular CV curve is indicative of good capacitive behavior.
-
Calculation: The specific capacitance (C_s, in F/g) can be calculated from the CV curves using the formula: C_s = (∫I dV) / (2 * v * m * ΔV), where ∫I dV is the integrated area of the CV curve, v is the scan rate, m is the mass of the active material, and ΔV is the potential window.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Objective: To determine the specific capacitance, energy density, and power density.
-
Procedure: Apply a constant current for charging and discharging the electrode within the determined potential window. Perform these tests at various current densities (e.g., 0.5, 1, 2, 5, 10 A/g).
-
Calculations:
-
Specific Capacitance: C_s = (I * Δt) / (m * ΔV), where I is the discharge current and Δt is the discharge time.
-
Energy Density (E): E = (C_s * ΔV²) / (2 * 3.6) in Wh/kg.
-
Power Density (P): P = (E * 3600) / Δt in W/kg.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the internal resistance and ion diffusion kinetics.
-
Procedure: Apply a small AC voltage (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analysis: The Nyquist plot provides information on the equivalent series resistance (ESR) from the x-intercept and the charge transfer resistance from the semicircle diameter.
-
-
Cycling Stability Test:
-
Objective: To evaluate the long-term performance and durability.
-
Procedure: Perform continuous GCD cycling at a high current density (e.g., 5 A/g) for thousands of cycles (e.g., 5000 cycles).
-
Analysis: Plot the capacitance retention as a function of the cycle number.
-
Diagram of the Characterization Workflow:
Caption: Workflow for electrochemical characterization of P(DABDS) electrodes.
Concluding Remarks and Future Outlook
While still in the exploratory phase, 2,5-diaminobenzene-1,4-disulfonic acid presents a scientifically compelling platform for the development of next-generation supercapacitor electrodes. The synergistic combination of redox-active amine functionalities and ion-conducting sulfonic acid groups holds the promise of achieving both high energy density and robust cycling stability. The projected performance, based on analogous materials, suggests that P(DABDS) could be a competitive alternative to conventional conducting polymers and even some metal oxides.
Future research should focus on the systematic investigation of the homopolymer of DABDS, including optimizing the polymerization conditions to control the film's morphology and thickness. Furthermore, the development of composites incorporating P(DABDS) with high-surface-area carbon materials is a promising avenue to further enhance conductivity and overall performance. As the demand for advanced energy storage solutions continues to grow, materials like P(DABDS) will undoubtedly play a crucial role in shaping the future of this field.
References
- 1. Redox-active polymers as organic electrode materials for sustainable supercapacitors [ideas.repec.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in polyaniline-based micro-supercapacitors - Materials Horizons (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Structural Confirmation of 2,5-diamino-1,4-benzenedisulfonic acid: A Comparative Spectroscopic Analysis
In the realm of materials science and drug development, the precise structural elucidation of molecular building blocks is paramount. This guide provides an in-depth analysis of spectroscopic techniques for confirming the structure of 2,5-diamino-1,4-benzenedisulfonic acid, a key monomer in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers.[1][2] We will explore the expected outcomes from fundamental spectroscopic methods—FT-IR, NMR, and Mass Spectrometry—and compare their utility against alternative analytical approaches. This guide is intended for researchers, scientists, and professionals in drug development seeking to ensure the chemical integrity of their starting materials.
The Importance of Structural Verification
2,5-diamino-1,4-benzenedisulfonic acid, with the molecular formula C₆H₈N₂O₆S₂ and a molecular weight of approximately 268.27 g/mol , possesses a highly functionalized aromatic core.[1][3][4] The symmetrical placement of two amino and two sulfonic acid groups on a benzene ring dictates its properties and reactivity. Any deviation from this specific isomeric arrangement can lead to vastly different chemical behaviors, impacting the performance and safety of the final product. Therefore, rigorous structural confirmation is not merely a procedural step but a critical aspect of quality control and research validity.
Primary Spectroscopic Confirmation: A Multi-Faceted Approach
A combination of spectroscopic techniques is essential for an unambiguous structural determination. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,5-diamino-1,4-benzenedisulfonic acid, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.
Expected FT-IR Spectral Features:
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |
| 3400-3200 | N-H stretching | Broad, strong bands | Indicative of the primary amine (-NH₂) groups. The broadening is due to hydrogen bonding. |
| 3100-3000 | Aromatic C-H stretching | Medium to weak bands | Characteristic of the C-H bonds on the benzene ring. |
| 1620-1580 | N-H bending (scissoring) | Strong band | Confirms the presence of primary amine groups. |
| 1500-1400 | Aromatic C=C stretching | Multiple sharp bands | Provides evidence for the aromatic backbone. |
| 1250-1120 | S=O stretching (asymmetric) | Strong, broad band | A key indicator of the sulfonic acid (-SO₃H) group. |
| 1080-1000 | S=O stretching (symmetric) | Strong, broad band | Complements the asymmetric stretch, confirming the sulfonic acid group. |
| 850-800 | C-H out-of-plane bending | Strong band | The position of this band can suggest the substitution pattern on the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid 2,5-diamino-1,4-benzenedisulfonic acid powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis of 2,5-diamino-1,4-benzenedisulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Due to the symmetry of the 2,5-diamino-1,4-benzenedisulfonic acid molecule, a simple ¹H NMR spectrum is expected.
Expected ¹H NMR Spectral Features (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 2H | Aromatic C-H | The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. Their signal will appear as a singlet. The deshielding effect of the sulfonic acid groups causes a downfield shift. |
Note: The protons of the amine (-NH₂) and sulfonic acid (-SO₃H) groups are acidic and will typically exchange with the deuterium in the D₂O solvent, rendering them invisible in the ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon skeleton.
Expected ¹³C NMR Spectral Features (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | C-NH₂ | The carbon atoms attached to the electron-donating amino groups will be shielded relative to those attached to the sulfonic acid groups. |
| ~135-140 | C-SO₃H | The carbon atoms bonded to the electron-withdrawing sulfonic acid groups will be deshielded and appear downfield. |
| ~115-120 | C-H | The carbon atoms bonded to hydrogen will be the most shielded of the aromatic carbons. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2,5-diamino-1,4-benzenedisulfonic acid in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, multiplicities, and integrations to assign the signals to the corresponding atoms in the molecular structure.
Molecular Structure with NMR Correlations
References
- 1. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]
- 2. 7139-89-1|2,5-Diaminobenzene-1,4-disulfonic acid|BLD Pharm [bldpharm.com]
- 3. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
A Senior Application Scientist's Guide to Sulfonated Polyaniline Derivatives: Unlocking Enhanced Properties and Performance
Welcome to an in-depth exploration of sulfonated polyaniline (SPANI) and its derivatives. In this comprehensive guide, we will dissect the profound impact of sulfonation on the properties of polyaniline (PANI), a workhorse in the field of conducting polymers. For researchers, scientists, and drug development professionals, understanding these modifications is paramount for harnessing the full potential of this versatile polymer in a range of applications, from advanced sensor technologies to novel drug delivery systems. This guide moves beyond a simple recitation of facts, offering a nuanced comparison grounded in experimental data and proven methodologies.
The Challenge of Pristine Polyaniline and the Sulfonation Solution
Pristine polyaniline, in its conductive emeraldine salt form, is notorious for its poor processability, being largely insoluble in common organic solvents.[1][2] This intractability severely limits its application in devices and systems that require solution-based fabrication techniques. Sulfonation, the introduction of sulfonic acid groups (-SO₃H) onto the polymer backbone, emerges as a powerful chemical modification to overcome this critical limitation. This process not only enhances solubility but also modulates the electrical, thermal, and electrochemical properties of the polymer in fascinating and highly desirable ways.
Enhanced Solubility: From Intractable to Processable
The most significant and immediate effect of sulfonation is the dramatic increase in the solubility of polyaniline. The sulfonic acid groups, being highly polar, impart a hydrophilic character to the polymer chain, allowing it to dissolve in water and other polar solvents.[3][4] This "self-doping" phenomenon, where the sulfonic acid group acts as an internal dopant, is a key feature of SPANI.[5][6]
Comparative Solubility Data
| Polymer | Solvent | Solubility | Reference |
| Polyaniline (PANI) - Emeraldine Base | N-Methyl-2-pyrrolidone (NMP) | ~1% | [7] |
| Polyaniline (PANI) - Emeraldine Salt | Most common organic solvents | Insoluble | [1] |
| Sulfonated Polyaniline (SPANI) | Water | 1.25 g/L | [8] |
| Highly Sulfonated Polyaniline (LEB-SPAN) | Water | Nearly double that of EB-SPAN | [3][9] |
Modulation of Electrical Conductivity: A Tale of Two Effects
The influence of sulfonation on the electrical conductivity of polyaniline is a more complex narrative. The outcome, whether an increase or decrease in conductivity, is intricately linked to the degree of sulfonation, the starting form of the polyaniline, and the resulting morphology of the polymer chains.
-
Decreased Conductivity: In some cases, the introduction of bulky sulfonic acid groups can disrupt the π-conjugation along the polymer backbone, leading to a decrease in charge carrier mobility and, consequently, lower conductivity.[8][10]
-
Increased Conductivity: Conversely, a high degree of sulfonation, particularly when starting with the leucoemeraldine base form of polyaniline, can lead to a more ordered, self-doped structure with enhanced interchain charge transport, resulting in a significant increase in conductivity.[3][9]
Comparative Conductivity Data
| Polymer | Conductivity (S/cm) | Reference |
| Polyaniline (PANI) - Undoped | 10⁻¹⁰ to 10⁻⁷ | [1] |
| Polyaniline (PANI) - HCl doped | 10⁻² to 10⁰ | [1] |
| Sulfonated Polyaniline (SPAn) - from 4-aminodiphenylamine-2-sulfonic acid | 1.3 x 10⁻⁵ | [6] |
| Highly Sulfonated Polyaniline (LEB-SPAN) | ~1 | [3][9] |
Improved Thermal Stability: A More Robust Polymer
Sulfonated polyaniline generally exhibits enhanced thermal stability compared to its parent form doped with hydrochloric acid.[5] The strong covalent bonding of the sulfonic acid groups to the polymer backbone provides a more robust structure that is less susceptible to thermal degradation. Thermogravimetric analysis (TGA) typically shows a higher onset temperature for weight loss in SPANI compared to PANI-HCl.[11]
Comparative Thermal Stability Data
| Polymer | Onset of Major Degradation (°C) | Reference |
| Polyaniline (PANI) - Emeraldine Base | ~160-163 | [11] |
| Polyaniline (PANI) - pTSA doped | ~170-173 | [11] |
| Sulfonated Polyaniline (SPAN) | Generally higher than HCl-doped PANI | [5][12] |
Altered Electrochemical Behavior and Morphological Transformations
Sulfonation significantly alters the electrochemical properties of polyaniline. The pH dependence of conductivity is a key differentiator. While the conductivity of pristine PANI drops dramatically at higher pH, highly sulfonated PANI can maintain its conductivity over a wide pH range.[3][9] Furthermore, the redox potentials of the polymer are also shifted upon sulfonation.
From a morphological perspective, sulfonation can induce changes in the polymer's structure. Studies have shown a transformation from the typical rod-like or granular morphology of pristine PANI to a more flat, plate-like structure in sulfonated derivatives.[8]
Experimental Protocols
Synthesis of Highly Sulfonated Polyaniline (LEB-SPAN)
This protocol is based on the synthesis of a highly sulfonated polyaniline starting from the leucoemeraldine base (LEB) form, which has been shown to yield a high degree of sulfonation and conductivity.[5]
Materials:
-
Emeraldine base (EB) polyaniline
-
Phenyl hydrazine
-
Fuming sulfuric acid (30% SO₃)
-
Ammonium hydroxide solution
-
Methanol
-
Deionized water
Procedure:
-
Reduction of Emeraldine Base: Mix 0.5 g of emeraldine base with 2.5 ml of phenyl hydrazine in a glass mortar. Grind the mixture with a glass pestle for 5 minutes and then stir for 1 hour to facilitate the reduction of EB to the leucoemeraldine base (LEB).
-
Sulfonation: Carefully add the LEB mixture to 20 ml of fuming sulfuric acid pre-cooled to -20°C in an ice-salt bath. The reaction mixture should be stirred continuously for 4 hours, maintaining the temperature between -20°C and -15°C.
-
Precipitation and Neutralization: Pour the reaction mixture into 1 liter of deionized water. The sulfonated polyaniline will precipitate. Neutralize the solution by slowly adding ammonium hydroxide solution until the pH reaches approximately 8.
-
Purification: Filter the precipitate and wash it repeatedly with methanol and deionized water until the filtrate is colorless.
-
Drying: Dry the final product, a dark green powder of highly sulfonated polyaniline (LEB-SPAN), in a vacuum oven at room temperature.[5]
Characterization of Sulfonated Polyaniline
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of sulfonic acid groups on the polyaniline backbone.
-
Procedure: Prepare a KBr pellet of the dried SPANI powder. Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Expected Results: Look for characteristic peaks corresponding to the S=O stretching (around 1140-1150 cm⁻¹) and C-S stretching of the sulfonic acid groups, in addition to the characteristic peaks of the polyaniline backbone.[12][13][14][15]
2. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To investigate the electronic transitions and the doping state of the polymer.
-
Procedure: Dissolve a small amount of SPANI in a suitable solvent (e.g., deionized water for SPANI, DMF for PANI). Record the UV-Vis spectrum from 200 to 900 nm.[12]
-
Expected Results: The spectra will show characteristic absorption bands related to π-π* transitions in the benzenoid rings and exciton formation in the quinoid rings.[16][17][18][19][20] The position and intensity of these bands provide information about the oxidation and protonation state of the polymer.
3. Electrical Conductivity Measurement:
-
Objective: To determine the electrical conductivity of the sulfonated polyaniline.
-
Procedure: Prepare a pressed pellet of the SPANI powder. Use a four-point probe method to measure the sheet resistance. Calculate the conductivity using the measured resistance and the dimensions of the pellet.
-
Expected Results: The conductivity will vary depending on the degree of sulfonation and the synthesis method.[10]
4. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the sulfonated polyaniline.
-
Procedure: Place a small amount of the dried SPANI powder in a TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature, indicating the onset of thermal degradation.[11][12]
Visualizing the Sulfonation Process and its Impact
Caption: The sulfonation process transforms insoluble pristine polyaniline into a highly processable sulfonated derivative with enhanced properties.
Caption: A comparison of key properties between pristine and sulfonated polyaniline, highlighting the significant improvements imparted by sulfonation.
Conclusion: A New Frontier for Polyaniline Applications
Sulfonation is a transformative strategy for unlocking the full potential of polyaniline. By rendering the polymer soluble and processable, while simultaneously offering a means to tune its electrical and thermal properties, sulfonation opens the door to a vast array of advanced applications. From flexible electronics and corrosion-resistant coatings to biocompatible sensors and drug delivery platforms, the enhanced properties of sulfonated polyaniline derivatives provide a compelling platform for innovation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore and exploit the remarkable properties of this fascinating class of conducting polymers.
References
- 1. scielo.br [scielo.br]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of fully sulfonated polyaniline: a novel approach using oxidative polymerisation under high pressure in the liquid phase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of cytocompatible sulfonated polyanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. UV-Vis spectra of polyaniline doped with camphor sulfonic acid in different organic solvents [journal.hep.com.cn]
- 17. researchgate.net [researchgate.net]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. cpsm.kpi.ua [cpsm.kpi.ua]
- 20. A Review of UV-Vis on Polymers; Polyaniline (PANI) and Its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,5-diamino-1,4-benzenedisulfonic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of orthogonal analytical methods for assessing the purity of 2,5-diamino-1,4-benzenedisulfonic acid, a key intermediate in various chemical syntheses. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for 2,5-diamino-1,4-benzenedisulfonic acid
2,5-diamino-1,4-benzenedisulfonic acid is a versatile building block, and its purity directly impacts the downstream synthesis and the quality of the final product. Potential impurities can arise from starting materials, side reactions during synthesis (such as isomers or incompletely sulfonated species), or degradation products. Therefore, a robust analytical strategy employing multiple, independent (orthogonal) techniques is essential for a comprehensive purity profile.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
To ensure the highest confidence in purity assessment, a multi-pronged approach is recommended. We will explore four key techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The use of orthogonal methods, which measure the same attribute through different physical principles, provides a more complete and reliable picture of the sample's purity.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from its impurities.[1] For a polar compound like 2,5-diamino-1,4-benzenedisulfonic acid, a reversed-phase HPLC method is a suitable choice.[5]
Causality of Method Parameters
-
Stationary Phase: A C18 column is a common choice for reversed-phase chromatography, providing good retention for a wide range of organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile) is employed to effectively separate compounds with varying polarities. The acidic mobile phase ensures that the sulfonic acid groups are protonated, leading to better retention and peak shape.
-
Detection: UV detection is suitable for this aromatic compound. The detection wavelength should be set at a λmax where the analyte has strong absorbance, maximizing sensitivity.
Detailed Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2,5-diamino-1,4-benzenedisulfonic acid.
-
Dissolve in a suitable solvent, such as a water/acetonitrile mixture, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation and Purity Calculation
The purity is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram. However, this method assumes that all compounds have the same response factor at the detection wavelength. For more accurate quantification, especially for known impurities, reference standards should be used to create calibration curves.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of 2,5-diamino-1,4-benzenedisulfonic acid.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination
Unlike HPLC, which provides a relative purity, qNMR can determine the absolute purity (mass fraction) of a compound without the need for a reference standard of the analyte itself.[6][7][8] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Causality of Method Parameters
-
Internal Standard: A certified internal standard of known purity is used. It should have signals that do not overlap with the analyte's signals and should be stable and non-reactive. Maleic acid is a common choice for qNMR in polar solvents.
-
Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice for sulfonic acids.
-
Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure that all protons are fully relaxed before the next pulse, which is essential for accurate integration.
Detailed Experimental Protocol: ¹H qNMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 2,5-diamino-1,4-benzenedisulfonic acid (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, ~5 mg) into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
| Parameter | Setting |
|---|---|
| Pulse Program | zg30 (or equivalent single pulse experiment) |
| Relaxation Delay (D1) | 30-60 seconds |
| Number of Scans | 16 or more for good signal-to-noise |
| Spectral Width | Appropriate for the compound |
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 2,5-diamino-1,4-benzenedisulfonic acid
-
IS = Internal Standard
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity assessment.
Mass Spectrometry (MS): Structural Confirmation and Impurity Identification
Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is invaluable for confirming the identity of the synthesized product and identifying unknown impurities.
Causality of Method Parameters
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and non-volatile molecules like 2,5-diamino-1,4-benzenedisulfonic acid.
-
Fragmentation: Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is used to fragment the molecular ion. The fragmentation pattern provides structural information. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO2.[9]
Expected Fragmentation
For 2,5-diamino-1,4-benzenedisulfonic acid (MW: 268.27 g/mol ), the protonated molecule [M+H]+ would have an m/z of 269. Fragmentation could involve the loss of one or both sulfonic acid groups (as SO3, 80 Da) or SO2 (64 Da).
Logical Relationship of MS Analysis
Caption: Logical flow of mass spectrometry analysis for structural confirmation.
Elemental Analysis: Assessing Elemental Composition and Detecting Inorganic Impurities
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the sample. This data is compared with the theoretical values to assess the sample's purity and to detect the presence of inorganic impurities or residual solvents. This technique is governed by standards outlined in pharmacopoeias such as the USP.[3][10][11]
Causality of Method Parameters
-
Combustion Analysis: The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO2, H2O, N2, SO2). These gases are then quantified by various detectors.
Theoretical vs. Experimental Data
| Element | Theoretical % | Experimental % (Example) |
| Carbon (C) | 26.86 | 26.75 |
| Hydrogen (H) | 3.01 | 3.05 |
| Nitrogen (N) | 10.44 | 10.38 |
| Sulfur (S) | 23.91 | 23.80 |
A close correlation between the theoretical and experimental values indicates high purity. Significant deviations may suggest the presence of impurities.
Comparison of Analytical Techniques
| Feature | HPLC | qNMR | Mass Spectrometry | Elemental Analysis |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Mass-to-Charge Ratio | Elemental Composition |
| Purity Type | Relative (Area %) | Absolute (Mass Fraction) | Qualitative | Indirect (via elemental composition) |
| Strengths | High resolution, good for impurity profiling | Absolute quantification, structural information | High sensitivity, structural elucidation | Detects inorganic impurities |
| Limitations | Requires reference standards for accurate quantification | Lower sensitivity than HPLC | Not inherently quantitative | Does not distinguish between isomers |
Conclusion: A Holistic Approach to Purity Assessment
A comprehensive assessment of the purity of synthesized 2,5-diamino-1,4-benzenedisulfonic acid requires a multi-faceted analytical approach. While HPLC is an excellent tool for separating and quantifying organic impurities, qNMR provides an absolute measure of the main component's purity. Mass spectrometry is indispensable for structural confirmation and impurity identification, and elemental analysis ensures the correct elemental composition and the absence of inorganic contaminants. By employing these orthogonal techniques, researchers and drug development professionals can have high confidence in the quality and purity of their synthesized compounds, which is a critical step in the journey of a new therapeutic agent. All analytical methods should be validated according to ICH and USP guidelines to ensure they are fit for purpose.[10][11][12][13]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. news-medical.net [news-medical.net]
- 5. Separation of 1,4-Benzenedisulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. emerypharma.com [emerypharma.com]
- 7. ethz.ch [ethz.ch]
- 8. rssl.com [rssl.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. uspbpep.com [uspbpep.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-diamino-1,4-benzenedisulfonic acid
Hazard Assessment and Causality
Understanding the inherent risks of a chemical is fundamental to designing a safe disposal protocol. Based on available data for analogous compounds, 2,5-diamino-1,4-benzenedisulfonic acid should be handled as a hazardous substance with the following potential dangers:
-
Corrosivity: The presence of sulfonic acid groups suggests that this compound is corrosive. The monosulfonic analog, 2,5-diaminobenzenesulfonic acid, is classified as causing severe skin burns and eye damage[1][2]. Therefore, it is crucial to assume that 2,5-diamino-1,4-benzenedisulfonic acid poses a similar corrosive threat.
-
Irritation: It is also likely to cause respiratory irritation[3]. Inhalation of dust should be minimized.
-
Incompatibility: This compound is incompatible with strong oxidizing agents[4]. Contact with such materials could lead to vigorous and potentially hazardous reactions.
The operational imperative is to treat this compound as corrosive and hazardous waste, mandating disposal through a licensed and approved waste management facility.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the presumed corrosive nature of 2,5-diamino-1,4-benzenedisulfonic acid, a stringent PPE protocol is required for all handling and disposal procedures.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles in conjunction with a face shield. | To provide comprehensive protection against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential chemical burns. |
| Body | A laboratory coat, with additional chemical-resistant apron and sleeves if handling larger quantities. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with cartridges suitable for acid vapors and organic compounds should be used.[1] | To prevent inhalation of dust and potential respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The following is a detailed, sequential workflow for the safe disposal of 2,5-diamino-1,4-benzenedisulfonic acid.
Step 1: Waste Segregation and Collection
-
Do not mix 2,5-diamino-1,4-benzenedisulfonic acid waste with other chemical waste streams, particularly oxidizing agents[4].
-
Collect solid waste in a dedicated, robust, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
For solutions, use a separate, sealed, and labeled container. Do not leave containers open.
Step 2: Labeling and Documentation
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "2,5-diamino-1,4-benzenedisulfonic acid," and the associated hazards (e.g., "Corrosive").
-
Maintain a log of the waste generated, including the quantity and date of accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and general laboratory traffic.
Step 4: Scheduling Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its chemical identity and quantity.
-
Follow all institutional and regulatory procedures for waste handover.
Step 5: Spill Management
In the event of a spill, immediate and decisive action is critical:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Contain: For solid spills, carefully sweep or vacuum the material. Avoid generating dust[4][5]. For liquid spills, use an inert absorbent material.
-
Collect: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill cleanup material must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2,5-diamino-1,4-benzenedisulfonic acid.
Caption: Disposal Workflow for 2,5-diamino-1,4-benzenedisulfonic acid
References
- 1. 2,5-ジアミノベンゼンスルホン酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2,5-Diaminobenzenesulfonic acid(88-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Navigating the Safe Handling of 2,5-Diamino-1,4-Benzenedisulfonic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the confident and safe handling of specialized reagents is paramount. This guide provides essential, in-depth safety and operational protocols for 2,5-Diamino-1,4-benzenedisulfonic acid (CAS No. 7139-89-1), also known as 1,4-Phenylenediamine-2,5-disulfonic acid. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture within your laboratory.
Hazard Assessment: Understanding the Risks
2,5-Diamino-1,4-benzenedisulfonic acid is a solid organic compound that, while not classified as acutely toxic, presents a number of hazards that demand careful management. The primary risks associated with this chemical are related to irritation of the skin, eyes, and respiratory tract, as well as being harmful if ingested.
A comprehensive hazard profile, based on the Globally Harmonized System (GHS), is summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word & Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |
Table 1: GHS Hazard Profile for 2,5-Diamino-1,4-benzenedisulfonic acid.
The causality behind these classifications lies in the chemical's acidic and amine functional groups. Sulfonic acid groups can cause irritation upon contact with moist tissues like skin, eyes, and the respiratory tract. Aromatic amines, as a class, can also be irritants. It is the combination of these properties that necessitates the stringent protective measures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure. The following equipment must be worn at all times when handling 2,5-Diamino-1,4-benzenedisulfonic acid.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Eye and Face Protection : Chemical safety goggles are required at a minimum.[1] For procedures with a higher risk of splashing or dust generation, a full face shield worn over safety goggles is strongly recommended.
-
Skin and Body Protection : A standard laboratory coat should be worn, fully buttoned, with sleeves rolled down. For larger quantities or when significant dust is anticipated, consider impervious clothing.[1]
-
Respiratory Protection : All handling of the solid chemical should be performed in a certified chemical fume hood to minimize inhalation of dust particles. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with a particulate filter is necessary.[2]
The rationale for this comprehensive PPE is to create a complete barrier between the researcher and the chemical, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow is designed to be a self-validating system for the safe handling of 2,5-Diamino-1,4-benzenedisulfonic acid.
Step-by-Step Protocol:
-
Preparation :
-
Ensure the chemical fume hood is operational and has a current certification.
-
Don all required PPE as outlined in Section 2.
-
Cover the work surface within the fume hood with absorbent, disposable pads.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Retrieve the container of 2,5-Diamino-1,4-benzenedisulfonic acid from its designated storage area, which should be a dry, cool, and well-ventilated location.
-
Perform all manipulations, including weighing and transferring the solid, inside the fume hood to contain any dust.
-
When dissolving, add the solid to the solvent slowly to prevent splashing and exothermic reactions.
-
-
Post-Handling :
-
Once the procedure is complete, securely close the primary container.
-
Decontaminate all surfaces and equipment with an appropriate solvent and wipe clean.
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a rapid and informed response is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of water or milk to drink.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
For any significant spill, evacuate the immediate area and alert your institution's environmental health and safety office. For minor spills within a fume hood, use an appropriate spill kit to absorb the material, then place it in a sealed container for disposal.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing 2,5-Diamino-1,4-benzenedisulfonic acid, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation : Do not mix this waste with other waste streams. Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2,5-Diamino-1,4-benzenedisulfonic acid".
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Compliance : Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3] Consult your institution's environmental health and safety department for specific guidance.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with 2,5-Diamino-1,4-benzenedisulfonic acid, ensuring both personal safety and the integrity of their research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
